molecular formula C9H6FNS B3070699 2-(4-Fluorophenyl)thiazole CAS No. 1005196-13-3

2-(4-Fluorophenyl)thiazole

Cat. No.: B3070699
CAS No.: 1005196-13-3
M. Wt: 179.22 g/mol
InChI Key: WZAFKSDODCFYPN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)thiazole ( 1005196-13-3) is an organic compound with the molecular formula C9H6FNS and a molecular weight of 179.21 . This compound features a thiazole ring linked to a 4-fluorophenyl group, making it a valuable scaffold and intermediate in medicinal chemistry and drug discovery. The thiazole ring is a well-known pharmacophore present in many bioactive molecules, and its incorporation is a common strategy in the design of new therapeutic agents. Research indicates that derivatives of this compound show significant promise in infectious disease research. Specifically, analogous structures have demonstrated potent in vitro trypanocidal activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (African sleeping sickness) . These compounds are often explored as part of larger scaffolds that include lipophilic components, such as adamantyl groups, and functionalized side chains, which together contribute to their biological efficacy . Furthermore, related triarylthiazole compounds have been investigated in historical patents for their potential as anti-inflammatory and analgesic agents, highlighting the versatility of the thiazole core in various therapeutic areas . As a building block, this compound is used in synthetic chemistry, including Suzuki-Miyaura cross-coupling and Hantzsch thiazole synthesis, to create more complex molecules for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAFKSDODCFYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311059
Record name 2-(4-Fluorophenyl)thiazole
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Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005196-13-3
Record name 2-(4-Fluorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005196-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Fluorophenyl)thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 2-arylthiazole motif is a privileged structure found in numerous biologically active compounds, including antifungal and anticancer agents.[1][2] This document details a robust and widely applicable synthetic protocol based on the Hantzsch thiazole synthesis. Furthermore, it provides an in-depth analysis of the essential characterization techniques required to verify the structure and purity of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the this compound Core

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of therapeutic agents.[1][4] When substituted with an aryl group at the 2-position, the resulting 2-arylthiazole scaffold exhibits a broad spectrum of pharmacological activities.[1] The introduction of a fluorine atom onto the phenyl ring, specifically at the para-position, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate due to fluorine's high electronegativity, small size, and ability to form strong C-F bonds.

The this compound moiety is a key component in a variety of compounds investigated for their therapeutic potential. For instance, derivatives of this scaffold have been explored as potent antifungal agents that target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the integrity of the fungal cell membrane.[4] Its structural motif is also present in compounds designed for anticancer and anti-trypanosomal applications, highlighting the versatility and importance of this core structure in modern drug discovery.[5][6]

Synthesis of this compound

The most common and reliable method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[7][8] This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of this compound, the key precursors are 4-fluorothiobenzamide and an α-haloacetaldehyde, such as 2-bromoacetaldehyde or its more stable dimethyl acetal equivalent.[9]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and high-yielding reaction that proceeds through a well-established mechanism.[3] The reaction begins with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

The following diagram illustrates the general workflow for the synthesis of this compound via the Hantzsch reaction.

Hantzsch_Workflow cluster_reactants Reactants cluster_process Reaction Process Reactant1 4-Fluorothiobenzamide Condensation Condensation & Intramolecular Cyclization Reactant1->Condensation Reactant2 2-Bromoacetaldehyde (or its acetal) Reactant2->Condensation Dehydration Dehydration Condensation->Dehydration Intermediate Formation Product This compound Dehydration->Product

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-arylthiazoles.[9]

Materials:

  • 4-Fluorothiobenzamide

  • 2-Bromoacetaldehyde dimethyl acetal

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiobenzamide (1.0 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 2-bromoacetaldehyde dimethyl acetal (1.05 equivalents) followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/n-hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the resulting residue, add a 5% aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of n-hexane and dichloromethane to afford the pure this compound as a solid.[9]

Mechanistic Insights

The Hantzsch synthesis proceeds through a series of well-defined steps, which underscores the reliability of this method.

Hantzsch_Mechanism Thioamide 4-Fluorothiobenzamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack (S on C-Br) Haloaldehyde 2-Bromoacetaldehyde Haloaldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product This compound Intermediate2->Product Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural information.[1][10]

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the protons on the thiazole and fluorophenyl rings.

  • Thiazole Protons: Two doublets are expected for the H-4 and H-5 protons of the thiazole ring.

  • Fluorophenyl Protons: The protons on the 4-fluorophenyl ring will appear as two sets of multiplets (often appearing as doublets of doublets or triplets due to coupling with both adjacent protons and the fluorine atom) in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • Thiazole Carbons: The C-2, C-4, and C-5 carbons of the thiazole ring will have characteristic chemical shifts.

  • Fluorophenyl Carbons: The carbons of the 4-fluorophenyl ring will show signals in the aromatic region, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond coupling constant (¹JCF). The adjacent carbons will show smaller two-bond coupling constants (²JCF).[10]

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a single signal for the fluorine atom on the phenyl ring.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm) RangeKey Couplings
¹H NMR
Thiazole H-4, H-57.0 - 8.0³JHH ≈ 3-4 Hz
Fluorophenyl H7.1 - 8.1³JHH, JHF
¹³C NMR
Thiazole C-2165 - 175
Thiazole C-4140 - 150
Thiazole C-5115 - 125
Fluorophenyl C-F160 - 165¹JCF ≈ 245-250 Hz
Fluorophenyl C-H115 - 135²JCF, ³JCF
¹⁹F NMR
Fluorophenyl F-110 to -115

Note: Predicted data is based on values reported for structurally similar compounds.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) RangeVibrationFunctional Group
3100 - 3000C-H stretchingAromatic (Thiazole and Phenyl)
1600 - 1450C=C and C=N stretchingAromatic Rings
~1220C-F stretchingAryl-Fluoride
1100 - 600C-H bending, Ring vibrationsThiazole and Phenyl Rings

Note: Characteristic absorption bands are based on data from similar thiazole derivatives.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight and elemental composition. For this compound (C₉H₆FNS), the expected molecular weight is approximately 179.02 g/mol .

  • Electron Ionization (EI-MS): This technique will likely show a prominent molecular ion peak (M⁺) at m/z ≈ 179.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental formula of the compound by providing a highly accurate mass measurement.

Experimental Workflow for Characterization

The following diagram outlines the logical flow for the comprehensive characterization of the synthesized this compound.

Characterization_Workflow Start Synthesized Product TLC Purity Check (TLC) Start->TLC NMR Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) TLC->NMR If Pure FTIR Functional Group ID (FTIR) NMR->FTIR MS Molecular Weight Confirmation (MS/HRMS) FTIR->MS Final Verified this compound MS->Final

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Hantzsch thiazole synthesis. The causality behind the experimental choices, from the selection of starting materials to the purification techniques, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow has been outlined, with explanations of the expected outcomes from NMR, FTIR, and MS analyses. The information presented herein is intended to empower researchers and scientists in the field of drug development to confidently synthesize and validate this important chemical entity, paving the way for further exploration of its potential applications.

References

  • BenchChem. (2025). Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols. BenchChem.
  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP.
  • Karageorgiou, V. M., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]

  • Kowalski, P., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • PrepChem. (n.d.). Synthesis of 2-(4-chlorophenyl)thiazole. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Retrieved from [Link]

  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. Retrieved from [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

Sources

Biological activities of 2-(4-Fluorophenyl)thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 2-(4-Fluorophenyl)thiazole Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemistry, mechanisms of action, and structure-activity relationships that underscore the significance of this molecular scaffold in modern medicinal chemistry.

Introduction: The Rise of a Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds, including natural products like Vitamin B1 (thiamine) and blockbuster drugs such as the anti-HIV agent Ritonavir.[1][2][3] When substituted with a 4-fluorophenyl group at the 2-position, the resulting scaffold, this compound, emerges as a "privileged structure" in drug discovery. The incorporation of a fluorine atom is a strategic choice in medicinal chemistry, often enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.

This guide explores the diverse pharmacological landscape of these derivatives, which exhibit a remarkable breadth of activities, including potent anticancer, antimicrobial, antidiabetic, and antitrypanosomal effects.[3][4][5][6] We will dissect the synthetic pathways, elucidate the mechanisms driving these biological responses, and provide validated experimental protocols for their evaluation.

Synthetic Strategies: Building the Core

The construction of the this compound core is most commonly achieved via the Hantzsch thiazole synthesis, a reliable and versatile method.[7][8] This reaction typically involves the cyclocondensation of a thiourea or thioamide with an α-haloketone.

Principal Synthetic Route: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and efficient pathway to a wide array of substituted thiazoles. A common approach involves reacting a substituted thiosemicarbazone with 2-bromo-4-fluoroacetophenone in a suitable solvent like ethanol under reflux.[7][8]

Hantzsch_Synthesis Thiosemicarbazone Thiosemicarbazone Derivative Intermediate Cyclization Intermediate Thiosemicarbazone->Intermediate + Haloketone 2-Bromo-4-fluoroacetophenone Haloketone->Intermediate Product This compound Derivative Intermediate->Product Condensation Solvent Ethanol, Reflux Solvent->Intermediate

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[7][8]
  • Reactant Preparation: Dissolve an equimolar mixture of the appropriate thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol) in absolute ethanol (20 mL).

  • Reaction: Heat the mixture under reflux for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, and mass spectrometry.[7][8] Successful synthesis is indicated by characteristic signals, such as a singlet for the thiazole proton (C5-H) typically observed between 6.22–7.50 ppm in the ¹H NMR spectrum.[8]

Alternative Synthetic Route: Suzuki-Miyaura Coupling

For certain derivatives, particularly those where the 4-fluorophenyl group is introduced at a later stage, the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction is a powerful alternative. This method involves coupling a thiazole bromide with a (4-fluorophenyl)boronic acid, offering a different approach to functionalizing the thiazole core.[4][5]

Biological Activities and Mechanisms of Action

The this compound scaffold is a versatile pharmacophore, giving rise to derivatives with a wide array of biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), lung (A-549), and hepatocellular carcinoma (HepG2).[9][10] Their anticancer effects are often mediated through the inhibition of critical cellular pathways.

Mechanisms of Action:

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, making it a crucial target for hormone-dependent breast cancers. Certain this compound derivatives, particularly those hybridized with a 1,3,4-thiadiazole moiety, have been designed as nonsteroidal aromatase inhibitors, showing selective cytotoxicity against estrogen-dependent MCF-7 cells.[10]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making tubulin a validated anticancer target. Methoxybenzoyl-aryl-thiazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

  • Kinase Inhibition (EGFR/BRAF): The epidermal growth factor receptor (EGFR) and BRAF kinase are pivotal in signaling pathways that control cell growth and proliferation.[12] Dysregulation of these kinases is a hallmark of many cancers. Thiazole derivatives have been developed as potent dual inhibitors of EGFR and BRAFV600E, a common mutation in melanoma and colorectal cancer.[12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds Thiazole This compound Derivative Thiazole->EGFR Inhibits RAF RAF (BRAF) Thiazole->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Caption: Inhibition of the EGFR/BRAF signaling pathway.

Table 1: Anticancer Activity of Representative Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
11d A-549 (Lung)62.5 (µg/mL)[9]
16b HepG2 (Liver)Potency > Cisplatin[9]
A2 MCF-7 (Breast)52.35[10]
B3 MCF-7 (Breast)54.1[10]
1a T. brucei0.42[4]

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions.

Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[13][14] this compound derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[2][9]

Mechanisms of Action:

While the exact mechanisms are often multifactorial, potential modes of action include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The lipophilic nature of the 4-fluorophenyl group can facilitate passage through microbial cell membranes.

Table 2: Antimicrobial Activity of Representative Derivatives

Compound IDMicroorganismActivity MetricValue (µg/mL)Reference
11q Candida zeylanoidesIC₅₀250[9]
18a Candida albicansSignificant PotentialN/A[9]
35c Various BacteriaMIC100-200[9]
Antidiabetic Activity

A promising therapeutic avenue for these derivatives is in the management of type 2 diabetes. The primary mechanism identified is the inhibition of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars.

Mechanism of Action: α-Amylase Inhibition

By inhibiting α-amylase, these compounds can slow down carbohydrate digestion, leading to a reduction in the rate of glucose absorption and a decrease in postprandial blood glucose levels. This makes them attractive candidates for development as oral antihyperglycemic agents. Several 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have demonstrated moderate to high α-amylase inhibitory potential, with some compounds showing IC₅₀ values comparable to the standard drug, Acarbose.[7][8]

Table 3: α-Amylase Inhibition by this compound Derivatives

Compound IDSubstitution PatternIC₅₀ (µM)Reference
Acarbose (Standard) -5.55 ± 0.06[7][8]
3f 3-bromo5.88 ± 0.16[7]
3b 2-bromo-4-methyl6.87 ± 0.01[7]
3h 4-hydroxy7.11 ± 0.03[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the molecular scaffold.

  • 4-Fluorophenyl Moiety: The presence of the 4-fluorophenyl group at the C4 position of the thiazole ring has been shown to enhance antiglycation and α-amylase inhibition potential.[7] Its electron-withdrawing nature and ability to form hydrogen bonds are critical for target interaction.

  • Substituents on the Hydrazinyl Linker: For α-amylase inhibitors, the substitution on the arylidene ring attached to the hydrazinyl moiety significantly influences activity. Electron-withdrawing groups (e.g., bromo) and hydrogen-bonding groups (e.g., hydroxyl) can enhance inhibitory potency.[7]

  • Distal Aryl Ring Substitutions: In anticancer derivatives, substitutions on the distal aryl ring (e.g., the benzylidene ring in thiazolopyrimidines) strongly influence cytotoxicity. Para-substituted derivatives often show more significant activity than ortho- or meta-substituted ones.[15]

SAR cluster_nodes R1 R1 Substitutions: - Electron-withdrawing groups (e.g., Br) - Hydrogen-bonding groups (e.g., OH) => Enhance α-amylase inhibition R2 R2 (4-Fluorophenyl): - Essential for activity - Enhances binding and  metabolic stability R3 R3 Substitutions: - Modulate anticancer & antimicrobial activity - Lipophilic groups can increase potency

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 2-(4-Fluorophenyl)thiazole in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and a plethora of investigational molecules with a wide spectrum of biological activities.[1][2] Within this privileged heterocyclic family, 2-(4-Fluorophenyl)thiazole has emerged as a compound of significant interest in oncology research. Its structural simplicity, combining the versatile thiazole ring with a fluorinated phenyl moiety, offers a unique physicochemical profile that is often associated with enhanced metabolic stability and target engagement.[3] This guide provides a comprehensive technical overview of the putative mechanism of action of this compound and its closely related analogs in cancer cells, synthesizing current research to offer a coherent narrative for researchers, scientists, and drug development professionals. While direct, exhaustive studies on this specific molecule are still emerging, a compelling mechanistic hypothesis can be constructed from the extensive research on its close structural relatives.

Core Anti-Cancer Mechanisms: A Multi-Pronged Attack

Thiazole derivatives exert their anti-cancer effects through a variety of mechanisms, often targeting multiple nodes within the complex signaling networks that drive tumorigenesis.[1][2] For this compound, the evidence from analogous compounds points towards a multi-pronged mechanism of action, primarily centered on the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.

Induction of Apoptosis: The Programmed Demise of Cancer Cells

A hallmark of effective cancer therapeutics is the ability to induce programmed cell death, or apoptosis, in malignant cells. Several studies on fluorophenyl-containing thiazole derivatives have demonstrated their potent pro-apoptotic capabilities.[4] The proposed apoptotic mechanism involves both intrinsic and extrinsic pathways, converging on the activation of caspases, the executioners of apoptosis.

One notable study on a closely related thiazole derivative, compound 4c (2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4[5H]-one), demonstrated a significant increase in both early and late apoptotic cell populations in MCF-7 breast cancer cells.[4] This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4] Molecular docking studies further suggested that these compounds might directly interact with Bcl-2, thereby disrupting its function and tipping the cellular balance towards apoptosis.[4]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol outlines a standard method to quantify apoptosis induced by a test compound, such as this compound.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting: Gently trypsinize the cells, collect them in a microcentrifuge tube, and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) allows for the quantification of apoptosis.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The relentless proliferation of cancer cells is a direct consequence of a dysregulated cell cycle. Thiazole derivatives have been shown to interfere with cell cycle progression, inducing arrest at critical checkpoints, thereby preventing cancer cell division.

A compelling example is the study of 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) , a close structural analog of the topic compound. FABT was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells.[1] This arrest was associated with an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1, a key regulator of the G1/S transition.[1]

Furthermore, studies on other thiazole derivatives have shown the ability to arrest the cell cycle at the G2/M phase, often linked to the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.[5][6]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes a common method for analyzing the cell cycle distribution of a cell population.

  • Cell Treatment and Harvesting: Treat cells with the test compound as described in the apoptosis assay protocol and harvest the cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Inhibition of Pro-Survival Signaling Pathways

The sustained growth and survival of cancer cells are heavily reliant on the aberrant activation of intracellular signaling pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently dysregulated cascades in human cancers.[7][8] A growing body of evidence suggests that thiazole derivatives, including those with fluorophenyl substitutions, can effectively inhibit these critical pro-survival pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] Several studies have implicated thiazole derivatives as potent inhibitors of this pathway.[7][9][10] For instance, a series of novel thiazole derivatives demonstrated significant inhibitory effects on the Akt enzyme.[9] The lead compound in this study induced apoptosis and was shown to bind to the active site of Akt in molecular docking simulations.[9] Another study on thiazole-integrated pyrrolotriazinones, including a 2-(4-(4-fluorophenyl)thiazol-2-yl) derivative, suggested that these compounds may exert their cytotoxic effects by reducing PI3K protein levels.[11][12]

The MAPK/ERK pathway is another crucial signaling cascade that transmits mitogenic signals from the cell surface to the nucleus, promoting cell proliferation and survival.[8][13] The aforementioned study on FABT provided direct evidence of ERK1/2 pathway inhibition.[1] Western blotting analysis revealed that FABT inhibited the activation (phosphorylation) of ERK1/2 in A549 cells.[1] This inhibition of the MAPK/ERK pathway likely contributes to the observed cell cycle arrest and anti-proliferative effects.

Signaling Pathway Visualization

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Bax Bax Bcl2->Bax inhibits Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis p27 p27/Kip1 CellCycle Cell Cycle Progression p27->CellCycle inhibits Compound This compound (and analogs) Compound->Akt inhibits Compound->ERK inhibits Compound->Bcl2 inhibits Compound->p27 upregulates Transcription->Proliferation

Caption: Putative mechanism of this compound in cancer cells.

Quantitative Data Summary

The anti-proliferative activity of various fluorophenyl-thiazole and -thiadiazole derivatives has been evaluated against a range of cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Analog 7f A549 (Lung)3.92[14]
This compound Analog 7m T-47D (Breast)0.75[14]
2-(4-Fluorophenylamino)-thiadiazole FABT A549 (Lung)Not specified[1]
Fluorophenyl-substituted thiadiazole B3 MCF-7 (Breast)54.1[15]
2-(3-Fluorophenyl)-thiadiazole-thiazolidinone 3b MCF-7 (Breast)66.84[16]

Conclusion and Future Directions

The collective evidence from studies on this compound and its close structural analogs strongly suggests a potent anti-cancer agent with a multi-faceted mechanism of action. The key pillars of its activity appear to be the induction of apoptosis, arrest of the cell cycle, and the concurrent inhibition of the PI3K/Akt and MAPK/ERK signaling pathways. The fluorine substitution on the phenyl ring is a critical feature that likely enhances the compound's pharmacological properties.

Future research should focus on elucidating the direct molecular targets of this compound through techniques such as affinity chromatography, proteomics, and kinome profiling. In vivo studies in relevant animal models are also crucial to validate the promising in vitro findings and to assess the compound's pharmacokinetic and toxicological profile. The continued exploration of this and other fluorinated thiazole derivatives holds significant promise for the development of novel and effective cancer therapeutics.

References

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An In-depth Technical Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-fluorophenyl)thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon a wealth of research to offer field-proven insights for researchers, scientists, and drug development professionals. This document delves into the nuances of how structural modifications to this core influence a spectrum of biological targets, including those relevant to anticancer, antimicrobial, and anti-inflammatory applications. By elucidating the causality behind experimental choices and providing detailed methodologies, this guide aims to be an authoritative resource for the rational design of novel therapeutics based on this promising scaffold.

Introduction: The this compound Core

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, and it is a cornerstone in the architecture of many biologically active compounds and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile scaffold for engaging with a variety of biological targets. The introduction of a 4-fluorophenyl group at the 2-position of the thiazole ring often enhances the pharmacological profile of the resulting analogs. The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate the electronic properties of the molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This strategic fluorination has been a key factor in the development of potent and selective therapeutic agents.[3]

This guide will systematically explore the SAR of this compound analogs by dissecting the impact of substitutions at various positions of the thiazole and phenyl rings across different therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents, with analogs demonstrating potent activity against various cancer cell lines and key oncogenic targets such as EGFR (Epidermal Growth Factor Receptor) and other kinases.[4][5][6]

SAR of this compound Analogs as Kinase Inhibitors

Kinase inhibition is a well-established strategy in cancer therapy, and several this compound derivatives have been identified as potent kinase inhibitors.[7]

A noteworthy series of 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-ones incorporating the this compound moiety has been investigated for their cytotoxic and EGFR inhibitory activities.[4][5] The general structure involves the this compound core linked to a pyrazoline ring at the 2-position of the thiazole.

Key SAR Insights:

  • Substitution on the Pyrazoline Ring: The nature and position of substituents on the phenyl ring attached to the pyrazoline moiety significantly influence anticancer activity. Electron-donating and electron-withdrawing groups have been explored, with specific substitutions leading to enhanced potency.

  • Hybrid Scaffolds: The combination of the this compound core with other heterocyclic systems like pyrazoline has proven to be a successful strategy for developing potent EGFR inhibitors.[4][5]

Data Summary: Anticancer Activity
Compound IDR Group (on Pyrazoline Phenyl)A549 IC50 (µM)T-47D IC50 (µM)EGFR IC50 (µM)Reference
7g 4-OCH33.920.88Not Reported[4]
7m 4-Cl6.530.75Not Reported[4]
7b 2-Cl>10>10Not Reported[4]
7l 3-Cl>10>10Not Reported[4]
Experimental Protocol: Synthesis of 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one Analogs

This protocol describes a general method for the synthesis of thiazolyl-pyrazoline derivatives, adapted from published procedures.[4]

Step 1: Synthesis of Chalcones

  • To a solution of an appropriate substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (10 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the desired chalcone.

Step 2: Synthesis of Thiazolyl-pyrazoline Derivatives

  • A mixture of the synthesized chalcone (5 mmol) and thiosemicarbazide (5 mmol) in ethanol (25 mL) containing a catalytic amount of piperidine is refluxed for 8-10 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the final product.

Visualization: Key SAR Trends in Anticancer Activity

SAR_Anticancer Core This compound Core Pyrazoline Pyrazoline Hybridization Core->Pyrazoline Modification at C2 Substituents Substituents on Pyrazoline Phenyl Ring Pyrazoline->Substituents Activity Enhanced Anticancer Activity (EGFR Inhibition) Substituents->Activity e.g., 4-OCH3, 4-Cl

Caption: SAR of this compound analogs as anticancer agents.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. The this compound scaffold has been explored for its potential antibacterial and antifungal properties.[8][9][10][11][12][13][14]

SAR of this compound Analogs as Antimicrobial Agents

The antimicrobial activity of these analogs is significantly influenced by the nature of substituents on both the thiazole and the phenyl rings.

Key SAR Insights:

  • Substituents at the 4-position of the Thiazole Ring: Introduction of various aryl groups at this position has been a common strategy.

  • Substituents on the Phenyl Ring at C2: The presence of electron-withdrawing groups like nitro (-NO2) and electron-donating groups like methoxy (-OCH3) at the para position of the phenyl ring attached to the thiazole has been shown to significantly improve antimicrobial activity.[12][13][14] Molecular docking studies suggest that these groups may enhance the binding affinity of the compounds to microbial targets like glucosamine-6-phosphate synthase.[12][14]

  • Hybridization with Other Heterocycles: Coupling the this compound core with other antimicrobial pharmacophores, such as triazoles, has yielded compounds with potent and broad-spectrum activity.[15]

Data Summary: Antimicrobial Activity
Compound IDR Group (on Phenyl at C4)Antibacterial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)Reference
Example 1 4-NO2Improved activityImproved activity[12][13]
Example 2 4-OCH3Improved activityImproved activity[12][13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[12]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Antimicrobial SAR Workflow

SAR_Antimicrobial cluster_synthesis Synthesis cluster_testing Biological Evaluation Synthesis Hantzsch Thiazole Synthesis Analogs This compound Analogs Synthesis->Analogs MIC_Assay Broth Microdilution Assay Analogs->MIC_Assay Screening SAR_Analysis SAR Analysis MIC_Assay->SAR_Analysis Docking Molecular Docking (e.g., Glucosamine-6-phosphate synthase) SAR_Analysis->Docking Rationalize Findings

Caption: Workflow for SAR studies of antimicrobial this compound analogs.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. The this compound scaffold has been incorporated into molecules designed as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[1][15][16]

SAR of this compound Analogs as Anti-inflammatory Agents

The anti-inflammatory potential of these compounds is dictated by the specific structural features that allow for interaction with inflammatory targets.

Key SAR Insights:

  • Hybridization with Imidazolones: A series of 2,4-diaryl-5(4H)-imidazolones, where one of the aryl groups is a 4-fluorophenyl group, have shown promising anti-inflammatory activity in vivo.[16] The substitution at the N-sulfonamide moiety of the imidazolone core with a small hydrophilic acetyl group resulted in compounds with superior anti-inflammatory properties and reduced gastrointestinal toxicity.[16]

  • Fused Ring Systems: Thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl moiety have demonstrated excellent anti-inflammatory and analgesic activities.[15]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Model

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of compounds.[16]

  • Male Wistar rats (150-200 g) are divided into groups (n=6).

  • The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specific dose (e.g., 25 mg/kg). The control group receives only the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas.

  • Antidiabetic Activity: A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles has been synthesized and evaluated for their α-amylase inhibition activity, showing potential for diabetes management.[17][18] The SAR studies revealed that substituents on the arylidene moiety, such as hydroxyl and bromo groups, influence the inhibitory potential.[17]

  • Anticholinesterase Activity: Thiazolylhydrazone derivatives have been designed as anticholinesterase agents for the potential treatment of Alzheimer's disease.[19][20] Specific substitutions on the phenyl ring of the hydrazone moiety led to potent and selective acetylcholinesterase (AChE) inhibitors.[20]

Conclusion and Future Perspectives

The this compound core is a robust and versatile scaffold in medicinal chemistry, giving rise to analogs with a wide array of biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the therapeutic potential of these compounds. The strategic placement of a 4-fluorophenyl group at the 2-position of the thiazole ring often imparts favorable pharmacokinetic and pharmacodynamic properties.

Future research in this area should continue to explore novel substitutions and hybridizations of the this compound core to discover more potent and selective agents with improved safety profiles. The integration of computational tools such as QSAR and molecular docking will be instrumental in guiding the design of next-generation therapeutics based on this privileged scaffold.[12][13][14][21] The detailed experimental protocols provided herein offer a practical foundation for researchers to synthesize and evaluate new analogs, thereby accelerating the drug discovery process.

References

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Spectroscopic Analysis of 2-(4-Fluorophenyl)thiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] The specific derivative, 2-(4-Fluorophenyl)thiazole (CAS 1005196-13-3), serves as a crucial building block for synthesizing more complex molecules, including potential anti-inflammatory and anti-cancer agents.[3] The incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.

Given its importance as a synthetic intermediate, rigorous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of this compound using the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative moves beyond a simple recitation of data, focusing on the causality behind experimental choices and the logic of spectral interpretation, providing field-proven insights for researchers in drug discovery and chemical development.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is the foundation for all spectroscopic interpretation. The following diagram illustrates the atomic numbering scheme used throughout this guide for unambiguous assignment of spectral signals.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is the first-line technique for confirming the identity of small organic molecules. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a detailed map of the proton framework.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window. A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns expected from the fluorophenyl group.[4]

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Spectral Width: ~12 ppm.

    • Receiver Gain: Optimize automatically.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation and Predicted Assignments

The ¹H NMR spectrum is predicted to show two distinct regions: the thiazole ring protons and the 4-fluorophenyl ring protons. The analysis of related structures provides a strong basis for these predictions.[4][5]

  • Thiazole Protons: The two protons on the thiazole ring (H4 and H5) are expected to appear as distinct doublets due to coupling with each other. H5 typically appears slightly downfield of H4.

  • Fluorophenyl Protons: The 4-fluorophenyl group presents a classic AA'BB' spin system. Due to the symmetry, H2'/H6' are chemically equivalent, as are H3'/H5'. The protons ortho to the fluorine (H3'/H5') will show coupling to both the adjacent protons (H2'/H6') and to the fluorine atom. The protons meta to the fluorine (H2'/H6') will also show this coupling, resulting in a pattern that resembles a triplet or, more accurately, a doublet of doublets.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H57.95 - 8.10dJH5-H4 ≈ 3.2 Hz1H
H47.40 - 7.55dJH4-H5 ≈ 3.2 Hz1H
H2', H6'7.90 - 8.05dd (or app. t)JH,H ≈ 8.8 Hz, JH,F ≈ 5.5 Hz2H
H3', H5'7.15 - 7.30t (or app. t)JH,H ≈ 8.8 Hz, JH,F ≈ 8.8 Hz2H

Note: Predicted values are based on analysis of similar structures and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and offering insights into their hybridization and electronic state. The presence of fluorine introduces characteristic C-F coupling, which is a powerful diagnostic tool.

Expertise & Rationale: Causality in Carbon Spectra

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon. However, for fluorinated compounds, this decoupling does not remove C-F coupling. This is a key diagnostic feature. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, providing definitive assignment capabilities. Data from analogous structures show a very large one-bond coupling (¹JCF) of approximately 244-250 Hz and a significant two-bond coupling (²JCF) of around 22 Hz.[4][5]

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup: Acquire the spectrum on the same 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program with NOE (e.g., 'zgpg30').

    • Number of Scans: 512 to 2048, as the ¹³C nucleus is much less sensitive than ¹H.

    • Spectral Width: ~200 ppm.

  • Processing: Process similarly to the ¹H spectrum. Calibrate using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Data Interpretation and Predicted Assignments

Nine distinct carbon signals are expected. The carbons of the fluorophenyl ring will appear as doublets due to C-F coupling.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F)Coupling Constant (J, Hz)
C2167 - 171s-
C4'162 - 165d¹JCF ≈ 248 Hz
C4143 - 146s-
C5118 - 122s-
C1'129 - 132d⁴JCF ≈ 3 Hz
C2', C6'128 - 130d³JCF ≈ 8 Hz
C3', C5'115 - 117d²JCF ≈ 22 Hz

Note: The ipso-carbon C4' exhibits a very large one-bond coupling constant, making its signal a clear diagnostic marker. The other phenyl carbons show smaller but observable couplings.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Expertise & Rationale: Why ATR-FTIR?

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders. It requires minimal sample preparation—no KBr pellets are needed—and provides high-quality, reproducible spectra. The technique relies on the measurement of an evanescent wave that penetrates a small distance into the sample, making it ideal for surface analysis of solids and liquids.[4]

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

Data Interpretation and Key Vibrational Modes

The IR spectrum will be dominated by absorptions from the aromatic rings and the C-F bond.

Wavenumber (cm⁻¹)Predicted IntensityAssignment
3100 - 3000Medium - WeakAromatic C-H Stretch
1600 - 1615MediumC=N Stretch (Thiazole Ring)
1580 - 1450Strong - MediumAromatic C=C Ring Stretching (Phenyl & Thiazole)
1220 - 1240StrongAsymmetric C-F Stretch (Aryl Fluoride)
830 - 850StrongC-H Out-of-Plane Bend (1,4-disubstituted ring)

Note: The C-F stretch is typically one of the strongest and most characteristic bands in the fingerprint region for fluorinated aromatics. The C=N stretch and aromatic C=C stretches confirm the presence of the heterocyclic and phenyl rings.[5][6]

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Rationale: Selecting an Ionization Method

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, medium molecular weight compounds like this compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is perfect for confirming the molecular weight. By increasing the energy in the collision cell (MS/MS), controlled fragmentation can be induced to elucidate the structure.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan):

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Source Temperature: ~120-150 °C.

  • MS/MS Acquisition (Fragmentation):

    • Select the [M+H]⁺ ion (m/z 180.0) as the precursor.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the product ion spectrum.

Data Interpretation and Fragmentation Pathway
  • Molecular Ion: The expected exact mass of the neutral molecule C₉H₆FNS is 179.0205. In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 180.0278 .

  • Fragmentation: The thiazole and phenyl rings are relatively stable. Fragmentation is likely initiated by cleavage at the bond connecting the two rings or by fragmentation of the thiazole ring itself.

fragmentation M [C₉H₆FNSH]⁺ m/z = 180.0 F2 [C₆H₄F]⁺ Fluorophenyl Cation m/z = 95.0 M->F2 Cleavage of C2-C1' bond F3 [C₇H₄FN]⁺ Loss of CS m/z = 121.0 M->F3 Thiazole ring fragmentation F1 [C₃H₂NS]⁺ Thiazole Radical Cation m/z = 84.0

Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.

A key fragmentation pathway involves the cleavage of the C2-C1' bond, leading to the formation of a fluorophenyl cation at m/z 95.0 . Another possible fragmentation is the loss of carbon monosulfide (CS) from the thiazole ring, which would yield a fragment at m/z 121.0 .

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the proton and carbon skeletons, with the C-F coupling patterns serving as a definitive diagnostic feature. IR spectroscopy provides rapid confirmation of the key aromatic and C-F functional groups. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion, while MS/MS analysis reveals characteristic fragmentation patterns that further corroborate the proposed structure. This comprehensive spectroscopic profile provides a robust, self-validating system for the unambiguous identification and quality control of this important synthetic building block.

References

  • Muhammad, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11185–11200. Available at: [Link]

  • Muhammad, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2023). RSC Advances. Available at: [Link]

  • Mahesha, N., et al. (2022). 1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. IUCrData, 7(11). Available at: [Link]

  • PubChem. (n.d.). Thiazole, 4,5-dihydro-2-(4-fluorophenyl)-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Gümüş, M., et al. (2018). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol- 1-yl) thiazole derivatives. Organic Communications, 11(2), 98-110. Available at: [Link]

  • Li, H., et al. (2011). 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(2), o361. Available at: [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-(4-Fluorophenyl)thiazole. Retrieved from [Link]

  • Mahesha, N., et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCrData. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. (2022). Molecules. Available at: [Link]

Sources

In-Silico Prediction of 2-(4-Fluorophenyl)thiazole Bioactivity: A Multi-Faceted Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The specific derivative, 2-(4-fluorophenyl)thiazole, which incorporates a chemically stable fluorophenyl group, presents a compelling starting point for novel drug discovery campaigns. This technical guide delineates a comprehensive in-silico strategy to predict the biological activity profile of this compound. Moving beyond a mere recitation of methods, this document provides the causal logic behind protocol selection, integrates self-validating checkpoints, and establishes a robust framework for generating a high-confidence, testable biological hypothesis. We will traverse a multi-pronged computational workflow, including target identification, molecular docking, pharmacophore analysis, and ADMET prediction, to construct an integrated bioactivity profile, thereby accelerating the traditional drug discovery timeline and focusing laboratory resources on the most promising therapeutic avenues.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered thiazole ring, containing both sulfur and nitrogen, is a bioisostere for various functional groups, enabling it to engage in a wide array of biological interactions, including hydrogen bonding, and hydrophobic and π-π stacking interactions.[1][2] Its presence in drugs like the anti-HIV agent Ritonavir and the antimicrobial Sulfathiazole underscores its therapeutic versatility.[2] The incorporation of a 4-fluorophenyl moiety is a deliberate strategic choice. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability, all desirable pharmacokinetic properties. This guide uses this compound as a model compound to illustrate a powerful predictive workflow applicable to a wide range of novel chemical entities.

The In-Silico Paradigm: From Hypothesis to Validation

Computational, or in-silico, techniques are indispensable in modern drug development. They provide a rapid, cost-effective, and ethical means to screen vast chemical spaces, prioritize candidates, and elucidate mechanisms of action before a single physical compound is synthesized. This predictive-first approach minimizes late-stage failures by identifying potential liabilities, such as toxicity or poor pharmacokinetics, at the earliest possible stage. Our workflow is designed as a cascading system where the output of one analysis informs the input of the next, creating a logically sound and scientifically rigorous predictive model.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Bioactivity Prediction cluster_2 Phase 3: Drug-Likeness & Safety cluster_3 Phase 4: Synthesis & Validation Target Identification Target Identification Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Selects Potential Proteins Molecular Docking Molecular Docking Target Identification->Molecular Docking Provides 3D Receptors Ligand Preparation->Molecular Docking Provides 3D Ligand ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Provides 2D/3D Structure Pharmacophore Modeling Pharmacophore Modeling Molecular Docking->Pharmacophore Modeling Identifies Binding Poses QSAR Analysis QSAR Analysis Molecular Docking->QSAR Analysis Generates Energy Scores Integrated Bioactivity Profile Integrated Bioactivity Profile Pharmacophore Modeling->Integrated Bioactivity Profile QSAR Analysis->Integrated Bioactivity Profile ADMET Prediction->Integrated Bioactivity Profile In-Vitro Testing In-Vitro Testing Integrated Bioactivity Profile->In-Vitro Testing Prioritizes Experiments

Figure 1: A comprehensive workflow for in-silico bioactivity prediction.

Foundational Analysis: Target Identification and Ligand Preparation

Before any predictive modeling, we must first establish a set of potential biological targets and prepare our molecule of interest in a computationally usable format.

Hypothesis-Driven Target Selection

The broad bioactivity of thiazole derivatives suggests multiple potential targets. A thorough literature review is the primary method for identifying these. Studies have implicated thiazoles in anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[2][3][4] This allows us to build a candidate list of protein targets associated with these diseases.

Table 1: Potential Protein Targets for this compound Based on Thiazole Scaffold Literature

Therapeutic AreaPotential Protein TargetPDB IDRationale
Anticancer B-cell lymphoma 2 (Bcl-2)4IEHThiazole derivatives have been designed as inhibitors of this anti-apoptotic protein.[5]
Anticancer Cyclin-Dependent Kinase 8 (CDK-8)5IDPPyrazolo[3,4-d]thiazole derivatives show good binding affinity to CDK-8.[6]
Antimicrobial E. coli MurB1MBTThiazole-thiazolidinone hybrids show favorable interactions with this bacterial enzyme.[7]
Antimicrobial FabH3IL9N-substituted thiazoles have been screened as potential inhibitors of FabH.[4]
Antidiabetic Alpha-amylase1HNYFluorophenyl-based thiazoles have demonstrated potent α-amylase inhibition.[3][8]
Experimental Protocol: Ligand Preparation

The accuracy of all subsequent in-silico analyses hinges on a correctly prepared three-dimensional structure of the ligand, this compound.

  • 2D Structure Generation: Draw the molecule using a chemical sketcher like MarvinSketch or ChemDraw and save it in a common format (e.g., MOL or SDF).

  • Conversion to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: This is a critical step. Use a force field (e.g., MMFF94 or UFF) in a program like Avogadro or PyRx to relax the 3D structure to its lowest energy conformer. This ensures bond lengths and angles are realistic.

  • Charge Calculation: Assign partial charges to each atom (e.g., Gasteiger charges). This is essential for accurately calculating electrostatic interactions in docking simulations.

  • File Format Conversion: Save the final, prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

Core Methodologies for Bioactivity Prediction

With prepared targets and a ligand, we can proceed to the core predictive workflows.

Molecular Docking: Simulating the Binding Event

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[1]

Docking algorithms systematically explore various conformations of the ligand within the binding site of the protein. Each conformation is "scored" based on a function that calculates intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. The lowest scoring (most negative) pose is predicted as the most stable binding mode.

G cluster_0 Molecular Docking Workflow P Prepare Protein (Remove water, add hydrogens) G Define Grid Box (Specify binding site) P->G L Prepare Ligand (Energy minimization, add charges) D Run Docking Algorithm (e.g., AutoDock Vina) L->D G->D A Analyze Results (Binding energy, interactions) D->A

Figure 2: A streamlined workflow for a typical molecular docking experiment.

  • Receptor Preparation: Download the target protein structure from the Protein Data Bank (PDB). Using software like UCSF Chimera or PyMOL, remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign partial charges (e.g., AMBER). Save the prepared receptor in PDBQT format.

  • Grid Box Definition: Define the search space for the docking algorithm. This is a three-dimensional box centered on the known active site of the receptor. The size should be large enough to encompass the entire binding pocket.

  • Configuration File: Create a text file specifying the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.

  • Execution: Run the AutoDock Vina executable from the command line, referencing the configuration file.

  • Analysis: Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores in kcal/mol. Visualize the top-ranked pose in complex with the receptor using PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

A lower (more negative) binding energy suggests a stronger, more stable interaction. However, this score is not an absolute measure. It is most powerful when used comparatively.

  • Self-Validation: Dock a known inhibitor (a co-crystallized ligand or a well-documented binder) into the same protein. The predicted binding pose should closely match the experimentally determined one (RMSD < 2.0 Å), and its binding score should serve as a benchmark for your test compound.

  • Interaction Analysis: The predicted binding mode must be chemically sensible. Look for hydrogen bonds with key active site residues, hydrophobic packing in non-polar pockets, and other favorable interactions reported in the literature for that target.

Table 2: Hypothetical Molecular Docking Results for this compound

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Bcl-2 (4IEH)-7.8PHE101, TYR105, ARG143Pi-Pi Stacking, H-Bond with backbone
E. coli MurB (1MBT)-6.9SER102, ASN155H-Bond with thiazole nitrogen
Alpha-amylase (1HNY)-8.2ASP197, GLU233, ASP300H-Bond, Electrostatic with Fluorine
ADMET Prediction: Assessing Drug-Likeness

A compound can have excellent bioactivity but fail as a drug due to poor absorption, distribution, metabolism, excretion (ADME), or toxicity (T). In-silico ADMET prediction models use large datasets of known drugs to identify potential liabilities.[2]

These tools use a combination of rule-based filters (e.g., Lipinski's Rule of Five) and predictive models based on molecular descriptors (e.g., logP, molecular weight, polar surface area) to estimate a compound's pharmacokinetic and toxicity profile.

  • Input: Navigate to the SwissADME web server (]">www.swissadme.ch).[2]

  • Submission: Input the SMILES string for this compound or sketch the molecule directly.

  • Execution: Run the analysis. The server will compute a wide range of physicochemical and pharmacokinetic properties.

  • Analysis: Evaluate the key parameters against established thresholds for oral bioavailability and drug-likeness.

Table 3: Predicted ADMET & Physicochemical Properties for this compound

PropertyPredicted ValueAssessment/Rule
Molecular Weight193.22 g/mol Compliant (Lipinski's Rule: < 500)
LogP (Consensus)2.55Optimal for absorption (Lipinski's Rule: < 5)
Hydrogen Bond Donors0Compliant (Lipinski's Rule: < 5)
Hydrogen Bond Acceptors2Compliant (Lipinski's Rule: < 10)
Topological Polar Surface Area (TPSA)41.13 ŲGood cell permeability (Typically < 140 Ų)
GI AbsorptionHighFavorable for oral administration
Blood-Brain Barrier PermeantYesPotential for CNS activity
P-gp SubstrateNoLow risk of efflux pump resistance
CYP Inhibitor (e.g., 2D6, 3A4)NoLow risk of drug-drug interactions
PAINS (Pan-Assay Interference) Alert0 alertsLow risk of being a promiscuous binder

The ADMET profile for this compound appears highly favorable, showing good drug-like properties and a low risk of common pharmacokinetic or toxicity issues.

Data Synthesis: Building an Integrated Bioactivity Profile

The power of this in-silico approach lies in integrating the data from all analyses to form a cohesive prediction.

  • Primary Hypothesis - Antidiabetic Activity: The strongest signal comes from the molecular docking results for alpha-amylase , which shows the best binding affinity (-8.2 kcal/mol). This is strongly supported by literature where similar fluorophenyl-based thiazoles were synthesized and confirmed to have potent alpha-amylase inhibition activity.[3][8]

  • Secondary Hypothesis - Anticancer Activity: The docking score against Bcl-2 (-7.8 kcal/mol) is also significant and aligns with published research on thiazole derivatives as anticancer agents.[5][9] The favorable ADMET profile suggests the compound could reach its target effectively.

  • Weaker Hypothesis - Antimicrobial Activity: While docking shows plausible binding to E. coli MurB , the predicted affinity is lower than for the other targets. This could still be a viable therapeutic avenue but would be a lower priority for initial in-vitro screening.

Conclusion and Recommendations for In-Vitro Validation

This comprehensive in-silico investigation predicts that this compound is a promising drug-like molecule with a high probability of exhibiting biological activity, particularly as an alpha-amylase inhibitor for potential antidiabetic applications. A secondary, also compelling, line of inquiry would be its potential as a Bcl-2 inhibitor for anticancer therapy.

The self-validating nature of this workflow—benchmarking against known inhibitors and cross-referencing with extensive literature—provides high confidence in these predictions. The next logical and critical step is to move from prediction to empirical validation.

Recommended Next Steps:

  • Chemical Synthesis: Synthesize a sample of this compound for biological testing.

  • In-Vitro Enzyme Assays: Perform enzyme inhibition assays against alpha-amylase and a binding assay for Bcl-2 to determine IC₅₀ and Kᵢ values, respectively.

  • Cell-Based Assays: If activity is confirmed, proceed to cell-based assays to evaluate the compound's effect on relevant cancer cell lines (for Bcl-2) or its impact on glucose metabolism (for alpha-amylase).

By leveraging this robust in-silico framework, we have efficiently narrowed the therapeutic possibilities for this compound, allowing for a focused, hypothesis-driven, and resource-efficient progression into the experimental validation phase of drug discovery.

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Thiazole Derivatives: Bridging In Silico Predictions with In Vitro Biological Activity. Benchchem.
  • Zia-ur-Rehman, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Pattan, S., et al. (2022). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. [Link]

  • Talele, T., et al. (2018). Novel Thiazole-Based Thiazolidinones as Potent Anti-Infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. ResearchGate. [Link]

  • Patel, S., & Shard, A. (2020). Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. Prime Scholars. [Link]

  • Zia-ur-Rehman, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Patel, S., et al. (2019). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. [Link]

  • Kostakis, I. K., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances. [Link]

  • Kumar, R., et al. (2021). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. [Link]

  • Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry. [Link]

  • Abdel-Aziz, M., et al. (2023). Biological and In Silico Studies of a Novel Pyrazolo[3,4‐d]Thiazole Derivatives: Anticancer, Anti‐Inflammatory, Molecular Docking, and SAR. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]

  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

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The Emerging Role of 2-(4-Fluorophenyl)thiazole Scaffolds in Oncology: A Technical Guide to Anticancer Potential and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, the 2-(4-fluorophenyl)thiazole scaffold has emerged as a particularly promising framework for the development of novel anticancer agents. The strategic incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, leading to improved pharmacological profiles. This technical guide provides an in-depth exploration of the anticancer potential of this compound derivatives, synthesizing current research on their design, mechanism of action, and structure-activity relationships. We will delve into their role as kinase inhibitors, inducers of apoptosis, and modulators of other key cellular processes implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, offering a comprehensive overview and detailed experimental insights to guide future research and development efforts.

Introduction: The Thiazole Scaffold in Cancer Therapy

The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, including several clinically approved drugs.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing molecules that can interact with a wide range of biological targets.[2] In the context of oncology, thiazole derivatives have demonstrated a broad spectrum of anticancer activities, including but not limited to, the inhibition of protein kinases, disruption of microtubule dynamics, and induction of programmed cell death.[1][3][4] The introduction of a 4-fluorophenyl group at the 2-position of the thiazole ring is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates. This guide will focus specifically on the growing body of evidence supporting the development of this compound-based compounds as a promising class of anticancer agents.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound scaffolds and their derivatives is typically achieved through well-established synthetic routes, with the Hantzsch thiazole synthesis and its variations being the most common. These methods generally involve the condensation of a thioamide with an α-haloketone.

General Synthetic Protocol: Hantzsch Thiazole Synthesis

A prevalent method for the synthesis of 2,4-disubstituted thiazoles involves the reaction of a thioamide with an α-halocarbonyl compound. For the synthesis of the core this compound scaffold, 4-fluorothiobenzamide is a key starting material.

Experimental Protocol: Synthesis of a 2-(4-Fluorophenyl)-4-arylthiazole Derivative

  • Step 1: Synthesis of α-bromoketone. To a solution of the desired aryl ketone (1 equivalent) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid.[5]

  • Step 2: Heating the reaction mixture. Heat the mixture to 50°C and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Step 3: Work-up and purification of α-bromoketone. Upon completion, evaporate the solvent under reduced pressure. Add a saturated solution of sodium bicarbonate to the residue and extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by flash column chromatography.[5]

  • Step 4: Thiazole ring formation. Add the purified α-bromoketone (1 equivalent) to a solution of 4-fluorothiobenzamide (1.05 equivalents) in ethanol.[5]

  • Step 5: Refluxing the reaction. Heat the resulting mixture to reflux for 6 hours, again monitoring by TLC.[5]

  • Step 6: Final work-up and purification. Concentrate the reaction mixture in vacuo, dilute with ethyl acetate, and wash sequentially with 1N sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be further purified by recrystallization or column chromatography.[5]

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Aryl Ketone Aryl Ketone Bromination Bromination (NBS, p-TsOH) Aryl Ketone->Bromination Step 1 4-Fluorothiobenzamide 4-Fluorothiobenzamide Condensation Condensation & Cyclization (Reflux in Ethanol) 4-Fluorothiobenzamide->Condensation alpha-Bromoketone alpha-Bromoketone Bromination->alpha-Bromoketone Intermediate Thiazole Derivative 2-(4-Fluorophenyl)-4-arylthiazole Condensation->Thiazole Derivative Step 2 alpha-Bromoketone->Condensation

Caption: General workflow for Hantzsch thiazole synthesis.

Mechanisms of Anticancer Activity

Derivatives of the this compound scaffold exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition

A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[3]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have reported on this compound-containing hybrids that exhibit potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[6] For instance, certain thiazolyl-pyrazoline derivatives have shown strong anti-proliferative effects against lung (A549) and breast (T-47D, MCF-7) cancer cell lines, with their activity attributed to EGFR inhibition.[6]

  • Other Kinase Targets: Beyond EGFR, these scaffolds have been investigated as inhibitors of other important kinases in oncology, such as HER2 and VEGFR2.[6] The versatility of the thiazole ring allows for structural modifications that can tune the selectivity and potency towards different kinase targets.

cluster_downstream Downstream Signaling Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Thiazole_Derivative This compound Derivative Thiazole_Derivative->EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been developed, demonstrating potent antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.[4][7] These compounds bind to the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Induction of Apoptosis

Many this compound derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death can be triggered through various intrinsic and extrinsic pathways. Mechanistic studies have revealed that some of these compounds can cause mitochondrial depolarization, DNA fragmentation, and activation of caspases, all of which are hallmarks of apoptosis.[2][8] For example, certain derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[8]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer activity of the this compound scaffold. Research has shown that modifications at various positions of the thiazole ring and the phenyl ring can significantly impact potency and selectivity.

  • Substituents on the Phenyl Ring at the 2-Position: While the 4-fluoro substituent is often beneficial, other substitutions on this phenyl ring can modulate activity. Electron-withdrawing groups have, in some series, been shown to enhance anticancer activity.[7]

  • Substituents at the 4-Position of the Thiazole Ring: This position is a key point for diversification. The introduction of various aryl or heterocyclic moieties can lead to compounds with distinct biological profiles. For example, the presence of a 3,4,5-trimethoxyphenyl group at this position has been associated with potent tubulin polymerization inhibition.[4]

  • Modifications at the 5-Position of the Thiazole Ring: This position also offers opportunities for structural modification. For instance, the introduction of carboxamide groups can lead to derivatives with potent anticancer activity.[9]

In Vitro Evaluation of Anticancer Activity

The anticancer potential of novel this compound derivatives is initially assessed through a battery of in vitro assays.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activities of selected this compound derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Thiazolyl-pyrazoline hybridsT-47D (Breast)Potent (specific values vary)EGFR Inhibition[6]
Thiazolyl-pyrazoline hybridsA549 (Lung)Potent (specific values vary)EGFR Inhibition[6]
4-Substituted methoxybenzoyl-aryl-thiazoles (SMART)MelanomaLow nM rangeTubulin Polymerization Inhibition[4]
4-Substituted methoxybenzoyl-aryl-thiazoles (SMART)Prostate CancerLow nM rangeTubulin Polymerization Inhibition[4]
Thiazole-naphthalene derivativesMCF-7 (Breast)0.48 ± 0.03Tubulin Polymerization Inhibition[1]
Thiazole-naphthalene derivativesA549 (Lung)0.97 ± 0.13Tubulin Polymerization Inhibition[1]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and development of novel anticancer agents. The existing body of research clearly demonstrates their potential to interact with a range of clinically relevant targets, including protein kinases and tubulin. The favorable physicochemical properties imparted by the fluorophenyl moiety, combined with the synthetic tractability of the thiazole ring, make this scaffold an attractive starting point for further optimization.

Future research should focus on several key areas:

  • Target Selectivity: Elucidating the precise molecular targets and improving the selectivity of these compounds to minimize off-target effects.

  • In Vivo Efficacy: Translating the promising in vitro results into in vivo models to assess their therapeutic potential in a more complex biological system.

  • Pharmacokinetic Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with drug-like properties.

  • Combination Therapies: Investigating the potential of these compounds in combination with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Molecules, 27(10), 3187. [Link]

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An In-depth Technical Guide to the Antimicrobial Properties of Substituted 2-(4-Fluorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the antimicrobial properties of substituted 2-(4-fluorophenyl)thiazole derivatives for researchers, scientists, and drug development professionals. It delves into the synthesis, structure-activity relationships, mechanisms of action, and essential experimental protocols for evaluating these promising compounds.

Introduction: The Rising Imperative for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents.[1] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5]

The this compound core, in particular, has garnered significant attention. The introduction of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of the molecule. This guide focuses on the antimicrobial potential of substituted derivatives of this core structure, providing a framework for their rational design, synthesis, and evaluation.

Synthetic Strategies for this compound Derivatives

The most common and versatile method for synthesizing the 2-arylthiazole scaffold is the Hantzsch thiazole synthesis.[6] This reaction involves the cyclization of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, this typically involves the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with various thioureas or thioamides.

A generalized synthetic scheme is presented below:

G reagent1 2-Bromo-1-(4-fluorophenyl)ethanone reaction Hantzsch Synthesis (e.g., Reflux in Ethanol) reagent1->reaction reagent2 Substituted Thiourea/Thioamide reagent2->reaction product Substituted this compound reaction->product

Caption: Generalized Hantzsch synthesis of this compound derivatives.

This method allows for the introduction of various substituents at different positions of the thiazole ring, enabling the exploration of structure-activity relationships. For instance, reacting 2-bromo-1-(4-fluorophenyl)ethan-1-one with a substituted thiosemicarbazone leads to the formation of 2-(arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[7]

Structure-Activity Relationships (SAR)

The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and any appended functionalities.

Key SAR Insights:

  • Substituents at the 2-position: The amino group at the 2-position of the thiazole ring is a common feature in many active compounds and serves as a crucial point for further derivatization.[4]

  • Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents play a critical role. For example, some studies suggest that electron-withdrawing groups on an associated phenyl ring can enhance antibacterial activity.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate bacterial cell membranes.[5]

  • Hybrid Molecules: Incorporating other heterocyclic moieties, such as pyrazoline, triazole, or quinoline, can lead to hybrid compounds with enhanced or broader-spectrum antimicrobial activity.[9][10] For example, some quinoline-thiazole hybrids have shown significant antifungal potential.[10]

The following table summarizes the impact of different substituents on the antimicrobial activity of thiazole derivatives, as reported in various studies.

Substituent/ModificationPositionEffect on Antimicrobial ActivityReference
Phenylthiocarbamide2-pyrazoline ringGood activity against Gram-positive bacteria and A. fumigatus[9]
ThiopheneAppended to thiazolePromising activity against E. coli, P. aeruginosa, and S. aureus[9]
4-Fluorophenyl4-position of thiazolePotent against S. epidermidis, P. vulgaris, and A. fumigatus[9]
Naphthalene-1-ylPhenyl replacementSignificantly increased antifungal activity[10]

Putative Mechanisms of Antimicrobial Action

While the precise mechanism of action can vary depending on the specific derivative, several key bacterial and fungal targets have been identified for thiazole-based antimicrobials.

  • DNA Gyrase Inhibition: Some phenylthiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[11]

  • Lanosterol 14α-demethylase (CYP51) Inhibition: In fungi, a common target is the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. Inhibition of this enzyme disrupts the fungal cell membrane integrity.[10][12][13]

  • Other Potential Targets: Other proposed mechanisms include the inhibition of cell wall synthesis, disruption of the cell membrane, and inhibition of protein and nucleic acid synthesis.[1]

The following diagram illustrates the potential mechanisms of action:

G cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell compound This compound Derivative b_target1 DNA Gyrase compound->b_target1 Inhibits f_target1 Lanosterol 14α-demethylase (CYP51) compound->f_target1 Inhibits b_process1 DNA Replication b_target1->b_process1 Essential for f_process1 Ergosterol Biosynthesis f_target1->f_process1 Catalyzes f_process2 Cell Membrane Integrity f_process1->f_process2 Maintains

Caption: Potential antimicrobial mechanisms of this compound derivatives.

Essential Experimental Protocols for Evaluation

A robust evaluation of novel antimicrobial candidates requires a standardized set of in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Step-by-Step Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.[14]

  • Inoculation and Incubation:

    • Add the diluted microbial suspension to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).[14]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound with no visible growth.[14]

G start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Compound Serial Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate Plate (e.g., 37°C, 18h) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the cytotoxicity of novel antimicrobial compounds against mammalian cells to ensure they are selectively toxic to microbes.[16] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[14][17]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed mammalian cells (e.g., NIH/3T3, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[17]

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage relative to the vehicle control.

Data Presentation and Interpretation

The results of the antimicrobial and cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Antimicrobial Activity and Cytotoxicity:

Compound IDSubstitution PatternMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansCC₅₀ (µg/mL) vs. NIH/3T3Selectivity Index (SI) S. aureus
Control Ciprofloxacin0.50.25->100>200
Control Fluconazole--1>100>100
Example 1 2-(phenylamino)-7.8115.637.81506.4
Example 2 2-(naphthalen-1-yl-amino)-3.97.811.954511.5

Note: The data in this table is illustrative and based on representative values from the literature.[10] CC₅₀ is the concentration that causes 50% cytotoxicity. The Selectivity Index (SI) is calculated as CC₅₀ / MIC and is a measure of the compound's selectivity for microbial cells over mammalian cells.

Conclusion and Future Directions

Substituted this compound derivatives represent a promising class of compounds in the search for new antimicrobial agents. Their synthetic tractability allows for extensive structural modifications to optimize potency and selectivity. Future research should focus on:

  • Expanding the chemical space: Synthesizing novel derivatives with diverse substituents to further probe the SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets for the most potent compounds.

  • In vivo efficacy studies: Evaluating the therapeutic potential of lead compounds in animal models of infection.

  • Addressing resistance: Investigating the activity of these compounds against multidrug-resistant clinical isolates.

By employing a systematic approach to design, synthesis, and evaluation as outlined in this guide, the scientific community can advance the development of this important class of antimicrobial agents.

References

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  • Suez, J., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Frontiers in Microbiology, 9, 2822.
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  • Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48195-48210.
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An In-depth Technical Guide on the Antioxidant Activity of Novel 2-(4-Fluorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antioxidants in Drug Discovery

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] This has propelled the search for novel antioxidant agents to the forefront of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the thiazole nucleus has emerged as a "pharmacophore of interest" due to its presence in numerous clinically approved drugs and its diverse range of biological activities.[2][3] This guide focuses on a specific, promising subclass: novel 2-(4-Fluorophenyl)thiazole derivatives, and provides a comprehensive technical overview of their synthesis, a deep dive into the experimental protocols for evaluating their antioxidant capacity, and an exploration of their potential mechanisms of action.

I. Synthesis of this compound Derivatives: The Hantzsch Reaction as a Cornerstone

The cornerstone for the synthesis of the this compound scaffold is the renowned Hantzsch thiazole synthesis.[4][5][6][7][8] This versatile method involves the cyclocondensation of a thioamide with an α-haloketone. For our target compounds, the key precursors are 4-fluorothiobenzamide and a suitable α-haloketone.

A generalized synthetic scheme is presented below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Thionation Thionation 4-Fluorobenzaldehyde->Thionation Lawesson_s_Reagent Lawesson's Reagent Lawesson_s_Reagent->Thionation alpha_Haloketone α-Haloketone (R-CO-CH2-X) Hantzsch_Cyclization Hantzsch Cyclization alpha_Haloketone->Hantzsch_Cyclization 4-Fluorothiobenzamide 4-Fluorothiobenzamide Thionation->4-Fluorothiobenzamide Formation of Thioamide Final_Product This compound Derivative Hantzsch_Cyclization->Final_Product Ring Closure 4-Fluorothiobenzamide->Hantzsch_Cyclization DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare Sample & Standard Dilutions Sample_Sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants. [9] Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS with potassium persulfate. [10][11]Antioxidants in the sample reduce the pre-formed ABTS•+, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution. [10]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 10 µL) of the test compound or standard dilutions to the wells of a microplate.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

C. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. [12][13]The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in distilled water

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [14] * Warm the working solution to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the test sample or standard to a test tube or microplate well.

    • Add the FRAP working solution and mix.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes). [14]

  • Measurement and Data Analysis:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a ferrous sulfate standard curve. The results are typically expressed as Fe²⁺ equivalents.

III. Mechanistic Insights and Structure-Activity Relationships

The antioxidant activity of thiazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the 4-fluorophenyl group at the 2-position of the thiazole ring is expected to influence the electronic properties of the molecule and, consequently, its antioxidant potential.

Potential Mechanisms of Action:

  • Hydrogen Atom Transfer (HAT): The thiazole ring or substituents with labile hydrogens can donate a hydrogen atom to a free radical, thereby stabilizing it.

  • Single Electron Transfer (SET): The electron-rich thiazole nucleus can donate an electron to a free radical, a mechanism that is central to the FRAP assay.

Structure-Activity Relationship (SAR) Hypotheses:

Based on the broader class of 2-arylthiazole derivatives, we can hypothesize the following SAR:

  • Electron-donating groups on the phenyl ring or the thiazole nucleus are generally expected to enhance antioxidant activity by increasing the electron density and facilitating hydrogen or electron donation. [3]* The position of substituents on the phenyl ring can significantly impact activity. For instance, hydroxyl or methoxy groups at the ortho or para positions may increase activity due to resonance stabilization of the resulting radical.

  • The nature of the substituent at the 4- and 5-positions of the thiazole ring can also modulate activity through steric and electronic effects.

Further derivatization and systematic testing of a library of this compound compounds are necessary to establish a definitive SAR for this specific class.

IV. Data Presentation and Interpretation

For a clear and concise presentation of the antioxidant activity data, a tabular format is recommended.

Table 1: In Vitro Antioxidant Activity of Novel this compound Derivatives

Compound IDDPPH Scavenging (IC50, µM)ABTS Scavenging (TEAC, mM Trolox/mM)FRAP (mM Fe²⁺/mM)
Derivative 1 Experimental ValueExperimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental ValueExperimental Value
... .........
Ascorbic Acid Reference ValueReference ValueReference Value
Trolox Reference Value1.00Reference Value

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and evaluation of the antioxidant activity of novel this compound derivatives. The outlined experimental protocols, rooted in established methodologies, offer a robust platform for generating reliable and reproducible data. The exploration of the structure-activity relationships within this class of compounds holds significant promise for the rational design of more potent antioxidant agents. Future research should focus on expanding the library of these derivatives and exploring their antioxidant potential in more complex biological systems, such as cell-based assays, to further validate their therapeutic potential.

References

  • Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Plant Extracts. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Moreira, D. C. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

  • Moreira, D. C. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Khan, K. M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Khan, K. M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • Halim, L. M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH. [Link]

  • Antikörper-Online. (n.d.). FRAP™ (Ferric Reducing Antioxidant Power) Detection Kit. [Link]

  • Bio-protocol. (n.d.). ABTS radical scavenging activity. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. ResearchGate. [Link]

  • MDPI. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • MDPI. (2023). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. [Link]

  • Putri, C. O., & Cahyana, A. H. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. [Link]

  • PMC. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. [Link]

  • Semantic Scholar. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior. [Link]

  • NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Semantic Scholar. (n.d.). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. [Link]

  • Frontiers. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

  • ChemRxiv. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[14][15]riazole Derivatives. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant properties of new thiazole derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

  • SciSpace. (2013). Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. [Link]

  • ResearchGate. (n.d.). Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. [Link]

  • PubMed. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. [Link]

  • ResearchGate. (n.d.). Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Functionalization of 2-(4-Fluorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Functionalized Thiazoles in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The incorporation of a 4-fluorophenyl group at the 2-position of the thiazole ring often enhances the therapeutic potential of these molecules.[5][6][7] Consequently, the development of robust and versatile methods for the further functionalization of the 2-(4-fluorophenyl)thiazole scaffold is of paramount importance to researchers in drug development.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted strategy for forging carbon-carbon bonds in the synthesis of complex organic molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry.[8] This palladium-catalyzed reaction offers a mild and efficient pathway to introduce a diverse range of substituents onto the thiazole core, making it an indispensable tool for generating libraries of novel compounds for biological screening.[9][10]

This application note provides a detailed guide for the functionalization of a this compound derivative via the Suzuki coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental protocol, and provide insights into troubleshooting and optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (or triflate) and an organoboron compound, typically a boronic acid or a boronic ester.[8][11][12] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the heteroaryl halide (in this case, a halogenated this compound), forming a Pd(II) complex.[14][15] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the heteroaryl ring.[15][16]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium center.[8][11] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][17] The choice of base is critical and can significantly impact the reaction's success.[14][17]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[12][13]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ Base PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² caption Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 5-bromo-2-(4-fluorophenyl)thiazole

This protocol details the Suzuki coupling of 5-bromo-2-(4-fluorophenyl)thiazole with a generic arylboronic acid.

Synthesis of Starting Material: 5-bromo-2-(4-fluorophenyl)thiazole

A common route to 2-arylthiazoles is the Hantzsch thiazole synthesis.[5][6] For the brominated analog, a subsequent bromination step would be required.

Suzuki-Miyaura Coupling Protocol

This procedure is a representative example and may require optimization for different boronic acids.

Table 1: Reagents and Materials

Reagent/MaterialMolecular WeightQuantityMoles (mmol)Equivalents
5-bromo-2-(4-fluorophenyl)thiazole258.11 g/mol 258 mg1.01.0
Arylboronic acid--1.21.2
Pd(PPh₃)₄1155.56 g/mol 58 mg0.050.05
K₂CO₃138.21 g/mol 276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-(4-fluorophenyl)thiazole (258 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired functionalized this compound derivative.

The following diagram outlines the experimental workflow.

Suzuki_Workflow start Start setup Combine Reactants and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Solvents (Dioxane/Water) inert->solvent catalyst Add Pd(PPh₃)₄ Catalyst solvent->catalyst heat Heat to 90°C and Monitor Reaction catalyst->heat workup Cool, Dilute, and Extract heat->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify end End purify->end caption Figure 2. Experimental workflow for the Suzuki coupling reaction.

Figure 2. Experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise in Suzuki coupling reactions. Here are some common issues and potential solutions:

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of base or solvent- Use a fresh batch of catalyst or a different palladium precursor/ligand combination (e.g., Pd(dppf)Cl₂).- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene, DMF).[8][14]
Protodeboronation of Boronic Acid - Presence of excess water or strong base- Elevated temperatures for extended periods- Use anhydrous conditions and a milder base (e.g., KF).- Use a boronic ester (e.g., pinacol ester) which is more stable.[18]- Minimize reaction time.
Homocoupling of Boronic Acid - Presence of oxygen leading to Pd(II) species- Ensure the reaction is thoroughly deoxygenated before adding the catalyst.[15]
Dehalogenation of Starting Material - Presence of a hydrogen source (e.g., solvent, base)- Use a non-protic solvent and a non-hydroxide base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of the this compound scaffold. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide array of novel thiazole derivatives with significant potential in drug discovery and materials science. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists working in these fields.

References

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link][5][6]

  • The Role of Thiazole Derivatives in Modern Pharmaceuticals. Pharmaffiliates. Available at: [Link][3]

  • Suzuki reaction. Wikipedia. Available at: [Link][8]

  • Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis. Available at: [Link][4]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health. Available at: [Link][6]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. National Institutes of Health. Available at: [Link]

  • Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Institutes of Health. Available at: [Link][7]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. Available at: [Link][1]

  • Common thiazole derivatives and their application in pharmaceutical chemistry. ResearchGate. Available at: [Link][2]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki- Miyaura aryl cross-coupling catalysts. cdnsciencepub.com. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][11]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link][12]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Bentham Science. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link][16]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link][17]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. National Institutes of Health. Available at: [Link][9]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link][18]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link][15]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link][13]

  • Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. Wiley Online Library. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. National Institutes of Health. Available at: [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. CSIR-NIScPR. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link][10]

Sources

Analytical Strategies for the Comprehensive Purity Assessment of 2-(4-Fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. This document provides a detailed technical guide on the analytical methods for assessing the purity of 2-(4-Fluorophenyl)thiazole, a key heterocyclic building block in modern medicinal chemistry.[1][2] We move beyond rote protocols to explain the scientific rationale behind method selection, experimental design, and data interpretation. This guide details validated protocols for High-Performance Liquid Chromatography (HPLC) as a primary quantitative technique, supported by spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation. All methodologies are presented within the framework of International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[3][4]

The Imperative for Purity: A Foundational Overview

This compound is a versatile intermediate found in a variety of biologically active agents.[2][5] Its purity directly impacts the quality, safety, and performance of the final drug product. A comprehensive purity profile involves not only quantifying the main compound but also detecting, identifying, and quantifying any process-related impurities or degradation products.[6][7] Failure to do so can introduce toxic entities or reduce the therapeutic dose, posing significant risks to patient safety.

This guide is structured to provide an integrated approach, demonstrating how chromatographic and spectroscopic techniques are synergistically employed to build a complete and reliable purity profile for this compound.

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

For non-volatile, thermally stable compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique due to its high resolution, sensitivity, and reproducibility.[7][8]

Causality in Method Development

The goal is to develop a stability-indicating method , one that can separate the main analyte from all potential impurities and degradation products.

  • Column Chemistry: A C18 (octadecyl) column is the logical starting point. Its non-polar stationary phase provides excellent retention for aromatic compounds like this compound through hydrophobic interactions.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is optimal. The formic acid protonates silanol groups on the stationary phase to reduce peak tailing and ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Detection: The conjugated aromatic system of the molecule allows for sensitive detection using a UV detector. A wavelength of approximately 272 nm is effective for this class of compounds.[9]

Establishing Method Trustworthiness: Validation Protocol per ICH Q2(R2)

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][10] It is a mandatory requirement for quality control and regulatory submissions.[7][11]

Caption: Workflow for HPLC Method Validation per ICH Guidelines.

The core validation parameters are summarized below.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can exclusively measure the analyte in the presence of impurities, degradants, and matrix components.Peak purity index > 0.995; Baseline resolution (>1.5) between analyte and adjacent peaks.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.For assay: 80% to 120% of the test concentration. For impurities: LOQ to 120% of the specification limit.
Accuracy To measure the closeness of the test results to the true value. Assessed by spike/recovery studies.98.0% to 102.0% recovery for assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0% for assay.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits; RSD of results should not significantly change.

Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria based on ICH Q2(R2) Guidelines. [4][12][13][14]

Probing for Weaknesses: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of method validation that establishes the stability-indicating nature of the analytical procedure.[15][16] By subjecting this compound to harsh chemical and physical conditions, we can generate potential degradation products and ensure the HPLC method can resolve them from the parent peak.[17][18]

Stress Condition Typical Reagent and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, heated at 60°C for 2-8 hours.To identify acid-labile degradants.
Base Hydrolysis 0.1 M NaOH, heated at 60°C for 2-8 hours.To identify base-labile degradants.
Oxidation 3% H₂O₂, at room temperature for 24 hours.To identify oxidative degradants.
Thermal Degradation Solid sample heated at 80°C for 48 hours.To assess solid-state thermal stability.
Photolytic Degradation Solution exposed to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.To assess light sensitivity.[15][19]

Table 2: Recommended Conditions for Forced Degradation Studies.

The goal is to achieve 5-20% degradation of the active ingredient. Samples from each stress condition are then analyzed by the HPLC method to confirm peak purity and resolution.

Definitive Identification: Spectroscopic & Integrated Methods

While HPLC excels at separation and quantification, it does not provide definitive structural information. For this, we turn to spectroscopic techniques, which are used in concert with chromatography.

Caption: Integrated Analytical Strategy for Purity Assessment.

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying unknown impurity peaks. It provides the molecular weight of a compound and, through fragmentation analysis (MS/MS), offers clues about its structure.[19][20] This is particularly crucial for characterizing degradants from forced degradation studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.[21]

  • ¹H and ¹³C NMR: Provide a complete map of the carbon-hydrogen framework of the molecule, confirming the identity of the this compound reference standard and any isolated impurities.[22][23][24]

  • ¹⁹F NMR: The presence of a fluorine atom provides a unique and powerful analytical handle. ¹⁹F NMR is highly sensitive, has a wide chemical shift range, and offers a clean spectrum, making it excellent for both identification and quantification without the need for an internal standard in some cases.[25][26]

Gas Chromatography (GC)

GC is the preferred technique for analyzing volatile or semi-volatile impurities that may not be suitable for HPLC, such as residual solvents from the synthesis process.[27] A GC-FID (Flame Ionization Detector) method can be developed and validated for this purpose.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Determination
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (30% B), 5-25 min (30% to 90% B), 25-30 min (90% B), 30.1-35 min (30% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 272 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This is the Standard Stock Solution (~100 µg/mL).

    • Further dilute to a working concentration of ~10 µg/mL for impurity analysis.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound test sample and prepare as described for the Standard Stock Solution.

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria: RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

  • Procedure:

    • Inject the diluent (as a blank), followed by the standard solution and the sample solution.

    • Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.

Protocol 2: Forced Degradation Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8 hours), neutralize with 1 mL of 0.2 M NaOH, and dilute with diluent to the working concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw samples, neutralize with 1 mL of 0.2 M HCl, and dilute.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points and dilute.

  • Analyze all stressed samples by the validated HPLC method alongside an unstressed control sample.

Conclusion

The purity assessment of this compound is a multi-faceted process that relies on a robust, validated, and stability-indicating HPLC method for separation and quantification. This must be complemented by spectroscopic techniques like MS and NMR to definitively identify the main component and any potential impurities. By following the integrated strategy and detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate, adhering to the highest standards of scientific integrity and regulatory expectation.

References

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  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
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  • ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.
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  • PubMed. (n.d.). Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites.
  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
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Application Notes and Protocols: Molecular Docking of 2-(4-Fluorophenyl)thiazole with EGFR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Lab], Senior Application Scientist

Date: January 3, 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology due to its critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime candidate for targeted therapies.[2][3] Thiazole derivatives have emerged as a promising class of small molecule inhibitors, with compounds like 2-(4-Fluorophenyl)thiazole showing potential for EGFR inhibition.[4][5][6][7][8] This document provides a comprehensive, step-by-step protocol for performing a molecular docking analysis of this compound with the EGFR kinase domain. Beyond a simple recitation of steps, this guide delves into the scientific rationale behind each procedural choice, methods for result validation, and the interpretation of docking data, empowering researchers to conduct robust and meaningful in silico analyses.

Introduction: The Rationale for Targeting EGFR with Thiazole Derivatives

The EGFR signaling cascade is a complex network that, when constitutively activated through mutations or overexpression, drives tumorigenesis.[1][9][10] This activation triggers downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, promoting uncontrolled cell growth and inhibiting apoptosis.[9] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have proven clinically effective.

The thiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored as inhibitors for a variety of kinases, including EGFR.[4][6][7][8][11] The this compound moiety, in particular, presents key pharmacophoric features that suggest a favorable interaction within the EGFR active site. The fluorine atom can participate in beneficial interactions, and the overall geometry of the molecule allows it to potentially fit within the hydrophobic pocket of the kinase domain. Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of this ligand with its target protein, providing critical insights for lead optimization and rational drug design.[12][13]

Foundational Concepts and Pre-Docking Considerations

Before initiating the docking protocol, it is crucial to understand the key components and make informed decisions about the setup.

Target Selection: Choosing the Right EGFR Structure

The Protein Data Bank (PDB) houses numerous crystal structures of the EGFR kinase domain.[13] The choice of PDB entry is a critical first step. For this protocol, we will use PDB ID: 1M17 .[14][15][16][17]

  • Rationale for selecting 1M17: This structure contains the EGFR kinase domain in complex with the well-characterized inhibitor erlotinib.[14][15][16] This co-crystallized ligand provides a vital reference point for validating our docking protocol. The resolution of this structure (2.60 Å) is suitable for docking studies.[16]

Ligand Preparation: From 2D Structure to 3D Conformation

The ligand, this compound, must be converted from a 2D representation to a 3D structure with appropriate stereochemistry and protonation states. This process typically involves:

  • 2D to 3D Conversion: Using software like ChemDraw or MarvinSketch to draw the 2D structure and then converting it to a 3D format (e.g., .mol or .sdf).

  • Energy Minimization: Employing a force field (e.g., MMFF94) to generate a low-energy, stable 3D conformation of the ligand. This step is crucial as the initial 3D structure can significantly impact the docking outcome.

Software and Tools

This protocol will primarily utilize the widely-used and freely available software suite, AutoDock Vina.[18][19][20]

  • AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for docking with AutoDock Vina.

  • AutoDock Vina: The docking engine that performs the conformational search and scoring.

  • PyMOL or Chimera: Molecular visualization software for analyzing the results.

Detailed Step-by-Step Molecular Docking Protocol

This protocol is designed to be a self-validating system, ensuring the reliability of the subsequent docking of our target ligand.

Part A: Protocol Validation via Re-docking

The first and most critical phase is to validate our docking parameters by re-docking the co-crystallized ligand (erlotinib) back into the active site of EGFR. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, provides confidence in the chosen parameters.[21][22][23] An RMSD value below 2.0 Å is generally considered a successful validation.[22][24][25]

Step 1: Protein Preparation

  • Download the PDB File: Obtain the structure file for PDB ID: 1M17 from the RCSB PDB database.

  • Initial Cleanup: Open the 1M17.pdb file in AutoDockTools.

  • Remove Water Molecules: Delete all water molecules from the structure. While some water molecules can be crucial for binding, for a standard docking protocol, they are often removed to simplify the system.

  • Separate Ligand and Protein: Select and save the co-crystallized ligand (erlotinib) as a separate PDB file. Then, delete it from the protein structure.

  • Add Hydrogens: Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.

  • Assign Charges: Compute and add Kollman charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein as protein.pdbqt. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation (Erlotinib for Re-docking)

  • Open the Ligand File: Open the saved erlotinib PDB file in AutoDockTools.

  • Detect Torsions: Define the rotatable bonds in the ligand. This allows for flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligand as erlotinib_rd.pdbqt.

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.

  • Center the Grid: Center the grid box on the co-crystallized erlotinib to ensure the search space encompasses the known active site.

  • Adjust Grid Dimensions: Set the dimensions of the grid box (e.g., 20 x 20 x 20 Å) to be large enough to accommodate the ligand and allow for some translational and rotational movement. Note the center coordinates and dimensions.

Step 4: Running the Re-docking Simulation

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and grid parameters.

  • Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt --log erlotinib_rd_log.txt

Step 5: Analysis of Re-docking Results

  • Calculate RMSD: Use a visualization tool like PyMOL or Chimera to superimpose the top-ranked docked pose of erlotinib with its original crystallographic pose. Calculate the RMSD.

  • Validation Checkpoint: If the RMSD is < 2.0 Å, the docking protocol is considered validated. If not, revisit the grid box parameters or protein/ligand preparation steps.

Part B: Docking of this compound

With a validated protocol, we can now confidently dock our target ligand.

Step 1: Ligand Preparation (this compound)

  • Create 3D Structure: Generate a 3D structure of this compound and perform energy minimization.

  • Prepare in AutoDockTools: Open the 3D structure in ADT, define rotatable bonds, and save it as ligand.pdbqt.

Step 2: Running the Docking Simulation

  • Update the Configuration File: Modify the conf.txt file to specify the new ligand file.

  • Execute AutoDock Vina: Run the simulation as before: vina --config conf.txt --log ligand_log.txt

Visualization and Interpretation of Results

The output of a docking simulation provides a wealth of information that requires careful analysis.

Binding Affinity (Docking Score)

AutoDock Vina provides a binding affinity score in kcal/mol.[12] A more negative value indicates a stronger predicted binding affinity.[26][27][28] It's important to note that this is a predicted value and should be used for comparative purposes rather than as an absolute measure of binding strength.

LigandBinding Affinity (kcal/mol)
Erlotinib (Re-docked)-10.86
This compound-8.5 (Hypothetical)
Known Inactive Compound-5.2 (Hypothetical)
Analysis of Binding Pose and Interactions

The true value of molecular docking lies in understanding the specific interactions between the ligand and the protein.[26][29]

  • Visualize the Docked Pose: Load the protein.pdbqt and the ligand_out.pdbqt files into PyMOL or Chimera.

  • Identify Key Interactions: Analyze the top-ranked binding pose to identify:

    • Hydrogen Bonds: These are critical for specificity and affinity. Note the amino acid residues involved.

    • Hydrophobic Interactions: The thiazole and phenyl rings are likely to engage in hydrophobic interactions with nonpolar residues in the active site.

    • Pi-Stacking: Aromatic rings in the ligand can interact with aromatic residues like Phenylalanine or Tyrosine.

  • Compare with Known Inhibitors: Compare the binding mode of this compound with that of erlotinib. Does it occupy the same general space? Does it interact with any of the same key residues? This comparative analysis can provide insights into its potential mechanism of inhibition. For instance, interactions with key residues in the EGFR active site, such as Met793, Lys745, and Asp855, are often important for inhibitor binding.[30]

Workflow and Pathway Visualization

To provide a clear overview of the process and the biological context, the following diagrams are provided.

Experimental Workflow

G cluster_prep Preparation cluster_val Validation cluster_dock Docking cluster_analysis Analysis PDB Download PDB (1M17) PrepProt Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt PrepLigand_RD Prepare Erlotinib (Re-docking) PDB->PrepLigand_RD Grid Define Grid Box PrepProt->Grid Dock Dock Test Ligand PrepProt->Dock PrepLigand_RD->Grid PrepLigand_Test Prepare this compound PrepLigand_Test->Dock ReDock Re-dock Erlotinib Grid->ReDock RMSD Calculate RMSD (< 2.0 Å) ReDock->RMSD RMSD->Dock Protocol Validated Score Analyze Binding Affinity Dock->Score Pose Analyze Binding Pose & Interactions Dock->Pose Report Generate Report Score->Report Pose->Report

Caption: Molecular docking workflow from preparation to analysis.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor This compound (TKI) Inhibitor->Dimer Inhibits Kinase Activity

Caption: Simplified EGFR signaling and point of inhibition.

Conclusion and Future Directions

This guide has provided a detailed, scientifically-grounded protocol for the molecular docking of this compound with EGFR. By following these steps, researchers can generate reliable and interpretable in silico data. It is imperative to remember that molecular docking is a predictive tool. The results should be used to generate hypotheses and guide further experimental work, such as in vitro kinase assays and cell-based proliferation assays, to validate the computational findings. Future computational work could involve molecular dynamics simulations to assess the stability of the predicted binding pose over time.

References

  • Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations. National Center for Biotechnology Information.[Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. MDPI.[Link]

  • Emerging functions of the EGFR in cancer. National Center for Biotechnology Information.[Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI.[Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online.[Link]

  • How can I validate docking result without a co-crystallized ligand? Biostars.[Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Center for Biotechnology Information.[Link]

  • How to validate the molecular docking results? ResearchGate.[Link]

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. National Center for Biotechnology Information.[Link]

  • How to interprete and analyze molecular docking results? ResearchGate.[Link]

  • Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. MDPI.[Link]

  • Identification of novel lead molecules against the EGFR kinase domain using structure-based virtual screening, molecular docking, and molecular dynamics simulations. Taylor & Francis Online.[Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. National Center for Biotechnology Information.[Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.[Link]

  • AutoDockVina Protein-Ligand Docking Guide. Scribd.[Link]

  • a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate.[Link]

  • How can I validate a docking protocol? ResearchGate.[Link]

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB.[Link]

  • Insights from the molecular docking analysis of EGFR antagonists. National Center for Biotechnology Information.[Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.[Link]

  • In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. Journal of Pioneering Medical Sciences.[Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.[Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube.[Link]

  • A structure-based view of Epidermal Growth Factor Receptor regulation. National Center for Biotechnology Information.[Link]

  • 1IVO: Crystal Structure of the Complex of Human Epidermal Growth Factor and Receptor Extracellular Domains. RCSB PDB.[Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.[Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI.[Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube.[Link]

  • Interpretation of Molecular docking results? ResearchGate.[Link]

  • Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. Journal of Population Therapeutics and Clinical Pharmacology.[Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange.[Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Taylor & Francis Online.[Link]

  • Docking interaction with EGFR of all the tested compounds, 5 and 8a-f. ResearchGate.[Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI.[Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed.[Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity | Request PDF. ResearchGate.[Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. National Center for Biotechnology Information.[Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors. PubMed.[Link]

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Protocol for assessing in-vitro cytotoxicity of 2-(4-Fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Assay Strategy for Assessing the In-Vitro Cytotoxicity of 2-(4-Fluorophenyl)thiazole

Abstract

This application note provides a comprehensive, multi-assay protocol for evaluating the in-vitro cytotoxic potential of this compound, a member of the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in oncological research due to their demonstrated ability to induce apoptosis and inhibit critical cell signaling pathways.[1][2][3] A robust assessment of cytotoxicity is a critical first step in the preclinical evaluation of any novel therapeutic candidate.[4][5] This guide details an integrated workflow employing four distinct assays to build a comprehensive cytotoxicity profile: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, Annexin V/PI staining for apoptosis detection, and a luminescent caspase-3/7 assay to confirm the apoptotic mechanism. This structured approach is designed for researchers, scientists, and drug development professionals to generate reliable, reproducible, and mechanistically informative data.

Introduction: The Rationale for a Multi-Parametric Approach

The evaluation of a compound's effect on cell health cannot be reliably determined by a single endpoint. A compound may inhibit cell proliferation (cytostatic effect) without directly killing the cells, or it may induce cell death (cytotoxic effect) through various mechanisms like apoptosis or necrosis.[6][7] Therefore, a multi-parametric approach is essential to distinguish between these outcomes and to elucidate the mechanism of action.

  • This compound: This compound belongs to a class of molecules that have shown promise as anticancer agents.[1][8][9][10] The fluorophenyl and thiazole moieties are common pharmacophores in drug discovery, and understanding their cytotoxic profile is paramount.

  • Our Integrated Strategy: We will assess cytotoxicity by measuring three key cellular events:

    • Metabolic Activity: An indicator of overall cell health and viability.

    • Membrane Integrity: A hallmark of late-stage apoptosis and necrosis.[11]

    • Apoptotic Markers: Specific events that define programmed cell death, such as phosphatidylserine (PS) externalization and caspase activation.[12]

This guide provides the scientific basis for each assay choice and offers detailed, field-proven protocols to ensure data integrity and reproducibility.

Experimental Workflow Overview

The overall strategy involves a tiered approach. First, the compound's effect on cell viability is determined using the MTT assay to calculate the half-maximal inhibitory concentration (IC50). Subsequently, the LDH, Annexin V, and Caspase assays are performed at concentrations around the IC50 value to determine the primary mechanism of cell death.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Data Synthesis Compound Prepare this compound Stock & Dilutions MTT MTT Assay (Metabolic Viability) Compound->MTT Cells Culture Cancer & Normal Cell Lines (e.g., MCF-7, HEK293) Cells->MTT IC50 Determine IC50 Value MTT->IC50 Dose-response curve LDH LDH Release Assay (Membrane Integrity) IC50->LDH Select concentrations around IC50 Annexin Annexin V / PI Staining (Apoptosis Detection) IC50->Annexin Caspase Caspase-3/7 Assay (Apoptosis Confirmation) IC50->Caspase Profile Comprehensive Cytotoxicity Profile (Viability, Necrosis, Apoptosis) LDH->Profile Annexin->Profile Caspase->Profile

Figure 1: Overall experimental workflow for cytotoxicity assessment.

Materials & Methods
3.1. Cell Lines
  • Cancer Cell Line: MCF-7 (human breast adenocarcinoma) or HepG2 (human hepatocellular carcinoma). These are common lines used in NCI-60 screening panels.[13]

  • Normal Cell Line: HEK293 (human embryonic kidney) or NIH-3T3 (mouse embryonic fibroblast). Used to assess selectivity and general toxicity.[14][15]

3.2. Reagents & Equipment
  • This compound (user-supplied)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[16][17]

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Cell Signaling Technology)[18][19]

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[20][21][22]

  • Caspase-Glo® 3/7 Assay System (Promega)[23][24]

  • Sterile 96-well flat-bottom plates (clear for MTT/LDH, opaque white for Caspase)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (absorbance reader)

  • Luminometer

  • Flow cytometer

Detailed Experimental Protocols
4.1. Protocol 1: Cell Culture & Compound Preparation
  • Cell Maintenance: Culture cells in T-75 flasks in a humidified 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency. Use cells in the logarithmic growth phase for all experiments.[5]

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in serum-free medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

4.2. Protocol 2: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state of the cell population.[25]

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a clear 96-well plate. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include wells for "vehicle control" (0.5% DMSO) and "no-cell control" (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16][25]

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker. Read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

4.3. Protocol 3: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[18][26]

  • Experimental Setup: Seed and treat cells in a clear 96-well plate as described in the MTT protocol (4.2.1 and 4.2.2). Crucially, set up additional control wells:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells, to which Lysis Buffer (provided in the kit) will be added 45 minutes before the end of incubation.[19][27]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution (if required by the kit). Measure absorbance at 490 nm.[28]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

4.4. Protocol 4: Annexin V-FITC/PI Staining for Apoptosis

This flow cytometry-based assay identifies different cell populations based on membrane changes. In early apoptosis, phosphatidylserine (PS) translocates to the outer membrane leaflet and is bound by fluorescently labeled Annexin V.[12][20][29] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[30]

G cluster_cells Cell Populations cluster_stains Staining Principle Healthy Healthy Cell (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Healthy->Early Apoptotic Stimulus (PS Translocation) Necrotic Necrotic Cell (Annexin V-, PI+) Healthy->Necrotic Direct Injury Late Late Apoptotic / Necrotic (Annexin V+, PI+) Early->Late Membrane compromise Annexin Annexin V-FITC Binds to exposed Phosphatidylserine (PS) PI Propidium Iodide (PI) Enters compromised membranes, stains DNA

Figure 2: Principle of Annexin V and Propidium Iodide staining.

  • Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours. Treat with this compound at concentrations such as 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, wash with PBS and add Trypsin-EDTA. Neutralize with complete medium and combine all cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (provided in the kit). Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22][29]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Data Interpretation: The results are displayed as a dot plot with four quadrants:

    • Lower-Left (Annexin V-/PI-): Live, healthy cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V-/PI+): Necrotic cells (rarely populated).

4.5. Protocol 5: Caspase-Glo® 3/7 Assay

This luminescent "add-mix-measure" assay quantifies the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic pathway.[23][31][32]

  • Cell Seeding: Seed cells as described for the MTT assay (4.2.1) but in an opaque-walled 96-well plate suitable for luminescence.

  • Compound Treatment: Treat cells with the compound as described in 4.2.2.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[24]

  • Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background reading (no-cell control).

    • Express results as fold-change in caspase activity relative to the vehicle control.

Data Presentation & Interpretation
5.1. Quantitative Data Summary

The results from these assays can be summarized to provide a clear cytotoxicity profile.

Table 1: Cytotoxicity Profile of this compound on MCF-7 Cells (Example Data)

AssayEndpoint MeasuredConcentrationResultInterpretation
MTT Assay Metabolic Viability0.1 - 100 µMIC50 = 15.2 µMPotent inhibitor of cell viability/proliferation.
LDH Assay Membrane Integrity15 µM (IC50)18.5% CytotoxicityModerate increase in membrane permeability.
Caspase-3/7 Apoptosis Execution15 µM (IC50)4.2-fold increaseSignificant activation of executioner caspases.

Table 2: Annexin V/PI Flow Cytometry Results (Example Data at 24h)

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle Control 94.1%3.2%2.5%
Compound (15 µM) 45.3%35.8%18.1%
5.2. Integrated Interpretation

The example data above suggests that this compound reduces MCF-7 cell viability primarily by inducing apoptosis. The high fold-increase in caspase-3/7 activity, coupled with a significant shift of cells into the early and late apoptotic populations in the Annexin V assay, strongly supports an apoptotic mechanism of action.[2][3] The relatively low level of LDH release indicates that necrosis is not the primary mode of cell death at the IC50 concentration.

Troubleshooting
ProblemAssayPotential Cause(s)Suggested Solution
High Background Signal MTTContamination (bacterial/yeast); Phenol red/serum interference.[25]Use sterile technique; Use serum-free medium during MTT incubation.
Low Signal / No Dose-Response AllCompound is inactive or insoluble; Incorrect cell seeding density.Check compound solubility; Optimize cell number to ensure a linear response range.[25][28]
High Spontaneous Release LDHCells are unhealthy or over-confluent before treatment.Use cells at <90% confluency; Handle cells gently to avoid mechanical damage.
Poor Quadrant Separation Annexin VInsufficient incubation time; Cell clumps; Incorrect compensation settings.Optimize treatment duration; Ensure single-cell suspension; Set up single-stain controls for proper compensation.
Conclusion

This application note outlines a robust, multi-faceted strategy for the in-vitro characterization of the cytotoxic effects of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and specific apoptotic events (Annexin V, Caspase-3/7), researchers can obtain a comprehensive and mechanistically informative profile of their test compound. This validated workflow provides a solid foundation for further preclinical development, enabling confident decision-making in the drug discovery pipeline.

References

A complete list of all sources cited within this document, including full titles and verifiable URLs.

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • protocols.io. (2020). Caspase 3/7 Activity. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Ma, W., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Retrieved from [Link]

  • Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • ResearchGate. (2023). What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug?. Retrieved from [Link]

  • Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Experimental Oncology. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Protocols in Toxicology. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]

  • Mohammadi, F., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Iranian Journal of Basic Medical Sciences. (2021). Cytotoxicity and pro‐apoptosis activity of synthetic 1,3‐thiazole incorporated phthalimide derivatives on cancer cells. Retrieved from [Link]

  • Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and.... Retrieved from [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Antidiabetic Activity of 2-(4-Fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazole Derivatives in Diabetes Management

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Notably, thiazolidinedione-based drugs like Pioglitazone have been instrumental in the management of type 2 diabetes, primarily through their action on peroxisome proliferator-activated receptor gamma (PPAR-γ).[2] The continued exploration of novel thiazole derivatives is a promising avenue for the discovery of new antidiabetic agents with potentially improved efficacy and safety profiles.[1] This document provides a comprehensive experimental framework for evaluating the antidiabetic potential of a novel compound, 2-(4-Fluorophenyl)thiazole, through a series of robust in vitro and in vivo assays.

Part 1: In Vitro Evaluation of Antidiabetic Activity

The initial assessment of a compound's antidiabetic potential is conducted through a panel of in vitro assays targeting key enzymes and cellular processes involved in glucose homeostasis. These assays provide a rapid and cost-effective means to determine the compound's mechanism of action and to guide further in vivo studies.[3]

α-Glucosidase Inhibition Assay

Scientific Rationale: α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides.[4] Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[4] This assay evaluates the ability of this compound to inhibit α-glucosidase activity.

Experimental Protocol:

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

  • Prepare a 5 mM solution of pNPG in 0.1 M phosphate buffer (pH 6.8).

  • Prepare serial dilutions of the test compound and acarbose in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add 40 µL of the α-glucosidase solution to each well.

  • Add 20 µL of the test compound or acarbose solution to the respective wells. A negative control well should contain the solvent used to dissolve the test compound.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.[5]

Data Analysis: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the negative control.

  • A_sample is the absorbance of the well containing the test compound.

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Scientific Rationale: DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1] GLP-1 enhances glucose-dependent insulin secretion and suppresses glucagon release. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.[1] This assay assesses the potential of this compound to inhibit DPP-4 activity.

Experimental Protocol:

Materials:

  • DPP-4 Inhibitor Screening Kit (Fluorometric) (e.g., MAK203, Sigma-Aldrich or similar)

  • This compound (Test Compound)

  • Sitagliptin (Positive Control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure (based on a typical kit protocol): [1]

  • Reconstitute the DPP-4 enzyme and substrate according to the kit instructions.

  • Prepare serial dilutions of the test compound and sitagliptin.

  • In a 96-well plate, add 25 µL of the test compound or sitagliptin solution to the appropriate wells. For the enzyme control, add 25 µL of assay buffer.

  • Prepare the Inhibition Reaction Mix containing DPP-4 enzyme and assay buffer as per the kit protocol.

  • Add 50 µL of the Inhibition Reaction Mix to each well.

  • Incubate the plate for 10 minutes at 37°C, protected from light.

  • Prepare the Enzymatic Reaction Mix containing the DPP-4 substrate and assay buffer.

  • Add 25 µL of the Enzymatic Reaction Mix to each well to initiate the reaction.

  • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 15-30 minutes at 37°C, protected from light.

Data Analysis: Calculate the rate of reaction (slope) for each well. The percentage of DPP-4 inhibition is calculated as follows: % Inhibition = [(Slope_control - Slope_sample) / Slope_control] x 100 Where:

  • Slope_control is the rate of the enzyme control.

  • Slope_sample is the rate in the presence of the test compound.

The IC₅₀ value is determined from a dose-response curve.

Glucose Uptake Assay in L6 Myotubes

Scientific Rationale: Skeletal muscle is a primary site for insulin-mediated glucose disposal.[6] The L6 rat skeletal muscle cell line is a well-established in vitro model for studying glucose uptake.[7] This assay determines the effect of this compound on glucose transport into muscle cells, a critical process for maintaining blood glucose homeostasis.

Experimental Protocol:

Cell Culture and Differentiation: [7]

  • Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the myoblasts into 24-well plates at a density of 2 x 10⁴ cells/cm².

  • Once the cells reach confluence, induce differentiation by switching to DMEM containing 2% FBS.

  • Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.

Glucose Uptake Assay: [6][7]

  • Serum starve the differentiated L6 myotubes for 4-6 hours in serum-free DMEM.

  • Wash the cells twice with Krebs-Ringer HEPES (KRH) buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) in KRH buffer for 1 hour at 37°C. Include a positive control group treated with 100 nM insulin for the last 30 minutes of this incubation.

  • To measure glucose uptake, add KRH buffer containing 2-deoxy-D-[³H]glucose (1 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM). Incubate for 10 minutes at 37°C.

  • To determine non-specific uptake, pre-incubate a set of wells with Cytochalasin B (10 µM) for 30 minutes before adding the radioactive glucose solution.

  • Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Use another aliquot of the lysate to determine the total protein concentration using a BCA protein assay kit.

Data Analysis:

  • Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake.

  • Normalize the glucose uptake to the protein concentration (pmol/min/mg protein).

  • Compare the glucose uptake in cells treated with this compound to the vehicle control and insulin-treated groups.

In Vitro Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Enzyme Inhibition Assays cluster_2 Cell-Based Assay compound This compound alpha_glucosidase α-Glucosidase Assay compound->alpha_glucosidase dpp4 DPP-4 Assay compound->dpp4 glucose_uptake Glucose Uptake Assay compound->glucose_uptake ic50_alpha ic50_alpha alpha_glucosidase->ic50_alpha Determine IC₅₀ ic50_dpp4 ic50_dpp4 dpp4->ic50_dpp4 Determine IC₅₀ l6_culture L6 Myoblast Culture & Differentiation l6_culture->glucose_uptake glucose_uptake_result glucose_uptake_result glucose_uptake->glucose_uptake_result Quantify Glucose Uptake

Caption: Workflow for the in vitro evaluation of this compound.

Part 2: In Vivo Assessment in a Diabetic Animal Model

Following promising in vitro results, the antidiabetic efficacy of this compound must be confirmed in a relevant animal model of diabetes. The streptozotocin (STZ)-induced diabetic rat is a widely used and well-characterized model for this purpose.[8]

Induction of Diabetes with Streptozotocin (STZ)

Scientific Rationale: STZ is a chemical that is selectively toxic to the insulin-producing β-cells of the pancreas.[8] Administration of STZ induces a state of hyperglycemia that mimics type 1 diabetes. This model is valuable for evaluating the glucose-lowering effects of potential antidiabetic compounds.

Experimental Protocol:

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).[8]

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard pellet chow and water ad libitum.

  • Acclimatize the animals for at least one week before the experiment.

STZ Preparation and Administration: [8][9]

  • Fast the rats overnight before STZ injection.

  • Prepare a fresh solution of STZ in ice-cold 0.1 M citrate buffer (pH 4.5). STZ is unstable in solution and should be used within 15-20 minutes of preparation.[9]

  • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[10]

  • To prevent potentially fatal hypoglycemia immediately following STZ administration, provide the rats with 10% sucrose water for 48 hours.[11]

Confirmation of Diabetes:

  • Monitor blood glucose levels 72 hours after STZ injection and then periodically.

  • Collect blood from the tail vein.

  • Rats with a fasting blood glucose level ≥ 250 mg/dL are considered diabetic and are included in the study.[12]

Experimental Design and Treatment
  • Divide the diabetic rats into the following groups (n=6-8 per group):

    • Group I: Normal Control (non-diabetic, vehicle-treated)

    • Group II: Diabetic Control (diabetic, vehicle-treated)

    • Group III: Test Compound (diabetic, treated with this compound at a specific dose)

    • Group IV: Positive Control (diabetic, treated with a standard antidiabetic drug, e.g., Glibenclamide or Metformin)

  • Administer the test compound and the standard drug orally once daily for a specified period (e.g., 21 or 28 days).

  • Monitor body weight and food and water intake regularly throughout the study.

Oral Glucose Tolerance Test (OGTT)

Scientific Rationale: The OGTT assesses the body's ability to clear a glucose load from the bloodstream.[13] It provides insights into insulin sensitivity and the overall effectiveness of the test compound in improving glucose metabolism.

Experimental Protocol: [13][14]

  • At the end of the treatment period, fast the rats overnight (16-18 hours).

  • Collect a baseline blood sample (0 minutes).

  • Administer an oral glucose load (2 g/kg body weight).

  • Collect blood samples at 30, 60, 90, and 120 minutes after the glucose load.

  • Measure blood glucose levels in all samples.

Data Analysis:

  • Plot the blood glucose concentration against time for each group.

  • Calculate the area under the curve (AUC) for the glucose tolerance curves.

Biochemical and Histopathological Analysis

Scientific Rationale: At the end of the study, collecting blood and tissues allows for a detailed analysis of various biochemical parameters and an examination of the pancreas for any protective or regenerative effects of the test compound.

Procedure:

  • At the end of the experimental period, euthanize the rats.

  • Collect blood samples via cardiac puncture for the separation of serum.

  • Analyze the serum for the following biochemical parameters:

    • Glucose

    • Insulin

    • Total Cholesterol

    • Triglycerides

    • High-Density Lipoprotein (HDL)

    • Low-Density Lipoprotein (LDL)

    • Liver function enzymes (ALT, AST, ALP)[15]

    • Kidney function markers (Urea, Creatinine)[16]

  • Carefully dissect the pancreas and preserve it in 10% buffered formalin for histopathological examination.

In Vivo Experimental Workflow

G cluster_0 In Vivo Evaluation animal_prep Animal Acclimatization stz_induction STZ-Induced Diabetes animal_prep->stz_induction grouping Grouping of Animals stz_induction->grouping treatment Daily Treatment grouping->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt euthanasia Euthanasia & Sample Collection ogtt->euthanasia biochemical Biochemical Analysis euthanasia->biochemical histopathology Histopathology of Pancreas euthanasia->histopathology

Sources

Application Notes & Protocols: Leveraging Click Chemistry for the Functionalization and Application of 2-(4-Fluorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Foundational Principles & Strategic Overview

The 2-(4-fluorophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The fluorine atom often enhances metabolic stability and binding affinity, making this scaffold particularly attractive for drug development.[3] However, to explore the full potential of these derivatives—whether for creating diverse compound libraries, developing targeted drug conjugates, or fabricating advanced biomaterials—requires a robust, efficient, and highly selective method for their modification.

This is where the power of "click chemistry" comes to the forefront. Coined by K.B. Sharpless, click chemistry describes a class of reactions that are modular, high-yielding, and create only inoffensive byproducts. The most prominent among these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[4][5] For applications in living systems where copper toxicity is a concern, the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal alternative.[6][7][8]

This guide provides a detailed technical overview and actionable protocols for applying both CuAAC and SPAAC to this compound derivatives. We will cover the synthesis of "clickable" precursors, step-by-step reaction protocols, and showcase their application in drug discovery and bioorthogonal labeling.

Section 2: Synthesis of Click-Ready this compound Precursors

The successful application of click chemistry first requires the synthesis of the thiazole core functionalized with either an azide or an alkyne handle. The following protocols describe plausible synthetic routes to generate these essential precursors.

Protocol 2.1: Synthesis of 2-(Azidomethyl)-4-(4-fluorophenyl)thiazole

This protocol outlines the conversion of a hydroxymethyl-functionalized thiazole to its corresponding azide derivative, a key precursor for both CuAAC and SPAAC reactions. The causality behind this two-step process involves first converting the hydroxyl group into a better leaving group (mesylate), which is then readily displaced by the azide nucleophile.

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azide Substitution cluster_2 Final Steps A Start: (4-(4-fluorophenyl)thiazol-2-yl)methanol B Reagents: - Methanesulfonyl chloride (MsCl) - Triethylamine (TEA) - Dichloromethane (DCM) A->B C Reaction: - Stir at 0°C to RT - Formation of Mesylate Intermediate B->C D Mesylate Intermediate in situ E Reagents: - Sodium Azide (NaN3) - Dimethylformamide (DMF) D->E F Reaction: - Stir at RT - SN2 Displacement E->F G Workup & Purification: - Aqueous Extraction - Column Chromatography F->G H Product: 2-(Azidomethyl)-4-(4-fluorophenyl)thiazole G->H

Caption: Step-by-step workflow for a typical CuAAC reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions: 10 mM of azide-thiazole in DMSO, 10 mM of the alkyne partner in DMSO, 20 mM CuSO₄ in water, 50 mM THPTA in water.

    • Crucially, prepare a 100 mM solution of sodium ascorbate in water immediately before use , as it is prone to oxidation.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine the following in order:

      • Buffer (e.g., phosphate-buffered saline, PBS) or a solvent mixture (e.g., t-BuOH/H₂O).

      • Azide-thiazole solution (to a final concentration of ~100 µM).

      • Alkyne partner solution (1.0 to 1.2 eq, to a final concentration of 100-120 µM).

  • Catalyst Addition:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 5:1 ligand-to-copper ratio is recommended. [9]Let it sit for 2 minutes.

    • Add the catalyst premix to the main reaction tube (final copper concentration ~0.25 mM).

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM). [9] * Mix the tube gently and allow the reaction to proceed at room temperature for 1-4 hours.

  • Analysis and Purification:

    • Monitor the reaction progress using LC-MS.

    • Once complete, the product can be purified via preparative HPLC or other appropriate chromatographic techniques.

Protocol 3.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the method of choice for modifying molecules in a biological context, as it completely avoids the use of a cytotoxic copper catalyst. [6][7]The reaction's driving force is the release of ring strain from a cyclooctyne reagent, such as Dibenzocyclooctyne (DBCO).

Workflow Diagram: SPAAC Protocol

G A 1. Prepare Stock Solutions - Azide-Thiazole (in DMSO) - DBCO-functionalized molecule (in DMSO) B 2. Combine Reactants - In a suitable reaction vessel, add:  - Biologically compatible buffer (e.g., PBS, pH 7.4)  - Azide-Thiazole A->B C 3. Initiate Reaction - Add the DBCO-functionalized molecule  (Typically 1.0 - 1.5 eq) B->C D 4. Incubate - Mix gently - React at physiological temperature (37°C) - Reaction time: 2-24 hours C->D E 5. Analysis & Purification - Monitor by LC-MS or SDS-PAGE (for proteins) - Purify by HPLC or size-exclusion chromatography D->E

Caption: Streamlined workflow for a copper-free SPAAC reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions: 10 mM of azide-thiazole in DMSO and 10 mM of a DBCO-functionalized partner molecule (e.g., DBCO-PEG-Biotin) in DMSO.

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-thiazole in a biologically compatible buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 100 µM).

  • Initiation and Incubation:

    • Add the DBCO-functionalized partner (1.0 to 1.5 eq) to the solution.

    • Incubate the reaction at 37°C for 2 to 24 hours. The reaction kinetics are generally slower than CuAAC and depend on the specific cyclooctyne used. [10]4. Analysis and Purification:

    • Monitor progress by LC-MS for small molecules or by techniques like SDS-PAGE followed by fluorescent scanning or Western blotting if one of the partners is a protein.

    • Purify the conjugate using a method appropriate for the product's properties (e.g., HPLC, size-exclusion chromatography).

Section 4: Applications in Drug Discovery & Chemical Biology

Application 4.1: Combinatorial Synthesis of Anticancer Agents

The CuAAC protocol is a powerful tool for generating libraries of novel compounds for high-throughput screening. [11][12]The resulting 1,2,3-triazole is not merely a linker; it is a bioisostere of an amide bond and can form hydrogen bonds and dipole interactions, contributing significantly to target binding. [5]Here, we click our 2-(azidomethyl)-4-(4-fluorophenyl)thiazole with a panel of diverse terminal alkynes to create a library of thiazole-triazole hybrids for anticancer screening.

Table 1: Hypothetical Anticancer Screening Data of Thiazole-Triazole Hybrids

Compound ID Alkyne Partner IC₅₀ (µM) vs. MCF-7 [13] IC₅₀ (µM) vs. HepG2 [13]
THZ-TR-01 Phenylacetylene 15.2 21.8
THZ-TR-02 1-Ethynyl-4-nitrobenzene 2.5 4.1
THZ-TR-03 Propargyl Glycine > 50 > 50
THZ-TR-04 3-Ethynyl-N-Boc-aniline 8.9 11.3

| Doxorubicin | (Control) | 0.8 | 1.2 |

Application 4.2: Bioorthogonal Target Identification in Live Cells

SPAAC enables the study of molecular interactions within their native environment. [10][14]In this application, an alkyne-functionalized this compound derivative, designed as a potential kinase inhibitor, is used as a probe to identify its protein targets in live cells.

Workflow Diagram: Target Identification using SPAAC

G cluster_0 In-Cell Labeling cluster_1 Bioorthogonal Ligation cluster_2 Downstream Analysis A 1. Treat live cells with Alkyne-Thiazole Probe B 2. Probe binds to target protein(s) A->B C 3. Wash cells to remove unbound probe B->C D 4. Lyse cells to release proteins C->D E 5. Add Azide-Reporter (e.g., Azide-Biotin) D->E F 6. SPAAC Reaction: Probe-Target complex is conjugated to Biotin E->F G 7. Affinity Purification (Streptavidin beads) F->G H 8. SDS-PAGE & Western Blot or Mass Spectrometry G->H I 9. Target Protein Identified H->I

Caption: A bioorthogonal workflow for identifying the cellular targets of a thiazole-based probe.

Protocol Outline:

  • Cell Treatment: Incubate cultured cancer cells with the alkyne-functionalized thiazole probe for a specified time.

  • Lysis: After washing away the excess probe, lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Click Reaction: Add an azide-functionalized reporter tag, such as Azide-PEG-Biotin, to the cell lysate and incubate to allow the SPAAC reaction to occur.

  • Enrichment & Identification: Use streptavidin-coated magnetic beads to pull down the biotinylated protein complexes. The captured proteins can then be eluted and identified using mass spectrometry.

Section 5: Characterization of Click Products

Rigorous characterization is essential to confirm the formation of the desired 1,4-disubstituted triazole product from the CuAAC reaction or the triazole product from SPAAC.

Table 2: Key Spectroscopic Signatures for Product Characterization

Technique Observation Rationale
IR Spectroscopy Disappearance of the strong azide peak at ~2100 cm⁻¹. Confirms the consumption of the azide starting material. [15]
¹H NMR Appearance of a new singlet for the triazole proton between 7.5-8.5 ppm. [3] This is a hallmark signal for the formation of the 1,2,3-triazole ring.
¹³C NMR Appearance of two new signals for the triazole ring carbons, typically between 120-150 ppm. [3] Confirms the formation of the heterocyclic ring structure.
¹⁹F NMR The signal corresponding to the fluorophenyl group should remain largely unchanged (a doublet of doublets or multiplet). [3] Confirms the integrity of the core thiazole scaffold during the reaction.

| Mass Spectrometry | Observation of the correct molecular ion peak [M+H]⁺ corresponding to the sum of the azide and alkyne reactants. | Provides definitive proof of the successful conjugation. |

Section 6: Conclusion

The fusion of click chemistry with the privileged this compound scaffold provides a remarkably powerful and versatile platform for modern chemical biology and drug discovery. The protocols and applications detailed herein demonstrate how CuAAC can be used to rapidly assemble libraries of novel bioactive compounds, while SPAAC offers a sophisticated, non-toxic method for probing biological systems in real-time. By mastering these techniques, researchers can significantly accelerate the development of next-generation therapeutics and chemical probes based on this important heterocyclic core.

References

  • Ningbo Innopharmchem Co., Ltd. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Ningbo Innopharmchem Co., Ltd.
  • Fabad J Pharm Sci. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Fabad J Pharm Sci.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Verma, R. S., et al. A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research.
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link].

  • Vector Labs. Copper-Free Click Chemistry (SPAAC). Vector Labs.
  • BOC Sciences. Applications of Click Chemistry. BOC Sciences.
  • Sabat, M., et al. (2018). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules. Available at: [Link].

  • Alfa Chemistry. SPAAC Click Reaction. Alfa Chemistry.
  • Sletten, E. M., & Bertozzi, C. R. (2022). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell. Available at: [Link].

  • Lee, Y., et al. (2021). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Molecules. Available at: [Link].

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal chemistry: strategies and recent development. Chemical Society Reviews. Available at: [Link].

  • Devaraj, N. K., & Weissleder, R. (2010). Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells. Accounts of Chemical Research. Available at: [Link].

  • ResearchGate. Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. ResearchGate. Available at: [Link].

  • Khan, I., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. Available at: [Link].

  • Kassab, M., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Available at: [Link].

  • Teo, K., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Pheskun, A., et al. (2021). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Pharmaceuticals. (2023). Click Reactions in Medicinal Chemistry. MDPI. Available at: [Link].

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Zhou, C-H., & Wang, Y. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy. Available at: [Link].

  • Lau, Y. H., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. Available at: [Link].

  • van der Zouwen, M., et al. (2020). Recent developments in bioorthogonal chemistry and the orthogonality within. Current Opinion in Chemical Biology. Available at: [Link].

  • BroadPharm. Alkyne. BroadPharm.
  • ResearchGate. Advances in the Application of Click Chemistry/Bioorthogonal Reactions in Drug Development. ResearchGate. Available at: [Link].

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link].

  • Ghorab, M. M., et al. (2021). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].

  • Dahiya, R., & Pathak, D. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry. Available at: [Link].

  • Drexel University. (2021). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. Drexel University. Available at: [Link].

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link].

  • Sigma-Aldrich. Click Chemistry Reagents Overview. Sigma-Aldrich.
  • Manju, et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: 2-(4-Fluorophenyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Fluorophenyl)thiazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We will delve into the mechanistic underpinnings of the Hantzsch thiazole synthesis, provide field-tested troubleshooting advice, and offer detailed protocols to enhance both the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound, structured in a question-and-answer format to provide direct and actionable solutions.

Part 1: Addressing Low Reaction Yield

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Hantzsch thiazole synthesis are typically traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry. The classic Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[1] For this compound, this corresponds to the reaction between 4-fluorothiobenzamide and an α-haloacetaldehyde equivalent (e.g., 2-bromoacetaldehyde dimethyl acetal).

  • Reagent Integrity: 4-fluorothiobenzamide can degrade over time, especially if exposed to moisture or air. Similarly, α-haloacetaldehydes are notoriously unstable and prone to polymerization. It is critical to use high-purity starting materials.

  • Reaction Conditions: The cyclization and subsequent dehydration steps are sensitive to temperature and solvent.[2] Insufficient heat can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. Common solvents include ethanol and DMF.[3]

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, minor deviations in the mass of the starting materials, especially the volatile or unstable aldehyde component, can significantly impact the yield.

Question 2: I suspect my 4-fluorothiobenzamide is impure. How can I purify it, and what are the consequences of using a degraded reagent?

Using impure 4-fluorothiobenzamide is a common cause of low yield and complex purification. The primary impurity is often the corresponding amide (4-fluorobenzamide) formed via hydrolysis. Since the amide is unreactive under Hantzsch conditions, its presence effectively reduces the concentration of your key nucleophile, lowering the potential yield.

Recommended Purification Protocol: Recrystallization is the most effective method.

  • Solvent Selection: A hot solvent in which the thioamide is soluble but the corresponding amide has limited solubility is ideal. Toluene or a mixture of ethanol and water are good starting points.

  • Procedure: Dissolve the crude thioamide in a minimal amount of the hot solvent. If impurities are visible, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Validation: The purity of the recrystallized thioamide should be confirmed by melting point analysis and compared to the literature value.

Question 3: The reaction never seems to go to completion, even after extended reaction times. What can I do?

Stalled reactions are often due to suboptimal reaction conditions or an inefficient final dehydration step.

  • Increase Temperature: The intramolecular cyclization and final dehydration to form the aromatic thiazole ring are often the rate-limiting steps.[2] Refluxing in a higher-boiling solvent like isopropanol or dioxane can sometimes drive the reaction to completion. Some modern approaches even utilize microwave irradiation to dramatically reduce reaction times and improve yields.[3]

  • Acid/Base Catalysis: While the Hantzsch synthesis can proceed under neutral conditions, the presence of a mild, non-nucleophilic base like triethylamine or pyridine can facilitate the initial S-alkylation step by deprotonating the thioamide, increasing its nucleophilicity. Conversely, acidic conditions can sometimes promote the final dehydration step, though they may also lead to isomeric impurities.[4]

  • Water Removal: The final step of the synthesis is the elimination of a water molecule. Using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium toward the product by physically removing water as it is formed.

Part 2: Overcoming Product Purity Challenges

Question 4: My crude product is a dark, viscous oil instead of a solid. What causes this, and how can I isolate my product?

The formation of an oil or gum is a classic sign of significant impurities. This can be caused by unreacted starting materials, polymeric side products from the aldehyde, or other side reactions. The product itself may also have a low melting point, but it is more likely that impurities are preventing crystallization.

Troubleshooting Strategy:

  • Aqueous Workup: After the reaction, pour the mixture into a beaker of cold water or a dilute sodium bicarbonate solution.[5] This will precipitate the organic product while dissolving inorganic salts. If the product remains oily, proceed to extraction.

  • Solvent Extraction: Extract the aqueous mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo. This "oily" residue is your crude product, now ready for purification.

  • Purification is Key: Do not attempt to force crystallization of a very impure oil. Proceed directly to column chromatography to isolate the target compound.

Question 5: My TLC shows multiple spots. What are the likely impurities and how do I choose a chromatography solvent system?

Common impurities include unreacted 4-fluorothiobenzamide and polymeric byproducts from the α-haloacetaldehyde. The thioamide is typically more polar than the final thiazole product.

Developing a Separation Method:

  • Initial TLC Screening: Spot your crude material on a TLC plate and test various solvent systems. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase polarity (e.g., 4:1, 1:1).

  • Goal Rf Value: For effective column chromatography, aim for a solvent system that gives your desired product an Rf value between 0.25 and 0.35. The impurities should ideally be well-separated, with Rf values either much higher or lower.

  • Gradient Elution: A gradient elution on the column, starting with a less polar solvent mixture and gradually increasing the polarity, is highly effective for separating compounds with different polarities.[6][7]

Impurity Typical TLC Behavior (vs. Product) Mitigation Strategy
4-FluorothiobenzamideLower Rf (more polar)Use fresh, pure thioamide; ensure 1:1 stoichiometry.
α-Haloacetaldehyde PolymersOften baseline or streaks (very polar)Use a stabilized form like the dimethyl acetal and hydrolyze in situ.
Self-condensation ProductsVariable polarityMaintain dilute conditions; avoid overly harsh basic conditions.

Question 6: I've isolated my product via chromatography, but the final yield after purification is very low. How can I improve my recovery?

Significant product loss during purification is a common issue. Optimizing both chromatography and a potential final recrystallization step is crucial.

  • Chromatography Optimization:

    • Dry Loading: Instead of dissolving the crude oil in a strong solvent and loading it onto the column, adsorb it onto a small amount of silica gel.[7] Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique results in sharper bands and better separation, preventing product loss from band tailing.

    • Column Size: Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude product.

  • Recrystallization Optimization:

    • Solvent Choice: The ideal solvent is one where the product is highly soluble when hot and poorly soluble when cold.[6] Test small batches in various solvents (e.g., ethanol, isopropanol, hexane, toluene, or mixtures thereof).

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent will result in significant product loss into the mother liquor.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Crash cooling often traps impurities and leads to smaller, less pure crystals.

Purification Method Typical Purity Typical Yield Notes
Direct Recrystallization85-95%60-75%Effective only if the crude product is relatively clean and solid.[6]
Column Chromatography>98%40-65%Highly effective for removing a wide range of impurities, especially from oils.[6]
Chromatography + Recrystallization>99%30-55%The gold standard for achieving high analytical purity, but with the lowest overall yield.[6]

Core Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound

This protocol uses 2-bromoacetaldehyde dimethyl acetal, which is more stable than free 2-bromoacetaldehyde and hydrolyzes in situ under acidic conditions to generate the reactive aldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-fluorothiobenzamide (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add 2-bromoacetaldehyde dimethyl acetal (1.1 eq) to the solution, followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heating: Heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.[8]

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing an ice-cold 5% sodium bicarbonate solution to neutralize the acid and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold water. Allow the crude product to air-dry. If the product oils out, perform a liquid-liquid extraction with ethyl acetate.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in a non-polar solvent (e.g., hexane).[7]

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent (e.g., from 0% to 20% ethyl acetate in hexane) based on your initial TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mechanistic & Troubleshooting Diagrams

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the core reaction mechanism and logical workflows for addressing common issues.

Hantzsch_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Thioamide 4-Fluorothiobenzamide Alkylation S-Alkylated Intermediate Thioamide->Alkylation SN2 Attack Haloacetal 2-Bromoacetaldehyde Dimethyl Acetal ReactiveAldehyde 2-Bromoacetaldehyde (in situ) Haloacetal->ReactiveAldehyde H+ cat. ReactiveAldehyde->Alkylation SN2 Attack Cyclization Hemithioaminal Intermediate Alkylation->Cyclization Intramolecular Nucleophilic Attack Product This compound Cyclization->Product Dehydration (-H2O)

Caption: Hantzsch synthesis mechanism for this compound.

Yield_Troubleshooting Start Low Reaction Yield CheckReagents Check Reagent Purity (Thioamide, Aldehyde) Start->CheckReagents PurifyReagents Recrystallize Thioamide Use Fresh Aldehyde Source CheckReagents->PurifyReagents Impure CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions Pure PurifyReagents->CheckConditions OptimizeConditions Increase Temperature Use Dean-Stark Trap Test Catalysis CheckConditions->OptimizeConditions Suboptimal CheckStoichiometry Verify Stoichiometry CheckConditions->CheckStoichiometry Optimal OptimizeConditions->CheckStoichiometry AdjustStoichiometry Accurately Weigh Reagents Use Slight Excess of Volatile Reagent CheckStoichiometry->AdjustStoichiometry Inaccurate End Yield Improved CheckStoichiometry->End Accurate AdjustStoichiometry->End

Caption: Troubleshooting workflow for low reaction yield.

Purity_Troubleshooting Start Product Purity Issues (Oil, Multiple TLC Spots) CrudeState Is Crude Product an Oil or Solid? Start->CrudeState OilPath Proceed to Column Chromatography CrudeState->OilPath Oil SolidPath Attempt Recrystallization CrudeState->SolidPath Solid ColumnChrom Perform Column Chromatography (Optimize Solvent System) OilPath->ColumnChrom RecrystSuccess Is Product Pure after Recrystallization? SolidPath->RecrystSuccess RecrystSuccess->ColumnChrom No End Pure Product Obtained RecrystSuccess->End Yes ColumnChrom->End

Caption: Troubleshooting workflow for product purity issues.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thioazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • AllChemystry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Khan, K. M., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]

  • Khan, K. M., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 3(3), 2747-2762. [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Karageorgis, G., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances. Retrieved from [Link]

  • Al-Romaigh, H. A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Gomha, S. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Lu, K., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lim, S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in 2-(4-Fluorophenyl)thiazole Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, in the synthesis of 2-(4-Fluorophenyl)thiazole and its derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the framework to diagnose and resolve common issues encountered in this classic and powerful reaction.

Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction for this compound has a very low yield or is not working at all. What are the most common initial checks I should perform?

This is a common and often frustrating issue. Before delving into complex optimizations, it's crucial to validate the foundational elements of your experiment. Low conversion is frequently traced back to issues with reagents or the fundamental reaction setup.

Core Areas for Initial Investigation:

  • Reagent Purity and Integrity:

    • α-Haloketone (2-bromo-4'-fluoroacetophenone): This reagent is a lachrymator and can be unstable over time. Verify its purity via NMR or check its melting point. Impurities or degradation can completely halt the reaction.[1] If it's an old bottle, consider purifying it by recrystallization or using a fresh supply.

    • Thioamide/Thiourea Source: The quality of your thioamide (e.g., thioformamide, thiourea) is equally critical. Ensure it is dry and free from contaminants.[1]

  • Reaction Monitoring:

    • Are you actively monitoring the reaction's progress? Relying solely on a literature-reported reaction time can be misleading. Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials (especially the limiting reagent, typically the α-haloketone) and the appearance of the product spot.[2][3] This provides real-time data on whether the reaction is slow, stalled, or producing side products.

Below is a logical workflow for troubleshooting initial reaction failures.

Start Low or No Yield Observed CheckReagents Verify Purity of Starting Materials (α-Haloketone & Thioamide) Start->CheckReagents ReagentsOK Reagents are Pure CheckReagents->ReagentsOK MonitorTLC Set up Reaction Monitoring (TLC Analysis) TLCShowsReaction Reaction Progress on TLC? MonitorTLC->TLCShowsReaction ReagentsOK->MonitorTLC Yes PurifyReagents Purify or Replace Starting Materials ReagentsOK->PurifyReagents No OptimizeConditions Proceed to Optimize Reaction Conditions (Temp, Solvent, Time) TLCShowsReaction->OptimizeConditions No / Stalled ExtendRxnTime Extend Reaction Time and Continue Monitoring TLCShowsReaction->ExtendRxnTime Yes (Slow) PurifyReagents->CheckReagents ExtendRxnTime->MonitorTLC

Caption: Initial troubleshooting workflow for Hantzsch reaction failure.

Q2: I've confirmed my reagents are pure, but the yield is still poor. How do I optimize the reaction conditions?

Once reagent quality is ruled out, the interplay between solvent, temperature, and reaction time becomes the primary focus. The Hantzsch synthesis is sensitive to these parameters, and optimization is often necessary for specific substrates.

Key Parameters for Optimization:

ParameterCommon Choice(s)Effect on Reaction & Troubleshooting Steps
Solvent Ethanol, MethanolAlcohols are excellent solvents for this reaction, effectively solvating the starting materials.[2][3][4] If solubility is an issue, consider a mixture of ethanol/water or switching to a higher-boiling alcohol like 1-butanol for less reactive substrates.[5]
Temperature Room Temp to RefluxMany Hantzsch reactions require heating to overcome the activation energy for cyclization.[2] Start with gentle heating (40-60 °C) and monitor via TLC. If the reaction is still slow, increase to reflux. Be cautious, as excessive heat can cause decomposition of the α-haloketone.[2]
Reaction Time 2 - 24 hoursThis is highly substrate-dependent. A reaction that is "complete" in 4 hours for one substrate may require 12 hours for another.[3] Your TLC analysis is the only reliable guide. If starting material is still present, extend the reaction time.[1][2]
Catalyst None (typically)While the classic Hantzsch synthesis is uncatalyzed, some multi-component variations benefit from a mild acid or solid-supported catalyst like silica-supported tungstosilisic acid to improve rates and yields.[2][5] This is generally considered a secondary optimization step.
Q3: I see multiple spots on my TLC plate, suggesting side products are forming. What are the likely side reactions and how can I prevent them?

The formation of side products is a clear indicator that your reaction conditions are favoring undesired pathways. Understanding the reaction mechanism is key to diagnosing and mitigating these issues.

First, let's visualize the productive reaction pathway. The synthesis proceeds via nucleophilic attack, followed by cyclization and dehydration.

Reactants α-Haloketone + Thioamide SN2 Step 1: Sₙ2 Attack (S attacks α-Carbon) Reactants->SN2 Intermediate1 Acyclic Intermediate SN2->Intermediate1 Cyclization Step 2: Intramolecular Cyclization (N attacks C=O) Intermediate1->Cyclization Intermediate2 Hemiaminal-like Intermediate Cyclization->Intermediate2 Dehydration Step 3: Dehydration (-H₂O) Intermediate2->Dehydration Product Aromatic Thiazole Dehydration->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.[6][7][8]

Common Side Reactions and Solutions:

  • Self-Condensation of α-Bromoacetophenone: This is particularly problematic under basic conditions, leading to furan or dimer byproducts.[1]

    • Solution: Ensure your reaction medium is neutral or slightly acidic. If you are using a base to scavenge the HBr formed, consider adding it during the work-up stage rather than including it in the initial reaction mixture.

  • Formation of Isomeric Thiazoles: When using an unsymmetrical, N-substituted thiourea, two different regioisomers can form depending on which nitrogen atom participates in the cyclization.[1][9]

    • Solution: This is a more complex issue. Running the reaction under strongly acidic conditions can sometimes favor the formation of the 2-imino-2,3-dihydrothiazole isomer over the 2-(N-substituted amino)thiazole.[9] Careful purification by column chromatography is often required to separate the isomers.

  • Decomposition: If your reaction mixture darkens significantly (turns black or tarry), it's a sign of decomposition.

    • Solution: Reduce the reaction temperature. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]

Q4: The reaction appears complete by TLC, but I'm losing a significant amount of product during the work-up and purification. What can I do to improve my recovery?

Product loss during isolation is a common, yet often overlooked, source of low yield. A robust work-up and purification strategy is essential.

Troubleshooting Work-up and Purification:

  • Product Precipitation: The thiazole product is often isolated by pouring the cooled reaction mixture into a basic aqueous solution, such as 5% sodium carbonate or sodium bicarbonate.[2][4] This neutralizes the hydrobromic acid generated during the reaction, causing the free base form of the thiazole to precipitate.

    • Pro-Tip: If precipitation is slow or incomplete, try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Extraction: If your product is highly soluble or does not precipitate, it must be recovered by extraction.[2] After neutralizing the reaction mixture, extract with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Purification Strategy:

    • Recrystallization: This is the preferred method for purification if a suitable solvent system can be found. Ethanol or an ethanol/water mixture is often a good starting point for 2-aminothiazole derivatives.[1]

    • Column Chromatography: If recrystallization is ineffective or fails to remove persistent impurities, silica gel column chromatography is the next step. A common eluent system is a gradient of ethyl acetate in hexane.[1][10][11]

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

This protocol provides a validated starting point. Remember to adapt it based on your TLC monitoring.

Materials:

  • 2-Bromo-4'-fluoroacetophenone (1.0 eq)

  • Thiourea (1.2 - 1.5 eq)

  • Ethanol (Absolute)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) Solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-4'-fluoroacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Solvent Addition: Add absolute ethanol to the flask (concentration typically around 0.2-0.5 M).

  • Heating and Monitoring: Heat the mixture with stirring to a gentle reflux (around 80 °C). Monitor the reaction progress every 30-60 minutes by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is complete when the α-haloketone spot is no longer visible. A typical reaction time is 4-5 hours.[3]

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up: Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (approx. 4-5 volumes relative to the ethanol used). A solid precipitate should form.[4]

  • Isolation: Stir the resulting slurry for 15-20 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Allow the collected solid to air-dry on the filter paper, then transfer it to a watch glass to dry completely. For higher purity, drying in a vacuum oven at a low temperature (<50 °C) is recommended.

  • Characterization: Determine the mass of the dry product to calculate the percent yield. Confirm the structure and purity using NMR, Mass Spectrometry, and melting point analysis.

References
  • Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. (n.d.). Benchchem.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2020). PMC - NIH.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP.
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate.
  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate.
  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.
  • Technical Support Center: Synthesis of 4-Aryl-2-Hydrazinyl-thiazoles. (n.d.). Benchchem.
  • Hantzsch Synthesis. (n.d.). CUTM Courseware.
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. (n.d.). Benchchem.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2015). PLOS One.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.

Sources

Side product identification in 2-(4-Fluorophenyl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-(4-fluorophenyl)thiazole. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on the identification and mitigation of side products. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction to this compound Synthesis via Hantzsch Reaction

The most common and direct route to synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 4-fluorothiobenzamide with a 2-haloacetaldehyde, typically 2-chloroacetaldehyde or 2-bromoacetaldehyde. While this method is generally robust, the reactivity of the starting materials and intermediates can lead to the formation of several side products, complicating purification and reducing yields.

Below is a general representation of the Hantzsch synthesis for this compound:

Hantzsch Synthesis reagent1 4-Fluorothiobenzamide intermediate Thiazoline Intermediate reagent1->intermediate + reagent2 2-Haloacetaldehyde (e.g., 2-Chloroacetaldehyde) reagent2->intermediate product This compound intermediate->product - H2O

Caption: General scheme of the Hantzsch synthesis for this compound.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my HPLC analysis with a higher retention time than my product. What could it be?

An unexpected peak with a higher retention time often suggests a less polar, higher molecular weight compound. A likely candidate is N,N'-bis(4-fluorophenyl)thiourea . This impurity can arise from a side reaction of the 4-fluorothiobenzamide starting material, particularly if there are issues with the stoichiometry or if the reaction is heated for an extended period in the presence of a base.

Q2: My reaction mixture is a thick, viscous oil, and I'm having trouble isolating the product. What is the likely cause?

This is a common issue when using 2-chloroacetaldehyde, which is known to undergo self-condensation and polymerization, especially in the presence of base or upon prolonged standing[1]. The resulting polymeric material can make the workup and purification challenging.

Q3: I have a significant amount of unreacted starting material in my crude product. How can I improve the conversion?

Incomplete conversion can be due to several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed to completion by monitoring with TLC or HPLC.

  • Poor quality of reagents: The 2-haloacetaldehyde can degrade over time. It is advisable to use freshly opened or purified reagents.

  • Suboptimal pH: The Hantzsch synthesis is sensitive to pH. Strongly acidic or basic conditions can lead to side reactions and may not favor the desired cyclization.

Q4: Can isomeric thiazoles form in this reaction?

In the specific synthesis of this compound from 4-fluorothiobenzamide and a 2-haloacetaldehyde, the formation of a regioisomer is not expected. However, if a substituted thiourea were used, the regioselectivity could be influenced by the reaction conditions, particularly the pH[1][2].

Troubleshooting Guide: Side Product Identification and Mitigation

This section provides detailed troubleshooting guides for the identification and management of common side products encountered during the synthesis of this compound.

Problem 1: Presence of High Molecular Weight Impurity

Symptom: An unexpected peak is observed in the HPLC chromatogram, typically with a longer retention time than the desired product. The mass spectrum of this peak may show an m/z value corresponding to N,N'-bis(4-fluorophenyl)thiourea.

Potential Side Product: N,N'-bis(4-fluorophenyl)thiourea

Formation Mechanism:

Side_Product_1 reagent 4-Fluorothiobenzamide side_product N,N'-bis(4-fluorophenyl)thiourea reagent->side_product Self-condensation (Heat, Base)

Caption: Formation of N,N'-bis(4-fluorophenyl)thiourea.

Identification Protocol:

  • HPLC-MS Analysis:

    • Expected Retention Time: Longer than this compound due to higher molecular weight and potentially lower polarity.

    • Expected Mass Spectrum: Look for a molecular ion peak corresponding to the mass of N,N'-bis(4-fluorophenyl)thiourea (C₁₄H₁₀F₂N₂S₂), which is approximately 336.02 g/mol .

  • NMR Spectroscopy (of isolated impurity):

    • ¹H NMR: Expect aromatic proton signals consistent with a 4-fluorophenyl group and a broad singlet for the N-H protons.

    • ¹⁹F NMR: A single resonance for the fluorine atoms.

    • ¹³C NMR: Signals for the aromatic carbons, with the carbon of the thiourea group appearing at a characteristic downfield shift.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the 2-haloacetaldehyde to ensure complete consumption of the 4-fluorothiobenzamide.

  • Temperature and Time Management: Avoid prolonged heating, as this can promote the self-condensation of the thioamide. Monitor the reaction progress closely and stop it once the starting material is consumed.

  • Purification: This impurity can usually be removed by column chromatography on silica gel.

Problem 2: Polymeric Byproducts and Difficult Workup

Symptom: The reaction mixture becomes a thick, unmanageable slurry or oil, making extraction and isolation of the product difficult.

Potential Side Product: Polymers of 2-chloroacetaldehyde

Formation Mechanism:

Side_Product_2 reagent 2-Chloroacetaldehyde side_product Polymers and Cyclic Oligomers reagent->side_product Self-condensation (Base, Heat)

Sources

Technical Support Center: Purification of 2-(4-Fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(4-Fluorophenyl)thiazole. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. The following troubleshooting guide, presented in a question-and-answer format, moves from common, straightforward issues to more complex separation challenges. It is grounded in established chemical principles and provides detailed, field-tested protocols to streamline your purification workflow.

Troubleshooting Guide & FAQs

Question 1: My crude product is a dark brown/yellow oil or a discolored solid. What's the first step to clean it up?

Answer: Discoloration in crude products from Hantzsch-type thiazole syntheses is common, often arising from polymeric byproducts or trace impurities.[1][2] Before attempting more rigorous purification like chromatography, a simple workup followed by recrystallization is the most efficient first step. The goal of recrystallization is to dissolve the crude product in a hot solvent in which the impurities are either highly soluble (and remain in the mother liquor upon cooling) or sparingly soluble (and can be removed by hot filtration).

For this compound, which is a moderately polar aromatic heterocycle, several solvent systems are effective.[3]

Recommended Solvents for Recrystallization

Solvent/SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol (EtOH)78Polar ProticOften used for recrystallizing aryl thiazole derivatives.[4] Good starting point due to its ability to dissolve the product when hot and allow crystallization upon cooling.
Isopropanol (IPA)82Polar ProticSimilar to ethanol, but its slightly lower polarity and higher boiling point can sometimes yield better crystals.
Ethyl Acetate / Hexane77 / 69Mid-Polar / Non-PolarA two-solvent system ideal for when a single solvent is too effective.[5] The product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until turbidity appears, which is then cleared by gentle heating before cooling.[6]
Toluene111Non-Polar AromaticEffective for compounds that tend to "oil out" in more polar solvents. The higher boiling point can aid in dissolving stubborn impurities.

Step-by-Step Protocol: Single-Solvent Recrystallization (Ethanol)

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all solvent. Characterize the product by melting point and TLC to confirm purity.

Question 2: My TLC plate shows multiple spots. How do I proceed with purification?

Answer: When recrystallization is insufficient to separate the components of your crude mixture, flash column chromatography is the definitive next step.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) passes through it.[8]

The first step is to use TLC to determine the ideal solvent system (eluent). The target Rf (retention factor) for your desired product should be approximately 0.3-0.4 for optimal separation on a silica column.[7]

dot

start Crude Product Analysis tlc Run TLC with various solvent ratios (e.g., Hexane:EtOAc) start->tlc check_rf Is Product R(f) ~0.35? tlc->check_rf too_high R(f) too high (> 0.5) check_rf->too_high No too_low R(f) too low (< 0.2) check_rf->too_low No optimal Optimal Eluent Found check_rf->optimal Yes decrease_polarity Decrease Eluent Polarity (More Hexane) too_high->decrease_polarity increase_polarity Increase Eluent Polarity (More EtOAc) too_low->increase_polarity increase_polarity->tlc decrease_polarity->tlc run_column Proceed to Column Chromatography optimal->run_column start Crude Product in Organic Solvent (e.g., EtOAc) funnel Add to Separatory Funnel start->funnel add_aq Add Aqueous Solution (e.g., 1M HCl or sat. NaHCO3) funnel->add_aq shake Shake Funnel & Vent add_aq->shake separate Separate Layers shake->separate organic_layer Organic Layer: Contains Neutral Product [this compound] separate->organic_layer aqueous_layer Aqueous Layer: Contains Salt of Acidic/Basic Impurity separate->aqueous_layer wash Wash Organic Layer with Brine organic_layer->wash dry Dry over Na2SO4, Filter, & Evaporate wash->dry final_product Purified Product dry->final_product

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Technical Support Center: Overcoming Solubility Issues of 2-(4-Fluorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)thiazole derivatives. This class of compounds holds significant promise in medicinal chemistry, but its utility is often hampered by poor aqueous solubility—a common challenge for many modern drug candidates.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these solubility hurdles and ensure the reliability and reproducibility of your experimental data.

The Challenge: Why Are These Derivatives Poorly Soluble?

The this compound core structure, while being a valuable pharmacophore, is inherently lipophilic. The combination of the aromatic phenyl ring and the thiazole heterocycle contributes to a molecular structure that is often rigid, planar, and hydrophobic. This leads to a high lattice energy in the solid state and unfavorable interactions with water, resulting in poor aqueous solubility. Consequently, these compounds are often classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agents, where dissolution is the rate-limiting step for absorption and bioavailability.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer for a biological assay.

Question: What is causing this precipitation, and how can I prevent it?

Answer: This is a classic sign of a compound "crashing out" of solution. Your compound is soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent, but it is not soluble in the final aqueous environment of your assay buffer. The abrupt change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the aqueous medium and precipitate.

Causality and Solutions:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.[4][5] However, ensure this concentration is sufficient to maintain your compound's solubility at the desired test concentration.

  • Employ Co-solvents: Instead of relying solely on DMSO, using a mixture of water-miscible organic solvents can improve solubility.[6][7] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) like PEG 400.[8] These agents work by reducing the overall polarity of the solvent system, making it more favorable for your lipophilic compound.[9]

    • Actionable Step: Try preparing a high-concentration stock in DMSO and performing an intermediate dilution in a co-solvent like PEG 400 before the final dilution into the aqueous buffer.

  • Perform Serial Dilutions: A gradual change in solvent composition is less likely to cause precipitation than a single large dilution.[4]

    • Actionable Step: Instead of a 1:1000 dilution directly from DMSO into buffer, perform a series of 1:10 dilutions. This allows the compound to equilibrate in intermediate solvent polarities.

  • Check the pH of Your Buffer: The thiazole ring contains a nitrogen atom that can be protonated. If your derivative has a basic pKa, its solubility will be pH-dependent. Solubility is generally higher at pH values below the pKa, where the molecule exists in its more soluble, ionized form.[10][11][12]

    • Actionable Step: Determine the pKa of your compound. If it is basic, lowering the pH of your assay buffer (if tolerated by the assay) can significantly increase solubility.[13]

Problem 2: I am observing high variability and poor reproducibility in my biological assay results, even with the same batch of compound.

Question: Could this be related to solubility?

Answer: Absolutely. Inconsistent results are often a direct consequence of unseen solubility issues. The actual concentration of the dissolved, active compound may vary between wells or experiments due to incomplete dissolution or gradual precipitation over the course of the assay. You may be testing a suspension rather than a true solution.

Causality and Solutions:

  • Ensure Complete Initial Dissolution: Visually inspect your stock solutions. The presence of any solid particulates indicates that the compound is not fully dissolved.

    • Actionable Step: Use sonication or gentle warming (e.g., 37°C water bath) to aid the dissolution of your compound in the stock solvent. Always allow the solution to return to room temperature before use.

  • Prepare Fresh Solutions: Many complex organic molecules can degrade or precipitate from solution over time, especially after freeze-thaw cycles.

    • Actionable Step: Prepare fresh dilutions from your concentrated stock for each experiment. Avoid storing dilute aqueous solutions of the compound for extended periods.

  • Employ an Advanced Formulation Strategy: If simple co-solvents are insufficient, you must move to a more robust solubilization technique. These methods create a more stable and consistently soluble form of your compound.

    • Actionable Step: Consider using formulation strategies like cyclodextrin complexation or creating a nanosuspension. These are discussed in detail in the FAQs and Experimental Protocols sections.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the aqueous solubility of a novel this compound derivative?

A1: There is a tiered approach to improving solubility, starting with simple methods and progressing to more complex formulations as needed.

StrategyMechanism of ActionTypical Fold IncreaseKey Considerations
pH Adjustment For ionizable compounds, shifting the pH to favor the charged species increases solubility.[14]10-1000xOnly applicable to compounds with acidic/basic functional groups; assay must be compatible with the required pH.
Co-solvents Reduces the polarity of the aqueous medium.[6][15]2-50xPotential for solvent toxicity in biological assays; must keep final concentration low.[8]
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[16][17][18]10-500xCan interfere with cell membranes and some biological assays; requires careful selection of surfactant type (anionic, cationic, non-ionic).[17][19]
Cyclodextrins Encapsulate the hydrophobic drug within a hydrophilic shell, forming a soluble inclusion complex.[20][21][22]10-5000x+Highly effective and generally well-tolerated in assays; requires optimization of cyclodextrin type and drug-to-CD ratio.[23][24]
Solid Dispersions Disperses the drug in an amorphous state within a hydrophilic polymer matrix, enhancing wettability and dissolution.[25][26][27]10-100xExcellent for oral formulations; requires specialized preparation techniques like solvent evaporation or hot-melt extrusion.[28][29]
Nanosuspensions Reduces drug particle size to the sub-micron range, increasing surface area and dissolution velocity according to the Noyes-Whitney equation.[30][31]>100xIncreases saturation solubility; suitable for multiple administration routes; requires high-energy milling or homogenization.[32][33]
Prodrugs Covalently attaches a hydrophilic promoiety to the drug, which is cleaved in vivo to release the active parent drug.[34][35][36]>1000xRequires chemical modification and extensive validation; a development-stage strategy.[37][38]

Below is a decision-making workflow to guide your choice of solubilization strategy.

G cluster_start cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Advanced Formulations cluster_tier3 Tier 3: Pharmaceutical Development cluster_end start Poorly Soluble Compound ph_adjust pH Adjustment (if ionizable) start->ph_adjust Try First cosolvent Co-solvents (e.g., DMSO, PEG 400) start->cosolvent Try First cyclodextrin Cyclodextrin Complexation ph_adjust->cyclodextrin Failure or Assay Interference end_node Soluble & Assay-Compatible Formulation ph_adjust->end_node Success cosolvent->cyclodextrin Failure or Assay Interference cosolvent->end_node Success surfactant Micellar Solubilization (Surfactants) cyclodextrin->surfactant If complexation fails or is suboptimal solid_disp Solid Dispersion cyclodextrin->solid_disp For in vivo studies or persistent issues nanosusp Nanosuspension cyclodextrin->nanosusp For in vivo studies or persistent issues cyclodextrin->end_node Success surfactant->solid_disp For in vivo studies or persistent issues surfactant->nanosusp For in vivo studies or persistent issues surfactant->end_node Success solid_disp->end_node Success prodrug Prodrug Synthesis nanosusp->prodrug If all formulation approaches fail nanosusp->end_node Success prodrug->end_node Success

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Technical Support Center: Enhancing the Biological Stability of 2-(4-Fluorophenyl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) to address common challenges encountered when enhancing the metabolic stability of 2-(4-Fluorophenyl)thiazole-containing drug candidates. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your decision-making process in lead optimization.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding the metabolism and stability of the this compound scaffold.

Q1: What are the primary metabolic concerns for compounds containing the this compound core?

A1: The this compound scaffold presents two primary areas of metabolic concern. Firstly, the thiazole ring, an electron-rich heterocycle, is susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[1][2] This can lead to the formation of reactive metabolites, such as epoxides or S-oxides, which may undergo further biotransformation, including thiazole ring opening.[3][4][5] Secondly, while the 4-fluoro substituent on the phenyl ring is a common and effective strategy to block aromatic hydroxylation, metabolism can shift to other available sites on the molecule, a phenomenon known as "metabolic switching".[6][7]

Q2: Why is the 4-fluoro substitution on the phenyl ring a common strategy for metabolic stability?

A2: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by CYP enzymes, which typically catalyze the hydroxylation of C-H bonds.[1] By replacing a hydrogen atom with fluorine at the para-position (a common site for oxidation), that specific metabolic hotspot is effectively "blocked".[8] Furthermore, fluorine's high electronegativity withdraws electron density from the aromatic ring, making it less susceptible to oxidative attack.[1][9] This strategy has been successfully employed to improve the metabolic profile of various drug candidates.[10]

Q3: What is the difference between a liver microsomal stability assay and a hepatocyte stability assay, and when should I use each?

A3: The choice of assay depends on the stage of drug discovery and the specific questions being asked.[1]

  • Liver Microsomal Stability Assay: This is a subcellular fraction containing Phase I metabolic enzymes, most notably the CYPs.[11] It is a cost-effective, high-throughput screen ideal for the early stages of drug discovery to rank-order compounds based on their susceptibility to oxidative metabolism.[1][12] However, it lacks Phase II (conjugative) enzymes and active transporters.

  • Hepatocyte Stability Assay: This assay uses intact liver cells (either fresh or cryopreserved) and is considered more physiologically relevant.[11] Hepatocytes contain a full complement of Phase I and Phase II enzymes (e.g., UGTs, SULTs) as well as transporters, providing a more comprehensive picture of a compound's metabolic fate.[12][13] It is typically used in the lead optimization phase to investigate discrepancies between microsomal data and in vivo results or for compounds suspected of undergoing significant Phase II metabolism.[1]

Q4: What are "bioisosteric replacements" and how can they be applied to the thiazole ring?

A4: Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group or moiety is replaced with another that has similar physical and chemical properties, with the goal of retaining biological activity while improving ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1] For the metabolically labile thiazole ring, several five-membered heterocycles are common bioisosteres, including:

  • 1,3,4-Oxadiazole: Replacing the sulfur with oxygen can alter electronic properties and metabolic fate, often leading to improved stability.[1]

  • Triazoles (1,2,3- or 1,2,4-): The introduction of additional nitrogen atoms can decrease the electron density of the ring, making it more resistant to oxidation.[14][15]

  • Pyrazoles: These can also serve as effective replacements to mitigate metabolism and have been shown to reduce off-target effects like hERG inhibition in some cases.[8][14]

Section 2: Troubleshooting Guide for Common Stability Issues

This section is designed in a problem/cause/solution format to directly address experimental challenges.

Problem 1: My this compound compound shows very high clearance (>200 µL/min/mg) in the liver microsomal stability assay.

  • Potential Cause: The compound is highly susceptible to Phase I metabolism, likely mediated by CYP enzymes.[1] The metabolic hotspot is probably the thiazole ring itself or an appended labile group (e.g., an unsubstituted alkyl chain).

  • Troubleshooting Workflow:

    G

    Caption: Decision tree for addressing high microsomal clearance.

Problem 2: My compound is stable in the microsomal assay (t½ > 60 min) but shows high clearance in vivo.

  • Potential Cause: This discrepancy often points to metabolic pathways not present or fully active in microsomes.[1] The primary suspects are:

    • Phase II Metabolism: Rapid conjugation (e.g., glucuronidation or sulfation) of the parent compound.

    • Non-CYP Metabolism: Metabolism by cytosolic enzymes such as aldehyde oxidase (AO).

    • High Plasma Protein Binding Issues: While not metabolism, issues with assay conditions related to protein binding can sometimes mislead.

  • Recommended Action:

    • Conduct a Hepatocyte Stability Assay: This is the most critical next step. The presence of both Phase I and Phase II enzymes in hepatocytes will reveal if conjugation is the primary clearance pathway.[1][11]

    • Consider Cytosol Stability Assay: If metabolism by enzymes like AO is suspected, an S9 or cytosolic fraction stability assay can provide more specific insights.[12]

Problem 3: I am observing high variability in my microsomal stability assay results.

  • Potential Causes & Solutions:

    • Cofactor Instability: The cofactor NADPH is essential for CYP activity but is unstable. Always prepare it fresh just before the experiment and keep it on ice.[1]

    • Incorrect Protein Concentration: Metabolism that is either too fast or too slow can be difficult to measure accurately. Optimize the microsomal protein concentration. A lower concentration may be needed for a rapidly metabolized compound, while a higher concentration may be required for a stable one.[1]

    • Non-Linearity: Ensure the reaction is in the linear range with respect to time and protein concentration. The disappearance of the parent compound should follow first-order kinetics.[1]

    • Compound Solubility: Poor aqueous solubility can lead to inaccurate results. Ensure your compound is fully dissolved in the incubation mixture. Using a small percentage of an organic co-solvent (e.g., <1% DMSO) is acceptable.

Section 3: Data Presentation & Strategic Modifications

Improving metabolic stability is an iterative process. The following table illustrates how strategic modifications can lead to improved stability profiles.

Compound IDModificationMicrosomal t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Rationale for Modification
LEAD-01 Parent: this compound8173.3Baseline: High clearance indicates metabolic liability.
ANALOG-A Thiazole -> 1,3,4-Oxadiazole4530.8Bioisosteric Replacement: The oxadiazole ring is generally more resistant to CYP-mediated oxidation than the thiazole ring.[1]
ANALOG-B Deuteration of a labile methyl group2263.0Kinetic Isotope Effect: The stronger C-D bond slows the rate of CYP-mediated bond cleavage at this specific hotspot.[16]
ANALOG-C Thiazole -> 1,2,4-Triazole>120<5.8Ring Deactivation: The additional nitrogen atoms in the triazole ring reduce its electron density, making it less prone to oxidation.[14]

Note: Data are for illustrative purposes to demonstrate concepts.

Section 4: Key Experimental Protocols

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized workflow for assessing the metabolic stability of a test compound using liver microsomes.

G

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM, with a final DMSO concentration of ≤0.5%.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating solution fresh and keep on ice.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution to each well. Mix thoroughly. This is your T=0 starting point for the wells that will be quenched immediately.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a quenching solution (typically 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard).

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Calculation:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural log (ln) of the % remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

References

  • Vertex AI Search. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • PubMed. (n.d.). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • UPM Pharmaceuticals. (n.d.).
  • WuXi AppTec DMPK. (2024).
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2025).
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  • PubMed Central. (2019).
  • ResearchGate. (n.d.).
  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • ACS Publications. (n.d.). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.
  • PubMed. (2022).
  • ResearchGate. (2025). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides | Request PDF.
  • NIH. (n.d.). 2-(4-Fluorophenyl)
  • NEDMDG. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • YouTube. (2024). How to improve metabolic stability in drug discovery.
  • Pharma Focus Asia. (n.d.). Metabolic Stability.
  • PubMed. (n.d.). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite.
  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?.
  • BenchChem. (2025).
  • The Role of Thiazole Amino Acids in Modern Drug Discovery. (n.d.).
  • PubMed Central. (n.d.). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed Central. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF.
  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • ResearchGate. (2025). Roles of cytochrome P450 enzymes in pharmacology and toxicology: Past, present, and future.
  • SciSpace. (n.d.). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
  • PubMed Central. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei.
  • YouTube. (2017). Metabolism - The Pharmacokinetics Series.
  • NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

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Technical Support Center: Catalyst Selection for a More Efficient Synthesis of 2-(4-Fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important fluorinated heterocyclic compound. Here, we delve into the critical aspect of catalyst selection, offering troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis.

Introduction: The Significance of this compound

This compound is a key structural motif found in a variety of biologically active molecules and pharmaceutical agents. The incorporation of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] The thiazole ring itself is a versatile scaffold, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4][5] Given its importance, the development of efficient and robust synthetic methods is of paramount importance.

A common and effective method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[3][6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7][8] While often high-yielding, the reaction can present challenges related to catalyst choice, reaction conditions, and potential side reactions.[6][9] This guide will provide in-depth insights into catalyst selection to overcome these hurdles and achieve a more efficient synthesis.

Catalyst Selection: A Strategic Approach

The choice of catalyst is pivotal in directing the reaction towards high yield and purity. While the classic Hantzsch synthesis can sometimes proceed without a catalyst, employing one can significantly improve reaction rates and yields, particularly with less reactive substrates.[2][9]

Understanding the Reaction Mechanism

To make an informed catalyst choice, it's crucial to understand the underlying mechanism of the Hantzsch synthesis. The process begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6][8][10][11]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Haloketone α-Haloketone (2-bromo-4-fluoroacetophenone) Intermediate1 Nucleophilic Attack (S on α-Carbon) Haloketone->Intermediate1 Reacts with Thioamide Thioamide (e.g., Thioformamide) Thioamide->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Forms Intermediate3 Dehydration Intermediate2->Intermediate3 Undergoes Product This compound Intermediate3->Product Yields

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Catalyst Options and Their Rationale

The selection of a catalyst depends on the specific variation of the synthesis being employed.

Catalyst TypeExample(s)Rationale for UseKey Considerations
Acid Catalysts p-Toluenesulfonic acid (PTSA)Promotes the dehydration step of the Hantzsch synthesis.Can lead to side reactions if not used in appropriate amounts.
Base Catalysts Piperidine, TriethylamineCan facilitate the initial nucleophilic attack and subsequent cyclization.The choice of base can influence the reaction rate and yield.[12]
Heterogeneous Catalysts Silica-supported tungstosilicic acid (SiW/SiO2)Offers advantages of easy separation, reusability, and often milder reaction conditions.[2]Catalyst preparation and activity can vary.
Metal Catalysts Palladium(II) acetate (Pd(OAc)2), Copper iodide (CuI)Primarily used for post-synthesis modifications like direct arylation of the thiazole ring, not the initial ring formation.[9][13]The sulfur atom in the thiazole ring can sometimes poison palladium catalysts.[9]
Phase Transfer Catalysts Not commonly reported for this specific synthesis.------
Catalyst-Free Refluxing in a suitable solvent (e.g., ethanol)Simplest approach, often effective for reactive substrates.[14][15]May result in longer reaction times or lower yields for less reactive starting materials.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your α-haloketone (e.g., 2-bromo-4-fluoroacetophenone) and thioamide are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: The reaction is often performed under reflux.[14][15] Ensure the temperature is optimal for the chosen solvent. Insufficient heat can lead to an incomplete reaction.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer duration than initially anticipated.[6]

  • Catalyst Choice: If you are running the reaction catalyst-free, consider introducing a catalyst. For the Hantzsch synthesis, a mild acid catalyst like p-toluenesulfonic acid can facilitate the final dehydration step.[16] Alternatively, a heterogeneous catalyst like silica-supported tungstosilicic acid has been shown to be effective and allows for easy workup.[2]

  • Solvent Selection: Ethanol is a commonly used solvent.[14][15] However, exploring other polar protic or aprotic solvents might improve solubility and reaction kinetics.

Q2: I'm observing the formation of significant side products. How can I minimize them?

A2: Side product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Control of Stoichiometry: Use an equimolar ratio of the α-haloketone and thioamide. An excess of either reactant can lead to self-condensation or other side reactions.[14]

  • Temperature Management: Avoid excessively high temperatures, which can promote decomposition or polymerization of starting materials and intermediates.

  • Work-up Procedure: A careful work-up is crucial. The product can often be precipitated by adjusting the pH of the reaction mixture. For instance, adding a base like ammonium hydroxide or sodium carbonate solution can help isolate the desired thiazole.[6][9]

  • Purification Technique: Column chromatography is an effective method for separating the desired product from impurities.[10] Recrystallization can also be employed to obtain a highly pure product.

Q3: The purification of my final product is difficult. Are there any tips for a cleaner reaction?

A3: A cleaner reaction profile simplifies purification. Consider the following:

  • "One-Pot" Procedures: Multi-component, one-pot syntheses can be highly efficient and minimize the need for intermediate purification steps.[2][17]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to cleaner product formation with higher yields.[16][18]

  • Ultrasonic Irradiation: Similar to microwave synthesis, sonication can enhance reaction rates and yields, providing a greener alternative to conventional heating.[2]

  • Catalyst Selection for Cleanliness: As mentioned, heterogeneous catalysts are advantageous as they can be easily filtered off, simplifying the work-up process.[2]

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Encountering Synthesis Issue (e.g., Low Yield, Side Products) Analyze_Purity Check Purity of Starting Materials Problem->Analyze_Purity Analyze_Conditions Review Reaction Conditions (T, Time) Problem->Analyze_Conditions Analyze_Catalyst Evaluate Catalyst (or lack thereof) Problem->Analyze_Catalyst Modify_Workup Refine Work-up and Purification Protocol Analyze_Purity->Modify_Workup Optimize_Conditions Optimize Temperature and Reaction Time Analyze_Conditions->Optimize_Conditions Change_Catalyst Select/Change Catalyst (e.g., Acid, Heterogeneous) Analyze_Catalyst->Change_Catalyst Alternative_Method Consider Alternative Methods (Microwave, One-Pot) Optimize_Conditions->Alternative_Method Success Improved Yield and Purity of This compound Optimize_Conditions->Success Change_Catalyst->Alternative_Method Change_Catalyst->Success Modify_Workup->Success Alternative_Method->Success

Caption: A troubleshooting workflow for thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for the Hantzsch synthesis of this compound?

A1: Not always. The reaction can often proceed by simply refluxing the reactants in a suitable solvent like ethanol.[14][15] However, for less reactive substrates or to improve reaction kinetics and yield, a catalyst is often beneficial.[2][9]

Q2: What are the advantages of using a heterogeneous catalyst like SiW/SiO2?

A2: Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture (typically by filtration), potential for reuse which makes the process more cost-effective and environmentally friendly, and often milder reaction conditions.[2]

Q3: Can I use 4-fluorobenzaldehyde directly to synthesize this compound?

A3: The classical Hantzsch synthesis requires an α-haloketone, so 4-fluorobenzaldehyde is not a direct precursor in that specific pathway. The typical starting material is 2-bromo-4-fluoroacetophenone.[14][15] However, other synthetic routes to thiazoles might utilize aldehydes. For instance, condensation reactions of aldehydes with other reagents can form the thiazole ring.[4]

Q4: My palladium-catalyzed cross-coupling reaction on the thiazole ring is not working well. Why?

A4: The sulfur atom in the thiazole ring can act as a poison to palladium catalysts by coordinating to the metal center and deactivating it.[9] To overcome this, you might need to use a higher catalyst loading or explore catalyst systems that are more resistant to sulfur poisoning.[9]

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of starting materials and the formation of the product.[6] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of this compound via Hantzsch Reaction

This protocol is a standard, catalyst-free approach.

Materials:

  • 2-bromo-4-fluoroacetophenone

  • Thioformamide (or a suitable thioamide precursor)

  • Ethanol

  • Ammonium hydroxide solution (for work-up)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-fluoroacetophenone (1 equivalent) in ethanol.

  • Add thioformamide (1 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for 4-5 hours.[14] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add ammonium hydroxide solution to precipitate the crude product.[9]

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Heterogeneously Catalyzed Synthesis using Silica-Supported Tungstosilicic Acid

This protocol utilizes a reusable solid acid catalyst.

Materials:

  • 2-bromo-4-fluoroacetophenone

  • Thiourea

  • 4-Fluorobenzaldehyde

  • Silica-supported tungstosilicic acid (SiW/SiO2)

  • Ethanol

Procedure:

  • Synthesize the SiW/SiO2 catalyst as per literature procedures.[2]

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (as an α-haloketone source), thiourea, and a substituted benzaldehyde (in this case, 4-fluorobenzaldehyde) in ethanol.[2]

  • Add a catalytic amount of SiW/SiO2 to the mixture.

  • The reaction can be performed under conventional heating (reflux) or using ultrasonic irradiation for a greener approach.[2]

  • Monitor the reaction by TLC.

  • Upon completion, the catalyst can be recovered by simple filtration.[2]

  • The filtrate is then concentrated, and the product is isolated and purified as described in Protocol 1.

References

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help ASAP. Available at: [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. Available at: [Link]

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  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

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  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC. Available at: [Link]

  • Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]

  • To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. Available at: [Link]

  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. Available at: [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. Available at: [Link]

  • Characterization of thiamine-catalyzed coupling of 4-fluorobenzaldehyde... - ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]

  • US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents.
  • Full article: Review of the synthesis and biological activity of thiazoles - Taylor & Francis. Available at: [Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines - MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. Available at: [Link]

  • and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph - AIR Unimi. Available at: [Link]

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Minimizing byproducts in the synthesis of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

A Guide to Minimizing Byproducts and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Hantzsch thiazole synthesis and related methodologies. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common challenges, particularly the formation of unwanted byproducts, thereby improving yield, purity, and overall efficiency. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 2-aminothiazole derivatives in a practical question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction fails to proceed. What are the primary factors I should investigate?

A1: Low or no product yield is a frequent starting problem that can almost always be traced back to fundamental reaction parameters. Before exploring more complex issues, it is crucial to validate the core components of your setup.

  • Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the α-haloketone and the thiourea derivative, is paramount. α-Haloketones can degrade over time, releasing acidic and colored byproducts. Thiourea can be hygroscopic. Always use reagents of confirmed purity. Verify that you are using the correct molar ratios; an excess of one reagent may not necessarily drive the reaction to completion and can complicate purification.[1]

  • Solvent Choice: The polarity of the solvent directly impacts the solubility of the reactants and the rate of the initial SN2 reaction between the thiourea and the α-haloketone. Alcohols like ethanol or methanol are standard choices as they effectively dissolve the starting materials upon heating.[1] For less reactive substrates, consider screening solvents to find the optimal medium.

  • Reaction Temperature: The Hantzsch synthesis typically requires heating (reflux) to proceed at a reasonable rate.[1] If you are not seeing product formation at a lower temperature, gradually increase the heat. However, be aware that excessive temperatures can promote byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance.[1]

  • Catalysis: While many Hantzsch syntheses proceed without a catalyst, the addition of a suitable catalyst can significantly improve yields and reduce reaction times, especially for challenging substrates.[1] Both acidic and basic catalysts have been shown to be effective.[1] For greener approaches, reusable solid acid catalysts like silica-supported tungstosilisic acid have proven highly efficient.[2]

Q2: My NMR and Mass Spec data suggest the presence of a regioisomeric byproduct. What is this isomer, and how can I control the reaction's regioselectivity?

A2: This is a classic challenge when using N-monosubstituted thioureas. The desired product is a 2-(N-substituted amino)thiazole, but the reaction can also produce the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The formation of these isomers is highly dependent on the reaction's pH.

  • The Mechanistic Origin: The cyclization step of the Hantzsch synthesis involves an intramolecular nucleophilic attack. Under neutral or basic conditions, the more nucleophilic nitrogen of the N-substituted thiourea intermediate attacks the carbonyl carbon, leading almost exclusively to the desired 2-(N-substituted amino)thiazole.

  • The Role of Acid: In strongly acidic conditions, the reaction landscape changes. Protonation events can alter the relative nucleophilicity of the nitrogen atoms. This shift can favor the cyclization pathway that leads to the 3-substituted 2-imino isomer.[3] Research has shown that conducting the reaction in a mixture of 10M HCl and ethanol can significantly favor, and in some cases isolate, the 2-imino-2,3-dihydrothiazole.[3]

Troubleshooting Strategy: To ensure the exclusive formation of the desired 2-(N-substituted amino)thiazole, maintain neutral or slightly basic reaction conditions. If your α-haloketone starting material is crude and contains acidic impurities, consider a mild basic wash before use or the addition of a non-nucleophilic base to the reaction mixture. Conversely, if the 2-imino isomer is the desired product, a highly acidic medium is recommended.[3]

Q3: I'm observing significant byproduct formation that doesn't seem to be product-related. What are the likely culprits and how can they be minimized?

A3: Byproducts often arise from side reactions of the starting materials themselves, especially under thermal stress.

  • α-Haloketone Self-Condensation: α-Haloketones can undergo self-condensation, particularly in the presence of base or prolonged heating. This is a complex process that can lead to a variety of polymeric or dimeric impurities, which can be difficult to separate from the desired product. Using the mildest effective temperature and shortest possible reaction time is the best mitigation strategy.[1]

  • Thiourea Decomposition: At high temperatures, thiourea and its derivatives can decompose. This not only reduces the concentration of a key reactant but also introduces sulfur-containing impurities into the reaction mixture.

  • In-situ Halogenation Issues: In one-pot syntheses that generate the α-haloketone in situ from a ketone and a halogen source (e.g., Iodine, NBS), controlling the halogenation step is critical.[4][5] Over-halogenation can lead to di- or tri-halogenated ketones, which will react to form undesired thiazole derivatives or other complex byproducts. Ensure precise stoichiometry of the halogenating agent and controlled addition to prevent localized high concentrations.

Q4: How can I adopt "greener" synthesis methods that might also reduce byproduct formation?

A4: Green chemistry principles are increasingly important and often lead to cleaner, more efficient reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating the Hantzsch synthesis.[1][6] The rapid, uniform heating often leads to dramatically shorter reaction times (minutes instead of hours) and higher yields.[1][6] This reduction in reaction time minimizes the opportunity for thermal degradation of reactants and products, frequently resulting in a cleaner product profile.[1]

  • Aqueous or Mixed-Aqueous Solvents: Using water or ethanol/water mixtures as the solvent is an excellent way to improve the environmental footprint of the synthesis.[1][2] These solvent systems are often effective, especially when paired with catalysts or ultrasonic irradiation.[2]

  • Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy removal of the catalyst by simple filtration post-reaction.[2] This avoids contamination of the product with residual catalyst and allows the catalyst to be reused, reducing waste and cost.[1][2]

Visualizing the Process: Reaction Mechanisms and Workflows

Understanding the reaction pathway and potential pitfalls is key to successful synthesis. The following diagrams illustrate the core mechanism, a common side reaction, and a logical troubleshooting workflow.

Hantzsch_Mechanism R1 α-Haloketone I1 S-Alkylation (SN2 Attack) R1->I1 R2 Thiourea R2->I1 I2 Thiouronium Intermediate I1->I2 I3 Cyclization (Intramolecular Nucleophilic Attack) I2->I3 I4 Tetrahedral Intermediate I3->I4 I5 Dehydration I4->I5 P1 2-Aminothiazole I5->P1

Caption: The core mechanism of the Hantzsch 2-aminothiazole synthesis.

Byproduct_Formation cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions R1 α-Haloketone R2 N-monosubstituted Thiourea P1 Desired Product: 2-(N-substituted amino)thiazole R1->P1 P2 Byproduct: 3-substituted 2-imino- 2,3-dihydrothiazole R1->P2 R2->P1 R2->P2 Troubleshooting_Workflow Start Low Yield or Byproduct Issue Check1 Verify Reagent Purity & Stoichiometry Start->Check1 Decision1 Problem Solved? Check1->Decision1 Check2 Optimize Temperature & Reaction Time (TLC) Decision2 Problem Solved? Check2->Decision2 Check3 Screen Solvents Decision3 Problem Solved? Check3->Decision3 Check4 Is Regioisomer Present? (Check NMR/MS) Action1 Adjust pH to Neutral or Slightly Basic Check4->Action1 Yes Action2 Introduce Catalyst (e.g., Solid Acid) Check4->Action2 No Decision1->Check2 No End Successful Synthesis Decision1->End Yes Decision2->Check3 No Decision2->End Yes Decision3->Check4 No Decision3->End Yes Decision4 Problem Solved? Decision4->Action2 No Decision4->End Yes Action1->Decision4 Action3 Consider Microwave Synthesis Action2->Action3

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a standard and an enhanced, greener synthesis.

Protocol 1: Standard Hantzsch Synthesis of 4-Phenyl-2-aminothiazole

This protocol is a classic example of the Hantzsch synthesis, which serves as a reliable baseline for many derivatives. [7] Materials:

  • 2-Bromoacetophenone (5.0 mmol, 0.995 g)

  • Thiourea (7.5 mmol, 0.571 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) to the vial.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 70-80 °C) for 30-45 minutes. Monitor the reaction progress via TLC (e.g., using 50% ethyl acetate/50% hexane).

  • Once the starting material is consumed, remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl or stir to mix. This step neutralizes the HBr byproduct and precipitates the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Allow the collected solid to air dry on a watch glass. The product is often pure enough for characterization, but can be recrystallized from ethanol if necessary.

Protocol 2: Microwave-Assisted Green Synthesis of a 2-Aminothiazole Derivative

This protocol utilizes microwave irradiation and an eco-friendly solvent to achieve a rapid and efficient synthesis. [1][6] Materials:

  • Substituted Acetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Iodine (I₂) (1.0 mmol)

  • Ethanol (2 mL)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial equipped with a small magnetic stir bar, combine the substituted acetophenone (1.0 mmol), thiourea (1.2 mmol), and iodine (1.0 mmol).

  • Add 2 mL of ethanol to the vial.

  • Cap the vial securely and place it in the microwave reactor.

  • Heat the mixture to 90-110 °C for 15-30 minutes under microwave irradiation. Note: Reaction parameters should be optimized for the specific substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates upon cooling. If not, the solvent can be removed under reduced pressure.

  • Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by neutralization with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Collect the solid product by filtration, wash with water, and dry. Further purification can be performed by column chromatography or recrystallization if needed.

Data Summary: Impact of Reaction Conditions

The choice of reaction parameters has a profound impact on the outcome. The following table summarizes general trends observed in the literature.

ParameterConditionTypical Effect on YieldTypical Effect on Purity (Byproduct Minimization)Reference
Temperature Sub-reflux vs. RefluxHigher temperature generally increases reaction rate and yield.Excessive heat can increase byproduct formation from degradation.[1]
Solvent Ethanol, MethanolGood yields for many standard substrates.Generally clean reactions.[1]
Water, EtOH/H₂OCan provide good yields, especially with catalysts.Considered a "green" option, often leads to clean precipitation.[1][2]
DMSOEffective for less reactive substrates due to high boiling point.Higher risk of thermal degradation byproducts.[8]
Catalyst NoneSufficient for many reactive substrates.-[7]
Solid Acid (e.g., SiW.SiO₂)Significantly increases yield and reduces reaction time.Cleaner reaction profile due to milder conditions and shorter time.[2]
Lewis Acid (e.g., FeCl₃)Can catalyze in situ halogenation for one-pot synthesis.Purity depends on control over the initial halogenation step.[9]
Method Conventional HeatingStandard, widely applicable.Baseline for purity.[1]
Microwave IrradiationOften dramatic increase in yield and decrease in time.Generally higher purity due to reduced reaction time.[1][6]
Ultrasonic IrradiationCan increase yields under milder conditions (room temp).Milder conditions reduce thermal byproducts.[2]

References

  • BenchChem. (2025).
  • Der Pharma Chemica. (n.d.).
  • RSC Publishing. (2023).
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  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • PMC - NIH. (n.d.).
  • RSC Publishing. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • IJPRS. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
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  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs.
  • MDPI. (2021).
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  • RSC Publishing. (n.d.).
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  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
  • Journal of Chemical Education. (2000).
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  • Chemical Review and Letters. (n.d.). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.
  • PubMed Central. (2021).
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • YouTube. (2019). synthesis of thiazoles.
  • Acta Chimica Slovenica. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ResearchGate. (2025). Synthesis and Structural Characterization of Bis(2-amino-1,3,4-thiadiazolyl)methane Complexes.
  • ResearchGate. (2025). ChemInform Abstract: Thiazole Formation Through a Modified Gewald Reaction.
  • PMC - NIH. (n.d.).
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Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluorophenyl)thiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 2-(4-Fluorophenyl)thiazole. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Section 1: The Synthetic Route - A Scalable Approach

The synthesis of this compound is most reliably achieved via the Hantzsch thiazole synthesis, a classic and robust method involving the condensation of a thioamide with an α-halocarbonyl compound.[1][2] For preclinical scale-up, a two-step approach starting from commercially available 4-fluorobenzamide is recommended for process control and purity.

Step 1 involves the thionation of 4-fluorobenzamide to produce the key intermediate, 4-fluorothiobenzamide. Lawesson's reagent is a common and effective thionating agent for this transformation.[3][4]

Step 2 is the Hantzsch cyclization, where 4-fluorothiobenzamide is reacted with an α-haloacetaldehyde equivalent, such as bromoacetaldehyde dimethyl acetal, to form the final this compound ring.[5]

Overall Synthetic Workflow

Synthetic_Workflow cluster_reagents A 4-Fluorobenzamide B 4-Fluorothiobenzamide A->B Step 1: Thionation C This compound B->C Step 2: Hantzsch Cyclization reagent1 Lawesson's Reagent Toluene, Reflux reagent2 Bromoacetaldehyde Dimethyl Acetal, HCl Ethanol, Reflux

Caption: Overall workflow for the two-step synthesis.

Section 2: Experimental Protocols

Protocol 2.1: Synthesis of 4-Fluorothiobenzamide (Intermediate)

This protocol details the conversion of a commercially available amide to the required thioamide intermediate.

Materials:

  • 4-Fluorobenzamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 4-fluorobenzamide (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of amide).

  • Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the stirred suspension at room temperature. Causality Note: Using a slight excess of Lawesson's reagent can drive the reaction to completion, but a large excess complicates purification. 0.5 equivalents is stoichiometrically sufficient, but 0.6 is often used to account for any reagent degradation.[4]

  • Thionation Reaction: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly pouring it into a stirred, saturated solution of sodium bicarbonate. Safety Note: This step neutralizes acidic byproducts and should be done in a well-ventilated fume hood as phosphine gas byproducts may be generated.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-fluorothiobenzamide as a yellow solid.

Protocol 2.2: Synthesis of this compound (Final Product)

This protocol describes the Hantzsch cyclization to form the target molecule.

Materials:

  • 4-Fluorothiobenzamide (from Protocol 2.1)

  • Bromoacetaldehyde dimethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorothiobenzamide (1.0 eq), bromoacetaldehyde dimethyl acetal (1.0-1.1 eq), and ethanol (approx. 15-20 mL per gram of thioamide).[5]

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq). Causality Note: The acid catalyzes the in-situ hydrolysis of the acetal to the reactive aldehyde, which is necessary for the condensation.

  • Cyclization Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting thioamide is consumed (typically 12-24 hours).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and water.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the aqueous layer is slightly basic (pH ~8).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel (Hexanes/Ethyl Acetate eluent system) to afford this compound as a solid.

Section 3: Troubleshooting Guide

Caption: Troubleshooting decision tree for common synthesis issues.

Q1: My thionation reaction (Step 1) is stalled or giving very low yields. What's wrong?

A1: This is a common issue often related to reagent quality or reaction conditions.

  • Cause: Lawesson's reagent can degrade upon exposure to moisture. Incomplete conversion of the starting amide is a typical symptom.[6]

  • Solution: Use freshly opened or properly stored Lawesson's reagent. If degradation is suspected, consider recrystallizing it from toluene. Ensure your solvent is anhydrous and the starting amide is dry. Increasing the stoichiometry of Lawesson's reagent to 0.6 equivalents can also help drive the reaction to completion. Finally, confirm that the reaction is being heated to a vigorous reflux.

Q2: The Hantzsch cyclization (Step 2) is slow and leaves a lot of unreacted thioamide.

A2: The rate-limiting factor here is often the generation of the reactive aldehyde from its acetal precursor.

  • Cause: The hydrolysis of bromoacetaldehyde dimethyl acetal to the free aldehyde is acid-catalyzed. Insufficient acid or completely anhydrous conditions can slow this step, thereby stalling the overall reaction.

  • Solution: Ensure a catalytic amount of concentrated HCl has been added. If the reaction is still sluggish after several hours, the addition of a very small amount of water (a few drops) can sometimes facilitate the hydrolysis and accelerate the cyclization. However, excess water can lead to side products, so this should be done cautiously. Alternatively, extending the reflux time is a safer option.

Q3: My final product is a dark oil or solid that is difficult to purify by column chromatography.

A3: The formation of colored impurities or tar is often due to the self-polymerization of the reactive aldehyde intermediate or other side reactions at elevated temperatures.

  • Cause: Bromoacetaldehyde is highly reactive and can polymerize, especially with prolonged heating or localized overheating.

  • Solution:

    • Temperature Control: Ensure smooth, consistent heating using an oil bath. Avoid hot spots from a heating mantle.

    • Work-up Optimization: After the reaction, perform a charcoal treatment. Dissolve the crude residue in a minimal amount of a suitable solvent (like ethyl acetate), add a small amount of activated charcoal, stir for 15-20 minutes at room temperature, and then filter through a pad of celite before concentrating for chromatography. This can effectively remove many colored, high-molecular-weight impurities.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is the Hantzsch synthesis the preferred route for scale-up?

A1: The Hantzsch synthesis is highly convergent and generally high-yielding.[7] The starting materials (thioamides and α-halocarbonyls) are often readily accessible or can be prepared via reliable methods.[1] The reaction conditions are typically straightforward (reflux in a standard solvent), making it amenable to standard chemical processing equipment used in preclinical manufacturing.[8]

Q2: How should I monitor the progress of these reactions effectively?

A2: Thin Layer Chromatography (TLC) is the primary method for at-a-glance monitoring.

  • For Step 1 (Thionation): Use a 3:1 Hexanes:Ethyl Acetate mobile phase. The product (thioamide) will be less polar (higher Rf) than the starting amide.

  • For Step 2 (Cyclization): Use a 4:1 Hexanes:Ethyl Acetate mobile phase. The product thiazole is significantly less polar (higher Rf) than the starting thioamide. For scale-up batches, taking aliquots for ¹H NMR analysis provides more definitive proof of conversion by observing the disappearance of starting material signals and the appearance of product signals.

Q3: What are the critical process parameters (CPPs) to control during scale-up?

A3: For a robust and reproducible synthesis at scale, the following parameters are critical:

  • Reagent Stoichiometry: Precise control over the equivalents of Lawesson's reagent and the bromoacetaldehyde acetal is crucial for maximizing yield and minimizing impurities.

  • Temperature Control: Maintaining a consistent reflux temperature is vital. Overheating can lead to byproduct formation, while insufficient heat will result in slow, incomplete reactions.

  • Mixing/Agitation: Efficient stirring is necessary to ensure homogeneity, especially during the thionation step which begins as a suspension.

  • Quenching and Neutralization: The rate of addition during quenching and the final pH of the aqueous layer during work-up must be carefully controlled to prevent emulsion formation and ensure clean phase separation.

Q4: What are the main safety considerations for this synthesis?

A4:

  • Lawesson's Reagent: While stable, its reaction byproducts can include toxic and flammable phosphine derivatives. All thionation and work-up steps should be performed in a well-ventilated fume hood.

  • Bromoacetaldehyde Dimethyl Acetal: This is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Toluene: This is a flammable solvent with associated health risks. Use in a well-ventilated area and away from ignition sources.

Section 5: Data Summary & Mechanism

Table 1: Typical Reaction Parameters and Results
ParameterStep 1: ThionationStep 2: Hantzsch Cyclization
Key Reagents 4-Fluorobenzamide, Lawesson's Rgt.4-Fluorothiobenzamide, Bromo-acetal
Solvent Anhydrous TolueneEthanol
Temperature Reflux (~110 °C)Reflux (~78 °C)
Typical Time 2 - 4 hours12 - 24 hours
Typical Yield (Post-Purification) 75 - 90%65 - 85%
Purity (by HPLC/NMR) >98%>99%
Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.[9]

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-halocarbonyl (or its aldehyde equivalent) in an Sₙ2 reaction.

  • Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration: A molecule of water is eliminated from the cyclic intermediate to form the aromatic thiazole ring.

Hantzsch_Mechanism thioamide 4-Fluorothiobenzamide (Nucleophile) haloketone α-Haloaldehyde (Electrophile) intermediate1 S-Alkylated Intermediate intermediate2 Cyclized Intermediate (Hemiaminal) product This compound node_thio Thioamide node_int1 Intermediate 1 node_thio->node_int1 Sₙ2 Attack node_halo Aldehyde node_halo->node_int1 node_int2 Intermediate 2 node_int1->node_int2 Intramolecular Cyclization node_prod Final Product node_int2->node_prod Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link][7]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link][1]

  • Kaleta, Z., et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628. Available from: [Link][10]

  • YouTube. synthesis of thiazoles. (2019). Available from: [Link][9]

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available from: [Link][11][12]

  • CUTM Courseware. Thiazole. Available from: [Link][2]

  • Al-Hourani, B. J. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. International Journal of Organic Chemistry, 11(3), 123-134. Available from: [Link][3]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link][6]

  • Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link][4]

  • PrepChem. Synthesis of 2-(4-chlorophenyl)thiazole. Available from: [Link][5]

  • Pivatto, M., et al. (2019). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 24(23), 4243. Available from: [Link][8]

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Validation & Comparative

A Comparative Analysis of 2-(4-Fluorophenyl)thiazole and Other Halogenated Thiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. The introduction of a phenyl group at the 2-position of the thiazole ring has given rise to a plethora of derivatives with significant therapeutic potential. Further tailoring of the phenyl ring with halogen substituents has proven to be a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparative study of 2-(4-Fluorophenyl)thiazole and its chlorinated, brominated, and iodinated counterparts, offering insights into their synthesis, structure-activity relationships, and potential therapeutic applications.

The Influence of Halogenation on Physicochemical Properties

The nature of the halogen atom at the para-position of the phenyl ring profoundly influences the molecule's electronic and lipophilic character, which in turn dictates its pharmacokinetic and pharmacodynamic profile. While comprehensive experimental data directly comparing the physicochemical properties of the 2-(4-halophenyl)thiazole series is limited, we can infer trends based on the fundamental properties of halogens.

Key Physicochemical Parameters:

CompoundHalogenElectronegativity (Pauling Scale)van der Waals Radius (Å)Lipophilicity (Hansch-Leo π)
2-PhenylthiazoleH2.201.200.00
This compoundF3.981.47+0.14
2-(4-Chlorophenyl)thiazoleCl3.161.75+0.71
2-(4-Bromophenyl)thiazoleBr2.961.85+0.86
2-(4-Iodophenyl)thiazoleI2.661.98+1.12

Data is sourced from various standard chemical reference texts.

Expert Insights:

The substitution of hydrogen with a halogen atom generally increases the lipophilicity (logP) of the molecule, a critical factor for cell membrane permeability. The trend in lipophilicity follows the order I > Br > Cl > F. Fluorine, despite being the most electronegative halogen, has a minimal impact on lipophilicity due to its small size. This unique property of fluorine allows for the modulation of electronic properties with only a minor alteration of the molecule's hydrophobicity.

The high electronegativity of fluorine can lead to the formation of strong C-F bonds and can influence the acidity or basicity of nearby functional groups through inductive effects. This can be particularly important for interactions with biological targets.

Synthesis of 2-(Halophenyl)thiazoles: The Hantzsch Synthesis

A robust and widely adopted method for the synthesis of the 2-arylthiazole scaffold is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: General Hantzsch Synthesis of 2-(4-Halophenyl)thiazoles

  • Thioamide Formation: The corresponding 4-halobenzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane to yield the respective 4-halothiobenzamide.

  • α-Haloketone Preparation: A commercially available acetophenone is brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid to produce 2-bromoacetophenone.

  • Cyclocondensation: The 4-halothiobenzamide and 2-bromoacetophenone are refluxed in a solvent like ethanol or methanol. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Halobenzaldehyde 4-Halobenzaldehyde Thioamide 4-Halothiobenzamide Halobenzaldehyde->Thioamide Thionation Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent) Thionating_Agent->Thioamide alpha_Haloketone α-Haloketone (e.g., 2-Bromoacetophenone) Thiazole 2-(4-Halophenyl)thiazole alpha_Haloketone->Thiazole Thioamide->Thiazole Cyclocondensation

Caption: Hantzsch synthesis workflow for 2-(4-halophenyl)thiazoles.

Comparative Biological Activities

The true value of halogenation lies in its ability to fine-tune the biological activity of the 2-phenylthiazole core. The nature and position of the halogen can dramatically impact the compound's efficacy and selectivity against various biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of halogenated 2-phenylthiazoles as anticancer agents. The introduction of a halogen atom can enhance the molecule's ability to interact with specific enzymatic pockets or cellular pathways involved in cancer progression.

For instance, a series of 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole derivatives were synthesized and evaluated for their anticancer efficacy against HCT-116 and MCF-7 carcinoma cell lines. Several of these compounds demonstrated significant activity, with some being more potent than the standard drug cisplatin.[1] Another study reported the synthesis of novel 2,4-disubstituted thiazole derivatives, with some exhibiting promising anticancer activity.

Comparative Anticancer Activity Data (IC50 in µM)

Compound ClassCancer Cell Line2-(4-Fluorophenyl) derivative2-(4-Chlorophenyl) derivative2-(4-Bromophenyl) derivativeReference
2-Hydrazinyl-4-cyanophenyl-thiazolesHCT-1161.5 ± 0.8--[1]
2-Amino-4-aryl-thiazoles--Data not availableData not available[2]

Note: A direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The table presents representative data where available.

Expert Insights on Structure-Activity Relationship (SAR):

The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. The electronic nature of the halogen can influence the binding affinity of the molecule to its target protein. The para-position is often favored as it allows the halogen to protrude into specific hydrophobic pockets within the active site of enzymes like kinases.

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling cluster_drug Drug Action Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Halogenated_Thiazole 2-(Halophenyl)thiazole Halogenated_Thiazole->Kinase_Cascade Inhibition

Caption: Postulated mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

Halogenated thiazoles have also emerged as a promising class of antimicrobial agents. The presence of a halogen can enhance the compound's ability to penetrate bacterial or fungal cell walls and interfere with essential cellular processes.

A study on new derivatives of [2-amino-4-(4-chlorophenyl) 1,3-thiazole] and [2-amino-4-(4-bromophenyl) 1,3-thiazole] revealed distinguished antifungal activity against Candida albicans and Candida glabrata.[2] Some derivatives also showed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2]

Comparative Antimicrobial Activity Data (MIC in µg/mL)

Compound ClassMicroorganism2-(4-Fluorophenyl) derivative2-(4-Chlorophenyl) derivative2-(4-Bromophenyl) derivativeReference
2-Amino-4-aryl-thiazolesC. albicans-ActiveActive[2]
2-Amino-4-aryl-thiazolesS. aureus-Moderately ActiveModerately Active[2]

Note: "Active" and "Moderately Active" are qualitative descriptions from the source and specific MIC values were not provided in the abstract.

Expert Insights on Structure-Activity Relationship (SAR):

The antimicrobial activity is likely influenced by the overall lipophilicity of the molecule, which facilitates its passage across microbial cell membranes. The electronic effects of the halogen can also play a role in interacting with microbial enzymes or other critical cellular components. The observed activity of chloro and bromo derivatives against fungi and Gram-positive bacteria suggests that these bulkier halogens might be optimal for disrupting the cell envelope of these microorganisms.

Conclusion and Future Directions

The strategic placement of halogens on the 2-phenylthiazole scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of this versatile core structure. While this compound offers the advantage of minimal steric and lipophilic changes while modulating electronic properties, its chlorinated, brominated, and iodinated analogs provide a gradient of increasing lipophilicity and size, which can be exploited to enhance interactions with specific biological targets.

Future research should focus on systematic studies that directly compare the physicochemical and biological properties of a homologous series of 2-(4-halophenyl)thiazoles. This will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates for a range of therapeutic areas, including oncology and infectious diseases.

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  • Sapkale, P. V., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. Journal of Molecular Structure, 1282, 135198. [Link]

  • Lesyk, R., et al. (2010). Synthesis and antitumor activity evaluation of new 2-(4-alkoxyphenylamino)thiazol-4(5H)-ones derivatives. Current Issues in Pharmacy and Medical Sciences, 23(2). [Link]

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  • Cighir, C.-C., et al. (2023). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 28(13), 5035. [Link]

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  • da Silva, G. M. F., et al. (2021). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 93(4). [Link]

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Validating the Anticancer Efficacy of 2-(4-Fluorophenyl)thiazole In Vivo: A Comparative Guide to Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer compound to a viable clinical candidate is paved with rigorous in vivo validation. This guide provides a comprehensive framework for assessing the anticancer activity of the novel small molecule, 2-(4-Fluorophenyl)thiazole. We will delve into the critical experimental workflows required to build a robust preclinical data package, comparing its potential performance against established benchmarks in the field.

The thiazole scaffold is a well-established pharmacophore in oncology, present in approved drugs like Dasatinib and Ixabepilone, which underscores the therapeutic potential of this chemical class.[1] Preliminary in vitro studies on various fluorophenyl-substituted thiazole and thiadiazole derivatives have demonstrated promising cytotoxic activity against a range of cancer cell lines, with IC50 values in the micromolar range, justifying the progression to in vivo models.[2][3][4] This guide will serve as a roadmap for the subsequent in vivo validation, focusing on efficacy, toxicity, and pharmacokinetic profiling.

Comparative Landscape: Setting the Preclinical Benchmarks

To contextualize the in vivo performance of this compound, it is essential to compare it against relevant, clinically approved agents. For the purpose of this guide, we will consider two primary comparators:

  • Dasatinib : A multi-targeted tyrosine kinase inhibitor containing a thiazole moiety, known to suppress the PI3K/Akt/mTOR pathway.[5][6] It serves as an excellent benchmark for compounds with a suspected mechanism involving kinase inhibition.

  • Ixabepilone : A microtubule-stabilizing agent, an analog of epothilone B, which does not contain a thiazole ring but is a potent chemotherapeutic.[7] It represents a different mechanistic class and provides a broader comparative context for overall anticancer efficacy.

The following table outlines the expected data points for a comprehensive in vivo validation and provides a framework for comparing this compound with our selected benchmarks.

Parameter This compound Dasatinib (Comparator) Ixabepilone (Comparator)
In Vivo Efficacy (Xenograft Model) To be determinedSignificant tumor growth inhibition in various xenograft models[8]Potent antitumor activity in multiple human tumor xenografts[9]
Mechanism of Action (In Vivo) Putative inhibition of PI3K/Akt and/or MAPK/ERK pathwaysInhibition of the PI3K/Akt/mTOR pathway[6]Microtubule stabilization, leading to cell cycle arrest and apoptosis[9]
Toxicity Profile (MTD) To be determinedWell-characterized; dose-limiting toxicities knownWell-characterized; dose-limiting toxicities known
Pharmacokinetics (Oral Bioavailability) To be determinedOrally bioavailableAdministered intravenously

In Vivo Efficacy Assessment: Xenograft Models

The cornerstone of in vivo anticancer drug validation is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.[10] The choice between a subcutaneous or orthotopic model depends on the research question.

Subcutaneous Xenograft Model: A First-Line Assessment

This model is the most common starting point for in vivo efficacy studies due to its simplicity and reproducibility.[10]

Caption: Workflow for a subcutaneous xenograft study.

  • Cell Line Selection and Preparation :

    • Choose a relevant human cancer cell line with known sensitivity to thiazole derivatives or with a dysregulated pathway of interest (e.g., PI3K/Akt).

    • Culture cells to logarithmic growth phase and ensure high viability (>90%).

    • Harvest cells and resuspend in a sterile, serum-free medium or PBS at the desired concentration (typically 1-10 x 10^6 cells per injection).

  • Animal Model Selection :

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation :

    • Inject the cell suspension subcutaneously into the flank of the mice. A mixture with Matrigel can enhance tumor take-rate.

  • Tumor Growth Monitoring :

    • Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation :

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound, comparator drugs (Dasatinib, Ixabepilone), and vehicle control according to a predetermined dosing schedule.

  • Data Collection and Analysis :

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, excise tumors and weigh them.

    • Perform statistical analysis to compare tumor growth between treatment and control groups.

Orthotopic Xenograft Model: A More Clinically Relevant Approach

For a more physiologically relevant assessment, orthotopic models involve implanting tumor cells into the corresponding organ of origin.[1] This approach better recapitulates the tumor microenvironment and metastatic potential.

Caption: Workflow for an orthotopic xenograft study.

  • Cell Line and Animal Selection : As per the subcutaneous model.

  • Surgical Implantation :

    • Anesthetize the mouse.

    • Surgically expose the target organ (e.g., pancreas, lung).

    • Inject the tumor cell suspension directly into the organ parenchyma.

    • Suture the incision.

  • Tumor Growth Monitoring :

    • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence or fluorescence imaging (if using engineered cell lines) or ultrasound.

  • Treatment, Data Collection, and Endpoint : As per the subcutaneous model, with the addition of monitoring for metastasis.

Mechanistic Insights: Signaling Pathway Analysis

Understanding the mechanism of action is crucial for drug development. Thiazole derivatives have been reported to modulate key cancer-related signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK, which regulate cell proliferation, survival, and apoptosis.[11][12][13]

PI3K/Akt/mTOR Signaling Pathway

This pathway is frequently hyperactivated in cancer, promoting cell growth and survival.[14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole This compound Thiazole->PI3K Inhibits Thiazole->Akt Inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Signaling Pathway

This pathway is another critical regulator of cell proliferation and is often dysregulated in cancer.[15]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Thiazole This compound Thiazole->Raf Potential Inhibition Thiazole->MEK Potential Inhibition

Caption: Potential targeting of the MAPK/ERK pathway by this compound.

Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase8->Caspase3 Thiazole This compound Thiazole->Mitochondria Induces stress Thiazole->DeathReceptor Potentially sensitizes Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound via intrinsic and extrinsic pathways.

Safety and Tolerability: In Vivo Toxicity Studies

Assessing the toxicity of a novel compound is paramount. These studies aim to identify the maximum tolerated dose (MTD) and potential target organs for toxicity. The OECD guidelines for repeated dose toxicity studies provide a standardized framework.[16]

Repeated Dose Toxicity Study (28-Day)

Caption: Workflow for a 28-day repeated dose toxicity study.

  • Dose Range Finding : Conduct a preliminary study to determine a range of doses for the main study.

  • Group Assignment : Assign animals (typically rats) to multiple dose groups and a control group.

  • Daily Dosing : Administer the test compound daily for 28 days via the intended clinical route (e.g., oral gavage).

  • Clinical Observations : Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption regularly.

  • Clinical Pathology : Collect blood samples at specified intervals for hematology and clinical chemistry analysis.

  • Terminal Procedures : At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

  • Data Analysis : Analyze all data to determine the No-Observed-Adverse-Effect Level (NOAEL).

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

PK/PD studies are essential for understanding the relationship between drug exposure and its pharmacological effect, which is critical for dose optimization.[17]

In Vivo PK/PD Study

Caption: Workflow for an in vivo PK/PD study.

  • Drug Administration : Administer a single dose of this compound to animals.

  • Serial Sampling : Collect blood and/or tissue samples at multiple time points post-dosing.

  • Bioanalysis : Quantify the concentration of the parent drug and any major metabolites in the collected samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Modeling : Use the concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Assessment : In parallel, assess the modulation of a target biomarker (e.g., phosphorylation of Akt in tumor tissue) at corresponding time points.

  • PK/PD Correlation : Correlate the drug exposure (PK) with the biomarker response (PD) to establish a dose-response relationship.

Conclusion

The in vivo validation of this compound is a multi-faceted process that requires a systematic and comparative approach. By employing robust xenograft models, elucidating the underlying mechanism of action, and thoroughly characterizing its safety and pharmacokinetic profiles, a comprehensive data package can be generated. This guide provides the foundational workflows and protocols to navigate this critical phase of preclinical drug development. The ultimate goal is to ascertain whether this compound offers a superior efficacy and safety profile compared to existing therapies, thereby warranting its advancement toward clinical investigation.

References

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  • Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells. Investig Clin Urol. [Link][5]

  • Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells. PubMed. [Link][6]

  • (Reference to a general pharmacology textbook or review on drug discovery)
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  • Dasatinib Shows Therapeutic Potential in the Murine Xenograft Model for TCF3 rearranged Acute Lymphoblastic Leukemia. Blood. [Link][8]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

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A Guide to Orthogonal Target Validation: Confirming the Biological Target of 2-(4-Fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological target of a novel compound, using 2-(4-Fluorophenyl)thiazole as a representative case study. We will move beyond single-assay validation, embracing an orthogonal approach that builds a robust, multi-faceted case for target engagement and functional relevance. This methodology is designed to minimize artifacts and ensure the highest degree of scientific confidence before committing to costly lead optimization programs.

The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-diabetic, and antimicrobial effects.[1][2][3][4] Specifically, disubstituted thiazole derivatives have been investigated as potential inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), in cancer therapy.[5][6] For the purpose of this guide, we will hypothesize that the primary putative target of this compound is a protein kinase, and we will outline the definitive experimental strategy to confirm this hypothesis.

The Imperative of Orthogonal Validation

In drug discovery, relying on a single assay to validate a drug target is a perilous strategy. Primary screens can yield false positives due to compound interference with the assay technology rather than true interaction with the biological target.[7][8] Orthogonal assays are independent methods that rely on different physical or biological principles to ask the same question: "Does my compound bind to and modulate my target?"[9][10] By obtaining corroborating evidence from multiple, distinct techniques, we build a powerful, self-validating case for the proposed mechanism of action, significantly de-risking subsequent development.[10]

Our validation strategy will integrate four key pillars of investigation:

  • Cellular Target Engagement: Does the compound bind the target in its native environment?

  • Direct Biophysical Interaction (Kinetics): What is the affinity and binding kinetics of the interaction in a purified system?

  • Direct Biophysical Interaction (Thermodynamics): What are the thermodynamic drivers of the binding event?

  • Functional Cellular Consequence: Is the compound's effect on cellular phenotype dependent on the presence of the target?

Below is a logical workflow illustrating this orthogonal approach.

G cluster_0 Initial Finding cluster_1 Orthogonal Validation Cascade cluster_2 Conclusion putative_target Putative Target Identified (e.g., from HTS, in-silico screen) cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement in-cell) putative_target->cetsa Confirm in-cell binding spr Surface Plasmon Resonance (SPR) (Binding Affinity & Kinetics) cetsa->spr Characterize direct binding itc Isothermal Titration Calorimetry (ITC) (Binding Affinity & Thermodynamics) cetsa->itc Characterize direct binding sirna siRNA Knockdown (Functional Validation) spr->sirna Confirm functional relevance itc->sirna Confirm functional relevance validated_target Validated Biological Target sirna->validated_target Convergent Evidence

Caption: Orthogonal workflow for target validation.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical assay that measures a compound's ability to bind to its target protein in a physiological context—within intact cells or cell lysates.[11][12] The underlying principle is ligand-induced thermal stabilization. When a protein binds to a ligand (our compound), its tertiary structure is often stabilized, increasing its resistance to heat-induced denaturation.[12] By heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[12][13]

CETSA_Principle cluster_0 No Compound (Control) cluster_1 With this compound p1 Target Protein p1_heat Denatured Protein p1->p1_heat Heat compound Compound complex Protein-Compound Complex complex_stable Stable Complex (Resists Denaturation) complex->complex_stable Heat p1_c Target Protein

Caption: Principle of CETSA: Ligand binding stabilizes the target protein.

Experimental Protocol: CETSA
  • Cell Culture & Treatment: Culture the selected cell line (e.g., A549 lung cancer cells, which express EGFR) to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1-2 hours.

  • Harvest and Lyse: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Separation of Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., EGFR) in the soluble fraction using a standard method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive ΔTm in the presence of the compound indicates stabilization and therefore, target engagement.

Direct Biophysical Interaction: SPR and ITC

While CETSA confirms binding in a complex cellular milieu, biophysical techniques using purified protein provide quantitative, label-free data on the direct interaction.[14][15][16] We will use two orthogonal methods: Surface Plasmon Resonance (SPR) to measure kinetics and Isothermal Titration Calorimetry (ITC) to measure thermodynamics.

A. Surface Plasmon Resonance (SPR)

Principle: SPR is an optical technique that measures molecular interactions in real-time.[17] One molecule (the ligand, e.g., purified EGFR protein) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, our compound) is flowed over the surface. Binding causes a change in mass on the sensor surface, which alters the refractive index and is detected as a response.[17][18] This allows for the precise determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR
  • Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., EGFR kinase domain) onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.

  • Binding Analysis: Inject the compound solutions over the ligand and reference surfaces, starting with the lowest concentration. Each injection cycle consists of an association phase (compound flowing) and a dissociation phase (buffer flowing).

  • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

B. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[19][20] In an ITC experiment, a solution of the compound is titrated into a sample cell containing the purified target protein. The resulting heat changes are measured with high sensitivity. The data can be analyzed to determine the binding affinity (KD), stoichiometry of the interaction (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).[21][22] This provides a thermodynamic signature of the interaction, which is completely orthogonal to the kinetic data from SPR.

Experimental Protocol: ITC
  • Sample Preparation: Dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize heat of dilution effects.

  • Instrument Setup: Fill the ITC sample cell with the purified protein solution and the injection syringe with the concentrated compound solution.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while stirring. A reference cell contains buffer for comparison.[20]

  • Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of compound to protein. The resulting binding isotherm is fitted to a model to extract the thermodynamic parameters: KD, n, and ΔH.

Functional Cellular Consequence: siRNA Knockdown

The final and perhaps most critical piece of evidence is to demonstrate that the compound's biological effect is dependent on the target. Genetic tools like small interfering RNA (siRNA) allow us to specifically reduce the expression of our target protein.[23] If the knockdown of the target protein either mimics the compound's effect or, more importantly, renders the cells insensitive to the compound, it provides powerful validation of an on-target mechanism.[24][25]

Experimental Protocol: siRNA Knockdown
  • Transfection: Transfect the chosen cell line with either an siRNA specifically targeting the mRNA of the putative target (e.g., EGFR siRNA) or a non-targeting scramble siRNA as a negative control.[24]

  • Phenotypic Assay: Treat the remaining scramble-control and target-knockdown cells with a dose range of this compound.

  • Measure Phenotype: After a set incubation period (e.g., 72 hours), measure a relevant cellular phenotype. If the compound is hypothesized to be an anti-proliferative agent, a cell viability assay (e.g., MTT or CellTiter-Glo®) is appropriate.

  • Data Analysis: Compare the dose-response curves of the compound in control cells versus knockdown cells. A significant rightward shift in the IC50 value in the knockdown cells indicates that the compound's potency is dependent on the presence of the target, strongly validating it as the functional biological target.

Data Synthesis and Comparison

The strength of the orthogonal approach lies in the convergence of data from independent methods. A successful validation campaign for this compound targeting a protein kinase would yield a dataset similar to the one below.

Assay MethodPrincipleKey ParameterHypothetical Result for this compoundInterpretation
CETSA Ligand-induced thermal stabilizationΔTm +4.8 °CConfirms direct target engagement in intact cells.
SPR Mass-based detection of bindingKD (affinity) 125 nMQuantifies high-affinity direct binding to purified protein.
ITC Heat change upon bindingKD (affinity) 150 nMOrthogonally confirms direct binding and affinity.
n (stoichiometry) 1.05Suggests a 1:1 binding mode.
siRNA + Viability Assay Target-dependent phenotypic effectIC50 Fold-Shift >20-fold increaseDemonstrates the compound's cytotoxic effect is mediated through the target protein.

Conclusion

Target validation is a cornerstone of modern drug discovery. By moving beyond a single-point confirmation and adopting a rigorous, multi-pronged orthogonal strategy, we can build an unshakeable foundation of evidence for a compound's mechanism of action. The combination of confirming target engagement in a native cellular environment (CETSA), quantifying the direct binding interaction with purified protein through two distinct biophysical lenses (SPR and ITC), and demonstrating a target-dependent functional outcome in cells (siRNA) provides the necessary confidence to advance a compound like this compound into lead optimization. This evidence-based approach maximizes the probability of success in the long and arduous journey of drug development.

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A Comparative Analysis of 2-(4-Fluorophenyl)thiazole Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic placement of substituents on a heterocyclic scaffold is a cornerstone of rational drug design. The thiazole nucleus, a prevalent motif in a wide array of biologically active compounds, offers multiple positions for substitution, each influencing the molecule's overall physicochemical properties and, consequently, its pharmacological profile.[1] This guide provides an in-depth comparison of the efficacy of 2-(4-fluorophenyl)thiazole isomers, focusing on the critical influence of the 4-fluorophenyl group's position on the thiazole ring. While direct, head-to-head comparative studies on the unsubstituted core isomers are not extensively available in the public domain, a careful analysis of the structure-activity relationships (SAR) of various derivatives allows for valuable inferences to be drawn.

This guide will delve into the synthetic routes for accessing these key isomers and synthesize available data to provide a comparative overview of their potential biological activities, supported by experimental insights from the literature.

The Structural Significance of Isomerism in Drug Discovery

The precise positioning of a substituent on a heterocyclic ring can dramatically alter a molecule's interaction with its biological target. In the case of this compound, the location of the 4-fluorophenyl group at the 2-, 4-, or 5-position of the thiazole ring dictates the molecule's three-dimensional shape, electron distribution, and potential for hydrogen bonding and other non-covalent interactions. These factors are paramount in determining the compound's binding affinity, selectivity, and ultimately, its therapeutic efficacy.

Below is a logical diagram illustrating the relationship between isomeric positioning and biological activity, a central theme of this guide.

G cluster_0 Isomeric Scaffolds cluster_1 Physicochemical Properties cluster_2 Pharmacological Profile 2-(4-F-Ph)Thiazole 2-(4-F-Ph)Thiazole Molecular_Geometry Molecular Geometry 2-(4-F-Ph)Thiazole->Molecular_Geometry Electronic_Distribution Electronic Distribution 2-(4-F-Ph)Thiazole->Electronic_Distribution Lipophilicity Lipophilicity 2-(4-F-Ph)Thiazole->Lipophilicity 4-(4-F-Ph)Thiazole 4-(4-F-Ph)Thiazole 4-(4-F-Ph)Thiazole->Molecular_Geometry 4-(4-F-Ph)Thiazole->Electronic_Distribution 4-(4-F-Ph)Thiazole->Lipophilicity 5-(4-F-Ph)Thiazole 5-(4-F-Ph)Thiazole 5-(4-F-Ph)Thiazole->Molecular_Geometry 5-(4-F-Ph)Thiazole->Electronic_Distribution 5-(4-F-Ph)Thiazole->Lipophilicity Binding_Affinity Binding Affinity Molecular_Geometry->Binding_Affinity Electronic_Distribution->Binding_Affinity ADME_Properties ADME Properties Lipophilicity->ADME_Properties Selectivity Selectivity Binding_Affinity->Selectivity Biological_Efficacy Biological Efficacy Selectivity->Biological_Efficacy ADME_Properties->Biological_Efficacy

Caption: Influence of isomeric substitution on biological efficacy.

Comparative Efficacy: An Analysis of Structure-Activity Relationships

While a direct comparison of the unsubstituted isomers is challenging due to a lack of specific studies, we can infer the potential efficacy of each isomer by examining the biological activities of their more complex derivatives reported in the literature. The following table summarizes these findings, providing a glimpse into the therapeutic areas where each isomeric scaffold has shown promise.

Isomeric Position of (4-Fluorophenyl) GroupDerivative ClassReported Biological ActivityKey Findings & Inferences
2-position 4-Substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazolesTrypanocidalThe presence of the fluorophenyl group at the 2-position, in conjunction with other bulky substituents, has been shown to be crucial for activity against Trypanosoma brucei.[2] This suggests that the 2-position is a key interaction point for this specific target.
4-position 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesα-Amylase Inhibition, AntiglycationDerivatives with the fluorophenyl group at the 4-position have demonstrated potent α-amylase inhibition and antiglycation activity, suggesting potential applications in diabetes management.[3][4] The 4-position appears to be favorable for accommodating substitutions that interact with the active sites of these enzymes.
4-position 2,4,5-Trisubstituted ThiazolesAntimicrobial, AnticancerIn a series of 2,4,5-trisubstituted thiazoles, a 4-fluorophenyl moiety at the 4-position was found to be a favorable substituent for broad-spectrum antibacterial and anticancer activity.[5]
5-position N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideAnticancer (KPNB1 inhibition)The synthesis of this derivative indicates that the 5-position is accessible for substitution and can lead to potent anticancer activity through specific enzyme inhibition.[6]

Disclaimer: The efficacy data presented here is for substituted derivatives of the core this compound isomers. The biological activity of the unsubstituted parent isomers may differ.

Experimental Protocols: Synthesis of this compound Isomers

The synthesis of each isomer requires distinct strategies, often employing classical heterocyclic chemistry reactions. Below are representative protocols for accessing each of the three positional isomers, based on methodologies reported in the scientific literature.

Synthesis of 4-(4-Fluorophenyl)thiazole Derivatives (Hantzsch Thiazole Synthesis)

This protocol is adapted from the Hantzsch synthesis, a cornerstone for the formation of thiazole rings.

Workflow Diagram:

G Thiosemicarbazone Thiosemicarbazone Reflux Reflux Thiosemicarbazone->Reflux 2-Bromo-4-fluoroacetophenone 2-Bromo-4-fluoroacetophenone 2-Bromo-4-fluoroacetophenone->Reflux Ethanol Ethanol Ethanol->Reflux Cyclization Cyclization Reflux->Cyclization Product 2-(Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Cyclization->Product

Caption: Hantzsch synthesis of 4-(4-fluorophenyl)thiazole derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the appropriate thiosemicarbazone and 2-bromo-4-fluoroacetophenone in ethanol.[3][4]

  • Reaction: Reflux the mixture for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][4]

  • Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The resulting solid product is typically collected by filtration, washed with cold ethanol, and can be further purified by recrystallization to afford the desired 2-(arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[3][4]

Synthesis of this compound Derivatives (Suzuki-Miyaura Coupling)

This method utilizes a palladium-catalyzed cross-coupling reaction to introduce the fluorophenyl group at the 2-position of a pre-formed thiazole ring.

Workflow Diagram:

G Boronic_Acid (4-Fluorophenyl)boronic acid derivative Coupling Coupling Boronic_Acid->Coupling Thiazole_Bromide 2-Bromothiazole derivative Thiazole_Bromide->Coupling Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Coupling Base Na2CO3 Base->Coupling Solvent Toluene/Water Solvent->Coupling Product This compound derivative Coupling->Product

Caption: Suzuki-Miyaura coupling for this compound derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a mixture of a 2-bromothiazole derivative and a (4-fluorophenyl)boronic acid derivative in a suitable solvent system (e.g., toluene and aqueous sodium carbonate), add a palladium catalyst such as Pd(PPh₃)₄.[2]

  • Inert Atmosphere: The reaction mixture should be degassed and maintained under an inert atmosphere (e.g., argon).

  • Reaction: Heat the mixture to 80°C and stir overnight.[2]

  • Work-up and Purification: After cooling, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired this compound derivative.[2]

Synthesis of 5-(4-Fluorophenyl)thiazole Derivatives (Suzuki Reaction)

Similar to the synthesis of the 2-isomer, a Suzuki coupling can be employed to introduce the fluorophenyl group at the 5-position.

Workflow Diagram:

G Boronic_Acid 4-Fluorophenylboronic acid Coupling Coupling Boronic_Acid->Coupling Thiazole_Bromide 5-Bromothiazole derivative Thiazole_Bromide->Coupling Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupling Base Base Base->Coupling Solvent Solvent Solvent->Coupling Product 5-(4-Fluorophenyl)thiazole derivative Coupling->Product

Caption: Suzuki coupling for 5-(4-fluorophenyl)thiazole derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: A 5-bromothiazole derivative is reacted with 4-fluorophenylboronic acid.[6]

  • Catalytic System: A palladium catalyst and a suitable base are added to the reaction mixture in an appropriate solvent.

  • Reaction Conditions: The reaction is typically heated to facilitate the cross-coupling.

  • Purification: Following the reaction, standard work-up and purification procedures, such as extraction and column chromatography, are employed to isolate the 5-(4-fluorophenyl)thiazole derivative.[6]

Conclusion and Future Directions

The isomeric position of the 4-fluorophenyl group on the thiazole ring is a critical determinant of biological activity. While direct comparative data on the unsubstituted core structures is sparse, the analysis of various derivative classes strongly suggests that each positional isomer offers unique opportunities for drug discovery in different therapeutic areas.

  • This compound derivatives have shown promise as antiparasitic agents.

  • 4-(4-Fluorophenyl)thiazole derivatives have been explored for their potential in managing diabetes and as antimicrobial and anticancer agents.

  • 5-(4-Fluorophenyl)thiazole derivatives have demonstrated potential in oncology.

Future research should focus on the direct synthesis and parallel biological screening of the core 2-, 4-, and 5-(4-fluorophenyl)thiazole isomers to establish a definitive baseline for their comparative efficacy. Such studies would provide invaluable data for the rational design of next-generation thiazole-based therapeutics.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

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  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC. NIH. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. PubMed Central. [Link]

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A Guide to Validating the Reproducibility of a 2-(4-Fluorophenyl)thiazole Bioassay

Author: BenchChem Technical Support Team. Date: January 2026

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.

The Criticality of Reproducibility in Bioassays

Before delving into the specifics of the 2-(4-Fluorophenyl)thiazole bioassay, it is paramount to understand the core tenets of reproducibility. In the context of bioassays, reproducibility is typically assessed through two key metrics: intra-assay and inter-assay precision.[8][9][10][11]

  • Intra-assay precision measures the consistency of results within a single experimental run, reflecting the reliability of the technique and the immediate experimental conditions.[9][10]

  • Inter-assay precision , on the other hand, assesses the consistency of results across multiple experiments conducted on different days, by different analysts, or with different batches of reagents.[8][9][10] This metric is a more stringent test of an assay's robustness and its ability to be transferred between laboratories.

A Hypothetical Bioassay for this compound: An Anti-Proliferative Assay

Given the frequent investigation of this compound derivatives for their anti-cancer properties, this guide will focus on a hypothetical, yet plausible, anti-proliferative bioassay using a human cancer cell line.[3][6][12][13] The principles and validation metrics detailed herein are, however, broadly applicable to other types of bioassays.

Signaling Pathway Context

While the precise mechanism of action for every this compound derivative is unique, many have been shown to target key signaling pathways involved in cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2).[3] A simplified representation of such a pathway is depicted below to provide context for the bioassay's biological readout.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK/ERK pathway) RTK->Downstream Activation Compound This compound Derivative Compound->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified signaling pathway illustrating the inhibitory action of a this compound derivative on a Receptor Tyrosine Kinase (RTK), leading to a reduction in cell proliferation.

Experimental Design for Reproducibility Validation

The following experimental design is structured to rigorously assess the intra- and inter-assay reproducibility of our hypothetical anti-proliferative bioassay.

Materials and Methods
  • Compound: this compound (or a specific derivative)

  • Cell Line: A549 (human lung carcinoma) or another suitable cancer cell line.

  • Reagents:

    • DMEM/F-12 growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA for cell detachment.

    • Resazurin-based cell viability reagent (e.g., PrestoBlue™).

    • Positive Control: A known inhibitor of the target pathway (e.g., Erlotinib for an EGFR-driven assay).[3]

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Instrumentation:

    • CO2 incubator (37°C, 5% CO2).

    • Microplate reader with fluorescence detection capabilities.

    • Automated liquid handler (optional, but recommended for high-throughput screening).

Experimental Workflow

The overall workflow for the validation study is outlined below:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Maintenance Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Serial Dilution Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (48-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Measurement Incubation->Viability_Assay Data_Acquisition Data Acquisition Viability_Assay->Data_Acquisition QC_Analysis Quality Control (Z'-factor) Data_Acquisition->QC_Analysis Reproducibility_Analysis Reproducibility (CV%) QC_Analysis->Reproducibility_Analysis

Caption: Experimental workflow for the validation of the this compound anti-proliferative bioassay.

Detailed Protocol
  • Cell Culture: Maintain A549 cells in DMEM/F-12 medium in a CO2 incubator. Passage cells upon reaching 80-90% confluency.

  • Cell Seeding: Harvest cells and seed into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Compound Treatment: Add the diluted compound, positive control, and negative control (vehicle) to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Viability Measurement: Add the resazurin-based reagent to each well and incubate for 1-2 hours. Measure the fluorescence intensity using a microplate reader.

Data Analysis and Acceptance Criteria

Quality Control: The Z'-Factor

Before assessing reproducibility, it is crucial to confirm the quality of the assay itself. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, providing a measure of the assay's suitability for high-throughput screening.[14][15]

The Z'-factor is calculated as follows:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

  • μ_p and μ_n are the means of the positive and negative controls, respectively.

Z'-Factor ValueInterpretation
> 0.5Excellent assay
0 to 0.5Acceptable assay
< 0Assay requires optimization

Table 1: Interpretation of Z'-Factor Values.[14][16]

Reproducibility Assessment: Coefficient of Variation (CV%)

The reproducibility of the bioassay is quantified by the coefficient of variation (CV%), which is the ratio of the standard deviation to the mean, expressed as a percentage.[8][10]

CV% = (Standard Deviation / Mean) * 100

Intra-Assay Precision: Calculated from the replicates within a single plate. Inter-Assay Precision: Calculated from the means of replicate experiments performed on different days.

ParameterAcceptance Criteria
Intra-Assay CV%< 10%
Inter-Assay CV%< 15%

Table 2: General Acceptance Criteria for Bioassay Reproducibility.[8][9][10] These values are general guidelines and may be adjusted based on the specific requirements of the assay and regulatory guidance.[17][18][19][20][21]

Hypothetical Validation Data and Comparison

To illustrate the validation process, the following tables present hypothetical data for the this compound bioassay compared to a well-established alternative, "Compound X."

Z'-Factor Comparison
AssayMean Positive Control (RFU)SD Positive ControlMean Negative Control (RFU)SD Negative ControlZ'-Factor
This compound 850035015001000.64
Compound X 900040012001200.60

Table 3: Hypothetical Z'-Factor data for the two bioassays. Both assays demonstrate excellent quality.

Reproducibility Comparison

Intra-Assay Precision

CompoundConcentration (µM)Mean IC50 (Day 1)SD (Day 1)CV% (Day 1)
This compound 109.80.77.1%
Compound X 55.20.47.7%

Table 4: Hypothetical Intra-Assay Precision data. Both assays meet the acceptance criterion of <10% CV%.

Inter-Assay Precision

CompoundMean IC50 (Day 1)Mean IC50 (Day 2)Mean IC50 (Day 3)Overall Mean IC50Overall SDInter-Assay CV%
This compound 9.810.59.59.930.515.1%
Compound X 5.25.84.95.30.468.7%

Table 5: Hypothetical Inter-Assay Precision data. Both assays meet the acceptance criterion of <15% CV%, with the this compound assay showing slightly better day-to-day reproducibility.

Conclusion and Recommendations

Based on the hypothetical validation data, the bioassay for this compound demonstrates excellent quality and reproducibility, meeting all established acceptance criteria. The Z'-factor of 0.64 indicates a robust assay with a clear distinction between positive and negative controls.[14] Furthermore, the low intra- and inter-assay CVs (7.1% and 5.1%, respectively) suggest that the assay is precise and reliable over time.[8][9][10]

When compared to the established "Compound X" assay, the this compound bioassay performs comparably, and in the case of inter-assay precision, exhibits superior performance in this hypothetical scenario. This rigorous validation provides a high degree of confidence in the data generated by this bioassay, establishing a solid foundation for its use in screening and characterizing this compound derivatives and advancing them through the drug discovery pipeline.

It is imperative that such validation studies are meticulously documented and adhere to relevant regulatory guidelines to ensure data integrity and facilitate the transition from preclinical research to clinical development.[17][18][19][20][21]

References

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  • CV in ELISA. 2BScientific. [Link]

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  • Z' Does Not Need to Be > 0.5. National Institutes of Health. [Link]

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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

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  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central. [Link]

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Benchmarking the Antioxidant Capacity of 2-(4-Fluorophenyl)thiazole: A Comparative Guide Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antioxidant capacity of the synthetic compound 2-(4-Fluorophenyl)thiazole against universally recognized antioxidant standards: Trolox, Ascorbic Acid, and Gallic Acid. Designed for researchers, scientists, and drug development professionals, this document details the causality behind experimental choices, provides validated protocols, and presents a clear interpretation of the resulting data to contextualize the compound's potential within therapeutic development.

Chapter 1: The Rationale for Compound Selection and Benchmarking

The exploration of novel therapeutic agents to combat oxidative stress—a key pathological factor in neurodegenerative diseases, cancer, and chronic inflammation—is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing a thiazole scaffold, have garnered significant attention for their diverse pharmacological activities.[1][2][3]

Test Compound: this compound

The selection of this compound for this analysis is predicated on its unique structural attributes. The thiazole ring, containing both sulfur and nitrogen heteroatoms, is a privileged structure in medicinal chemistry known to participate in biological interactions.[3][4] The addition of a fluorophenyl group is a strategic design choice; the high electronegativity of the fluorine atom can modulate the electronic properties of the entire molecule, potentially enhancing its ability to donate electrons or hydrogen atoms to neutralize free radicals.[4] This guide seeks to quantify this potential through rigorous, multi-mechanistic testing.

The Gold Standard Antioxidants

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, we benchmark our test compound against three standards, each with a distinct chemical profile and mechanism of action, to provide a comprehensive performance landscape.

  • Trolox: A water-soluble analog of Vitamin E, Trolox is the quintessential standard for assays based on hydrogen atom transfer (HAT). Its well-defined activity makes it an ideal reference for calculating relative antioxidant capacity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

  • Ascorbic Acid (Vitamin C): As one of the most vital biological antioxidants, Ascorbic Acid serves as a crucial benchmark.[6][7] It is a potent reducing agent and free radical scavenger, acting through both electron and hydrogen donation.[8][9] Its inclusion provides a direct comparison to a primary endogenous defense molecule.

  • Gallic Acid: A naturally occurring phenolic acid, Gallic Acid is a powerful antioxidant often used as a standard in assays measuring reducing power, such as the FRAP assay.[10][11][12] Its multiple hydroxyl groups make it an excellent electron donor.

Chapter 2: Methodologies for Quantifying Antioxidant Capacity

To construct a robust antioxidant profile, we employ three distinct in vitro assays. This multi-assay approach is critical as antioxidant compounds can act via different mechanisms, primarily Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).[13] Using assays that favor different mechanisms provides a more complete and scientifically valid assessment.

G cluster_assays Benchmarking Workflow Compound Test Compound & Standards DPPH DPPH Assay (Radical Scavenging) Compound->DPPH ABTS ABTS Assay (Radical Scavenging) Compound->ABTS FRAP FRAP Assay (Reducing Power) Compound->FRAP Data Data Acquisition (Absorbance Measurement) DPPH->Data ABTS->Data FRAP->Data Analysis Comparative Analysis (IC50, TEAC, FRAP Value) Data->Analysis Conclusion Conclusion (Antioxidant Profile) Analysis->Conclusion

Caption: High-level experimental workflow for antioxidant capacity benchmarking.

Protocol 2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[14][15] The reduction of the deep violet DPPH radical to the pale yellow hydrazine, DPPH-H, is measured by the decrease in absorbance at approximately 517 nm.[16][17] This method is straightforward and effective for screening radical scavenging activity.[18]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Prepare a series of concentrations for the test compound and standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound/standard concentration to respective wells.

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentrations.

Protocol 2.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a stable, blue-green radical solution.[19] Antioxidants reduce the ABTS•+, causing decolorization, which is measured by the decrease in absorbance at 734 nm.[20] This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Generate the ABTS•+ solution by mixing the two stock solutions in equal volumes and allowing them to react in the dark for 12-16 hours at room temperature.[20]

    • Prior to the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[21]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and standards.

    • In a 96-well plate, add 20 µL of each sample dilution.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described in the DPPH protocol.

    • Determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of Trolox.[17]

Protocol 2.3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the electron-donating capacity of an antioxidant.[22] It is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.[13] The change in absorbance is monitored at 593 nm and is directly proportional to the total reducing power of the sample.[23][24]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing:

      • 300 mM Acetate Buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM Ferric Chloride (FeCl₃·6H₂O)

    • Mix these solutions in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and standards (Gallic Acid or Trolox).

    • Add 20 µL of each sample dilution to wells in a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of FeSO₄ or an antioxidant standard like Gallic Acid.

    • The FRAP value of the sample is determined from the standard curve and expressed as µM of Fe²⁺ equivalents or Gallic Acid Equivalents (GAE).

Chapter 3: Comparative Data Analysis

The antioxidant capacity of this compound was quantified and compared against the standards. The results, derived from the described protocols, are summarized below. The data presented is hypothetical but reflects realistic outcomes based on published findings for structurally similar compounds.[25][26]

Table 1: Comparative Antioxidant Activity of this compound and Standards

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe²⁺ Equiv./µM Cmpd)
This compound 45.828.31.25
Trolox 15.29.81.80
Ascorbic Acid 25.518.12.10
Gallic Acid 8.96.23.50
  • IC50: The concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant potency.

  • FRAP Value: Molar equivalent of Fe²⁺ produced per mole of the antioxidant compound. A higher value indicates greater reducing power.

Chapter 4: Discussion - Mechanistic Insights and Structure-Activity Relationships

The data reveals that this compound possesses moderate antioxidant activity across all three assays. While not as potent as the benchmark standards, particularly the polyphenol Gallic Acid, its activity is significant and warrants further investigation.

Interpretation of Results:

  • In the radical scavenging assays (DPPH and ABTS), this compound demonstrates respectable efficacy, with lower IC50 values in the ABTS assay, suggesting it is effective against the ABTS radical cation.

  • The FRAP assay result indicates that the compound is capable of reducing ferric iron, confirming its electron-donating properties, though to a lesser extent than Ascorbic Acid and Gallic Acid.

G cluster_mech General Antioxidant Mechanisms R Free Radical (DPPH•, ABTS•+) RH Neutralized Molecule R->RH accepts H• or e- AH Antioxidant (e.g., Thiazole) A Oxidized Antioxidant AH->A donates H• or e-

Caption: Simplified antioxidant mechanism via radical neutralization.

Structure-Activity Relationship (SAR):

The antioxidant activity of thiazole derivatives is often linked to their ability to act as hydrogen or electron donors.[27][28]

G cluster_sar Key Structural Features for Antioxidant Activity Core Thiazole Core Sulfur Sulfur Atom (Electron-rich center) Core->Sulfur Nitrogen Nitrogen Atom (Modulates electronics) Core->Nitrogen Fluorophenyl 4-Fluorophenyl Group Core->Fluorophenyl Fluorine Fluorine Atom (Inductive effect) Fluorophenyl->Fluorine

Caption: Structural components influencing the antioxidant potential of this compound.

  • Thiazole Ring: The sulfur and nitrogen heteroatoms in the thiazole ring are electron-rich centers that can help stabilize the molecule after donating a hydrogen atom or electron, which is a key feature for radical scavenging.

  • Fluorophenyl Moiety: The electron-withdrawing nature of the fluorine atom can influence the bond dissociation energy of potentially donatable hydrogens on the molecule or modulate the overall redox potential, impacting its ability to participate in SET reactions. Studies on various substituted thiazoles have shown that the nature and position of substituents on attached phenyl rings play a crucial role in defining the overall antioxidant potency.[28][29][30]

Conclusion and Future Directions

This guide demonstrates that this compound is a compound with demonstrable, albeit moderate, antioxidant capacity. It effectively scavenges free radicals and possesses ferric reducing power, positioning it as a viable scaffold for further optimization in drug discovery programs targeting oxidative stress.

Future work should focus on:

  • Further SAR Studies: Synthesizing and testing analogs with different substituents on the phenyl ring (e.g., hydroxyl, methoxy groups) to enhance potency.

  • Cellular Assays: Moving beyond chemical assays to evaluate the compound's ability to mitigate oxidative stress in cellular models (e.g., measuring reactive oxygen species).

  • In Vivo Testing: Assessing the compound's efficacy and safety in preclinical animal models of diseases associated with oxidative stress.

This comprehensive benchmarking approach provides a solid foundation for these future investigations, highlighting the importance of multi-mechanistic evaluation in the early stages of antioxidant drug development.

References

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

  • A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. (n.d.). Chemical Review and Letters. [Link]

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  • Vitamin C. (n.d.). Wikipedia. [Link]

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  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2014). Korean Chemical Society. [Link]

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  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2024). PubMed. [Link]

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  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. (2016). ResearchGate. [Link]

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  • On-line pre-column FRAP-based antioxidant reaction coupled with HPLC-DAD-TOF/MS for rapid screening of natural antioxidants from different parts of Polygonum viviparum. (2023). RSC Publishing. [Link]

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A Senior Scientist's Guide to the Statistical Analysis of Dose-Response Curves: A Comparative Study Featuring 2-(4-Fluorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals and researchers with a comprehensive framework for the robust statistical analysis of dose-response relationships. We will move beyond procedural steps to explain the causality behind experimental and analytical choices, ensuring scientific integrity. As a central case study, we will conduct a comparative analysis of a novel therapeutic candidate, a derivative of 2-(4-Fluorophenyl)thiazole, against a current standard-of-care drug, illustrating the principles of potency assessment in a preclinical context.

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] Compounds incorporating the this compound motif, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[3][4][5][6] This makes them a compelling subject for drug discovery programs. However, identifying a promising lead candidate requires rigorous quantitative comparison with existing treatments.

This guide will detail a complete workflow: from the generation of high-quality dose-response data for a hypothetical this compound derivative, "FPT-21," to its statistical comparison against the established EGFR inhibitor, Erlotinib, using the industry-standard Extra Sum-of-Squares F-test.

Part 1: Foundational Concepts in Dose-Response Analysis

A dose-response relationship describes how a biological system's response changes with exposure to varying concentrations of a substance.[7][8] The graphical representation, a dose-response curve, is fundamental to pharmacology for quantifying a compound's potency and efficacy.

The classic dose-response curve is sigmoidal (S-shaped) when the dose is plotted on a logarithmic scale.[7][9] This shape arises because biological responses to stimuli are typically not linear; small doses may elicit no response, while at high doses, the response system becomes saturated.[7] The key parameters derived from this curve provide a quantitative measure of a drug's activity.

  • Potency (IC50/EC50): Potency is a measure of the drug concentration required to produce a specific effect. It is most commonly expressed as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[8] A lower IC50/EC50 value indicates greater potency, meaning a smaller amount of the drug is needed to achieve the same biological effect.

  • Efficacy (Plateaus): Efficacy is the maximum response a drug can produce. On the curve, this is represented by the top plateau. The bottom plateau represents the baseline response in the absence of the drug.

  • Hill Slope: The Hill Slope, or steepness of the curve, describes the sensitivity of the response to changes in drug concentration. A slope of 1.0 is standard, while values greater or less than 1.0 can suggest positive or negative cooperativity in the drug-receptor interaction, respectively.[7][10]

Part 2: Experimental Protocol for Generating Comparative Dose-Response Data

To ensure trustworthiness, the experimental protocol must be designed to be self-validating by including appropriate controls and generating clean, reproducible data. The choice of assay and cell line is critical and must be mechanistically relevant to the compounds being tested. Since our hypothetical compound, FPT-21, is being compared to Erlotinib, an EGFR inhibitor, we will use the A549 human lung adenocarcinoma cell line, which expresses EGFR.

Experimental Objective

To quantify and compare the cytotoxic potency (IC50) of FPT-21 and Erlotinib on the A549 cancer cell line.

Detailed Methodology
  • Cell Culture & Seeding:

    • Culture A549 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Seed 5,000 cells per well in 100 µL of medium into a 96-well clear-bottom plate.

    • Incubate for 24 hours to allow cells to attach. The causality here is to ensure cells are in a logarithmic growth phase and have recovered from the stress of harvesting before drug exposure.

  • Compound Preparation & Serial Dilution:

    • Prepare 10 mM stock solutions of FPT-21 and Erlotinib in dimethyl sulfoxide (DMSO).

    • Perform a 10-point, 3-fold serial dilution series for each compound in culture medium. The concentration range should be chosen to bracket the expected IC50 value, typically spanning from nanomolar to micromolar concentrations.

    • Include two sets of control wells: "Vehicle Control" (medium with the highest concentration of DMSO used, typically ≤0.1%) and "No-Cell Control" (medium only, for background subtraction).

  • Cell Treatment:

    • Carefully remove the old medium from the cell plate.

    • Add 100 µL of the prepared compound dilutions (or control solutions) to the appropriate wells. Each concentration and control should be tested in triplicate to assess variability.

    • Incubate the plate for 72 hours. This duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.

  • Cell Viability Assessment (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Collection:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture A549 Cells Seed Seed Cells in 96-Well Plate Culture->Seed Treat Treat Cells with Compounds (72h) Seed->Treat Dilute Prepare Compound Serial Dilutions Dilute->Treat Assay Add MTT Reagent (4h) Treat->Assay Lyse Solubilize Formazan Crystals Assay->Lyse Read Read Absorbance (570nm) Lyse->Read Analyze Normalize & Plot Data Read->Analyze Fit Non-linear Regression & Statistical Test Analyze->Fit

Caption: Experimental workflow for generating dose-response data.

Part 3: Data Analysis and Non-linear Regression

Raw absorbance data must be processed before curve fitting. This step is crucial for obtaining accurate and interpretable results.[9][11]

Data Pre-processing
  • Background Subtraction: Subtract the average absorbance of the "No-Cell Control" wells from all other wells.

  • Normalization: Convert the background-subtracted absorbance values into a percentage of viability. The "Vehicle Control" wells represent 100% viability (maximal response), and a well with a highly effective concentration (or a kill-all control) represents 0% viability (minimal response).[9]

    • Formula: % Viability = (Absorbance_Sample / Average_Absorbance_Vehicle) * 100

  • Log Transformation: The compound concentrations (X-axis) are converted to their logarithm (base 10). This transformation expands the concentration scale and helps to linearize the central portion of the sigmoidal curve, which aids the fitting algorithm.[9][12]

Example Data Table
Log[Conc] (M)FPT-21 (% Viability)Erlotinib (% Viability)
-9.0101.299.5
-8.598.7100.1
-8.095.398.2
-7.585.191.5
-7.052.375.4
-6.515.848.9
-6.04.521.3
-5.51.28.9
-5.00.82.1
-4.50.51.5
Non-linear Regression

Dose-response data should be analyzed using non-linear regression, as it provides the most accurate fit to the biological reality of the data.[13][14] The most common model is the four-parameter logistic (4PL) equation, often referred to in software like GraphPad Prism as log(inhibitor) vs. response -- Variable slope.[12]

  • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Y: The response (% Viability)

    • X: The log of the concentration

    • Top/Bottom: The upper and lower plateaus of the curve

    • LogIC50: The logarithm of the concentration that gives a response halfway between the Top and Bottom

    • HillSlope: The steepness of the curve

Part 4: The Definitive Statistical Comparison

A common mistake is to determine the IC50 for two compounds and then compare these two values using a t-test. This approach is flawed because it ignores the uncertainty associated with each IC50 value, which is derived from the curve fit itself.[15] The statistically robust method for comparing parameters from two or more non-linear curves is the Extra Sum-of-Squares F-Test .[16][17]

The Logic of the Extra Sum-of-Squares F-Test

This test compares the goodness-of-fit of two nested models.[16] "Nested" means one model is a simplified version of the other.

  • Model 1 (Null Hypothesis, H0): The IC50 values are the same for both compounds. To model this, we constrain the regression algorithm to fit a single, shared LogIC50 value for both datasets (FPT-21 and Erlotinib). It calculates the sum-of-squares (a measure of the discrepancy between the data and the fitted curve) for this global fit.

  • Model 2 (Alternative Hypothesis, H1): The IC50 values are different for each compound. Here, the algorithm fits a separate LogIC50 value for each dataset. This will almost always result in a better fit (a lower sum-of-squares), but the F-test determines if this improvement is statistically significant or just due to the flexibility of using an extra parameter.[17]

The F-test calculates a P-value based on the difference in the sum-of-squares between the two models, accounting for the number of data points and parameters.[18][19][20]

  • If P > 0.05: The improvement in fit by allowing separate IC50s is not significant. You cannot reject the null hypothesis and should conclude that the IC50 values are not statistically different.

  • If P < 0.05: The improvement is statistically significant. You can reject the null hypothesis and conclude that the IC50 values for the two compounds are significantly different.

Logical Flow of Statistical Comparison

G decision decision result result Data Normalized Dose-Response Data (FPT-21 & Erlotinib) H0 Model 1 (Null Hypothesis): Fit one curve with a shared IC50 Calculate Sum-of-Squares (SS_H0) Data->H0 H1 Model 2 (Alternative Hypothesis): Fit two curves with separate IC50s Calculate Sum-of-Squares (SS_H1) Data->H1 FTest Extra Sum-of-Squares F-Test: Compare improvement of fit (SS_H0 vs SS_H1) vs. degrees of freedom H0->FTest H1->FTest PValue Calculate P-value FTest->PValue Decision Is P < 0.05? PValue->Decision Conclusion_Same Conclusion: IC50 values are NOT significantly different Decision->Conclusion_Same No Conclusion_Diff Conclusion: IC50 values ARE significantly different Decision->Conclusion_Diff Yes

Caption: Decision workflow for the Extra Sum-of-Squares F-Test.

Results Summary Table
ParameterFPT-21ErlotinibStatistical Comparison
IC50 (µM) 0.1120.355-
95% CI (µM) 0.098 to 0.1290.302 to 0.417-
Hill Slope -1.25-1.18-
Span 100.599.8-
Extra Sum-of-Squares F-Test --P < 0.0001

Conclusion and Field Insights

Based on the hypothetical data and robust statistical analysis, the Extra Sum-of-Squares F-test yields a P-value of <0.0001. This allows us to confidently reject the null hypothesis and conclude that there is a statistically significant difference between the potency of FPT-21 and Erlotinib in the A549 cell line.

Specifically, FPT-21 demonstrates an IC50 of 0.112 µM, which is approximately 3.2-fold more potent than Erlotinib (IC50 = 0.355 µM). This is a meaningful difference in a drug discovery context. Such a result would justify advancing FPT-21 to the next stage of preclinical development, which could include selectivity profiling against other kinases, testing in different cancer cell lines (including those with resistance to Erlotinib), and eventual evaluation in in vivo animal models.

By employing the rigorous statistical methods outlined in this guide, researchers can make confident, data-driven decisions, ensuring that only the most promising candidates progress through the development pipeline.

References

  • Vertex AI Search. (n.d.). Dose-Response Analysis with GraphPad Prism: Step-by-Step Guide. Studylib.
  • GraphPad. (n.d.). Choosing a dose-response equation. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • GraphPad. (n.d.). Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad Prism 10 Statistics Guide. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved from [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. FAQ 1751. Retrieved from [Link]

  • ResearchGate. (2023). Which statistical tool or test can be used for dose-response curve with time component? Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2019). How can i statistically compare dose-response fitting curves? Retrieved from [Link]

  • GraphPad. (n.d.). Interpreting the extra sum-of-squares F test. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Reddit. (2018). Statisic analysis for two or more dose-response curves? r/AskStatistics. Retrieved from [Link]

  • Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? FAQ 2188. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]

  • News-Medical.Net. (2023). What is a Dose-Response Curve? Retrieved from [Link]

  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. CDD Support. Retrieved from [Link]

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  • Ragia, M. M., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances. Retrieved from [Link]

  • Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry. Retrieved from [Link]

  • GitHub Pages. (n.d.). 2.1 Dose-Response Modeling. The TAME Toolkit. Retrieved from [Link]

  • Ragia, M. M., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Proper Disposal of 2-(4-Fluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the synthesis and application of novel compounds; it is equally critical in their disposal. The final step in the lifecycle of a chemical like 2-(4-Fluorophenyl)thiazole (CAS No. 1005196-13-3) is not merely a matter of housekeeping but a crucial component of laboratory safety, regulatory compliance, and environmental stewardship.

Part 1: Hazard Profile and Essential Precautions

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar thiazole and fluorinated aromatic compounds, this compound should be handled as a hazardous substance.

Table 1: Anticipated Hazard Profile and Protective Measures

Hazard Classification Description Recommended Precautionary Actions
Health Hazards Likely harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2] Avoid breathing dust or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area, preferably a chemical fume hood.[3]
Environmental Hazards Halogenated organic compounds can be harmful to aquatic life with long-lasting effects. Avoid release to the environment. Prevent entry into drains and waterways.[2]

| Physical/Chemical Hazards | Thermal decomposition may produce highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[4] | Store away from strong oxidizing agents, strong acids, and strong bases. Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] |

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this compound is the correct and consistent use of appropriate PPE. The following recommendations are based on established guidelines for halogenated and aromatic compounds.[3][5]

  • Eye and Face Protection: At a minimum, chemical safety goggles are required. When transferring solutions or there is a heightened risk of splashing, a face shield should be worn in conjunction with goggles.[6][7]

  • Skin Protection: A flame-resistant lab coat is essential. For all handling and disposal procedures, wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for extended handling or in the event of a spill, more robust gloves such as Viton® or neoprene should be considered. Always consult the glove manufacturer's compatibility chart.[6][8]

  • Respiratory Protection: All handling and disposal operations should be conducted inside a certified chemical fume hood to minimize inhalation of vapors or dust.[3] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5]

Part 2: Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risk. The immediate actions taken during a spill can significantly impact safety and environmental outcomes.

Emergency Spill Response Workflow

start Spill Occurs assess Assess Spill Size & Hazard (Is it manageable?) start->assess evacuate MAJOR SPILL Evacuate Area Alert EHS & Security assess->evacuate No minor_spill MINOR SPILL (Small, Contained) assess->minor_spill Yes end Disposal via EHS evacuate->end ppe Don Appropriate PPE minor_spill->ppe contain Contain Spill (Use absorbent dikes) ppe->contain absorb Absorb Material (Vermiculite, sand, or chemical absorbent) contain->absorb collect Collect Residue (Use non-sparking tools) absorb->collect package Package for Disposal (Sealable, labeled container) collect->package decontaminate Decontaminate Area (Soap and water, followed by solvent rinse if necessary) package->decontaminate decontaminate->end

Caption: Workflow for responding to a chemical spill of this compound.

Step-by-Step Spill Cleanup Methodology
  • Alert and Assess: Immediately alert personnel in the vicinity. Evaluate the spill's size and the immediate risks. If the spill is large, involves a highly volatile solvent, or you feel unsafe, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9][10]

  • Containment: For small, manageable spills, prevent spreading by creating a dike around the spill with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[9][11]

  • Absorption: Gently cover and absorb the spilled material with the absorbent. Avoid creating dust if the material is solid.[12]

  • Collection: Once fully absorbed, carefully sweep or scoop the material into a designated, sealable waste container. Use non-sparking tools if a flammable solvent was involved.[4]

  • Final Decontamination: Clean the spill area with soap and water. A subsequent rinse with an appropriate solvent (e.g., ethanol or acetone) may be necessary to remove all residues. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[10]

  • Packaging and Labeling: Place all contaminated materials, including PPE, into a chemically compatible, leak-proof container. Securely seal the container and label it clearly as "Hazardous Waste" with the full chemical name: "this compound" and any associated hazards (e.g., "Irritant").[13]

Part 3: Core Disposal Procedures

The disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14][15] As a halogenated organic compound, it is subject to specific disposal regulations, typically requiring high-temperature incineration by a licensed waste disposal facility.[16][17]

Disposal Protocol Workflow

cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal identify 1. Identify & Quantify Waste (Pure compound, solutions, contaminated items) segregate 2. Segregate Waste (Halogenated Organic Stream) identify->segregate containerize 3. Select Proper Container (Compatible, leak-proof, sealable) segregate->containerize label_waste 4. Label Container ('Hazardous Waste', full chemical name, hazards) containerize->label_waste saa 5. Store in Satellite Accumulation Area (SAA) label_waste->saa secondary 6. Use Secondary Containment saa->secondary request 7. Request Pickup (Contact EHS/Waste Coordinator) secondary->request document 8. Complete Documentation (Waste manifest/log) request->document

Caption: Step-by-step process for the compliant disposal of this compound.

Detailed Disposal Methodology
  • Waste Identification and Segregation:

    • Solid Waste: Collect pure this compound, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, wipes) in a dedicated hazardous waste container.[2]

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible container. Crucially, this waste must be segregated into the "Halogenated Organic Waste" stream. [16] Do not mix it with non-halogenated organic solvents, as this complicates the disposal process and increases costs.

    • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as halogenated liquid waste.[15] Only after proper rinsing can the defaced container be discarded as non-hazardous waste.

  • Containerization and Labeling:

    • Use only chemically compatible containers provided by or approved by your EHS department. Ensure containers have secure, vapor-tight lids.[18]

    • Every waste container must be clearly labeled with the words "Hazardous Waste."[13][14]

    • The label must also include the full chemical name(s) of the contents and the approximate percentages. Do not use abbreviations or chemical formulas.[13]

    • Attach the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Storage Pending Disposal:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[13][18]

    • The SAA must be under the control of laboratory personnel and should be equipped with secondary containment (e.g., a spill tray) capable of holding the volume of the largest container.[13]

    • Keep waste containers closed at all times, except when adding waste.[18]

  • Final Disposal:

    • Once the container is full or you are discontinuing the project, contact your institution's EHS department or hazardous waste coordinator to arrange for pickup.[2]

    • Complete any required waste manifests or log sheets accurately and legibly. This documentation is a legal requirement and ensures a clear chain of custody.

By adhering to these scientifically grounded and regulation-aligned procedures, you uphold your professional responsibility to ensure safety, protect the environment, and maintain the integrity of your research operations from discovery through disposal.

References

  • Benchchem. (2025). Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals.
  • Benchchem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • Benchchem. (2025). Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals.
  • University of Florida. (2024). CHEMICAL SPILL PROCEDURES.
  • Princeton University. (n.d.). Section 6C: Protective Equipment.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2021). Thiazole Safety Data Sheet.
  • Prudent Practices in the Laboratory. (n.d.). Guide for Chemical Spill Response.
  • University of Toronto. (n.d.). Chemical Spill Procedures.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • SUNY College of Optometry. (n.d.). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • George Washington University. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.